Tildipirosin
Descripción
This compound is a small molecule drug with a maximum clinical trial phase of II that was first approved in 2011.
Structure
2D Structure
Propiedades
IUPAC Name |
(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13-trimethyl-7-(2-piperidin-1-ylethyl)-15-(piperidin-1-ylmethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H71N3O8/c1-8-35-32(26-44-20-13-10-14-21-44)23-27(2)15-16-33(45)28(3)24-31(17-22-43-18-11-9-12-19-43)40(29(4)34(46)25-36(47)51-35)52-41-39(49)37(42(6)7)38(48)30(5)50-41/h15-16,23,28-32,34-35,37-41,46,48-49H,8-14,17-22,24-26H2,1-7H3/b16-15+,27-23+/t28-,29+,30-,31+,32-,34-,35-,37+,38-,39-,40-,41+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDXPZPJZGTJLJ-UEJFNEDBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CCN3CCCCC3)C)C)CN4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O)N(C)C)O)CCN3CCCCC3)C)\C)CN4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H71N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70954546 | |
| Record name | Tildipirosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70954546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
734.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328898-40-4 | |
| Record name | Tildipirosin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0328898404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tildipirosin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11470 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tildipirosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70954546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 20,23-Di-piperidinyl-mycaminosyl-tylonolide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TILDIPIROSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S795AT66JB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tildipirosin mechanism of action on bacterial ribosomes
An In-depth Technical Guide on the Mechanism of Action of Tildipirosin on Bacterial Ribosomes
Introduction
This compound is a semi-synthetic, 16-membered tribasic macrolide antibiotic developed for veterinary use to treat respiratory diseases in cattle and swine.[1][2][3] Like other macrolides, its antimicrobial activity stems from the inhibition of bacterial protein synthesis.[4][5] This is achieved through a specific interaction with the bacterial ribosome, a complex and highly conserved molecular machine responsible for translating mRNA into protein. This technical guide provides a detailed examination of the molecular mechanism by which this compound binds to the bacterial ribosome and inhibits its function, intended for researchers, scientists, and professionals in drug development.
Core Mechanism of Action: Ribosomal Binding and Protein Synthesis Inhibition
This compound exerts its bacteriostatic, and in some cases bactericidal, effect by selectively binding to the 50S subunit of the bacterial ribosome.[4][6][7] This binding event is the critical step that leads to the cessation of protein synthesis, ultimately arresting bacterial growth.
Binding Site within the Nascent Peptide Exit Tunnel (NPET)
The binding site for this compound is located deep within the nascent peptide exit tunnel (NPET), the path through which newly synthesized polypeptide chains emerge from the ribosome.[3][8] By occupying this critical passage, this compound physically obstructs the progression of the elongating polypeptide chain.[9][10]
The interaction is primarily with the 23S ribosomal RNA (rRNA), which forms the structural and catalytic core of the 50S subunit.[5][6] Key nucleotide interactions for tylosin-like macrolides, including this compound, occur around nucleotides A2058 in domain V and G748 in domain II of the 23S rRNA.[2][3][11] this compound's unique structure, featuring two piperidine rings, distinguishes its interaction from other macrolides like tylosin and tilmicosin, leading to subtle but significant differences in binding and efficacy.[2][3] The 20-piperidine and 23-piperidine moieties of this compound extend into the tunnel with distinct orientations, influencing its interactions with the ribosomal nucleotides.[2][3][11]
The binding of this compound within the NPET results in the dissociation of peptidyl-tRNA from the ribosome during translocation, effectively halting the elongation phase of protein synthesis.[9]
Caption: this compound's mechanism of action on the bacterial ribosome.
Quantitative Analysis of this compound's Inhibitory Activity
The potency of this compound as a protein synthesis inhibitor has been quantified through various in vitro assays. The data provides a clear measure of its efficacy compared to other veterinary macrolides.
In Vitro Protein Synthesis Inhibition
The 50% inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological process. The IC50 for this compound was determined using an in vitro transcription/translation assay that measures the synthesis of a reporter protein.[2][11]
| Compound | IC50 (μM) for Protein Synthesis Inhibition |
| This compound | 0.23 ± 0.01 [1][2][3] |
| Tylosin | 0.31 ± 0.05[2][11] |
| Tilmicosin | 0.36 ± 0.02[2][11] |
| Tulathromycin | 0.26 ± 0.05[2][11] |
| Table 1: Comparison of IC50 values for this compound and other macrolides in an E. coli cell-free protein synthesis assay. |
Minimum Inhibitory Concentrations (MIC)
MIC values represent the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. This compound has demonstrated potent activity against key bacterial pathogens associated with bovine and swine respiratory diseases.[12][13]
| Bacterial Pathogen | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Mannheimia haemolytica | 1.0[14] | 1.0[14] |
| Pasteurella multocida | 1.0[14] | 1.0[14] |
| Histophilus somni | 2.0[15] | 4.0[14][15] |
| Actinobacillus pleuropneumoniae | 2.0[13] | 2.0[13] |
| Bordetella bronchiseptica | 2.0[13] | 4.0[13] |
| Table 2: MIC50 and MIC90 values of this compound against major respiratory pathogens. |
Detailed Experimental Protocols
The following sections outline the methodologies for key experiments used to elucidate the mechanism of action of this compound.
Protocol 1: In Vitro Protein Synthesis Inhibition Assay
This assay quantifies the inhibitory effect of a compound on protein synthesis in a cell-free system.[11][16] It is crucial for determining IC50 values.
Objective: To measure the concentration-dependent inhibition of protein synthesis by this compound.
Materials:
-
E. coli S30 cell-free extract for transcription/translation.
-
DNA template encoding a reporter protein (e.g., Green Fluorescent Protein - GFP).
-
Amino acid mixture.
-
Energy source (ATP, GTP).
-
This compound stock solution of known concentration.
-
Reaction buffer.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Phosphorimager or fluorescence scanner.
Methodology:
-
Reaction Setup: Prepare a master mix containing the S30 extract, reaction buffer, amino acid mixture (including a radiolabeled amino acid like ³⁵S-methionine if using autoradiography, or sufficient non-labeled for fluorescent protein detection), and the energy source.
-
Drug Dilution: Prepare a serial dilution of this compound in the reaction buffer to cover a range of concentrations (e.g., 0.01 µM to 10 µM). Include a no-drug control.
-
Initiation: Add the DNA template to the master mix. Aliquot the mix into reaction tubes. Add the different concentrations of this compound to the respective tubes.
-
Incubation: Incubate the reactions at 37°C. Take time-point samples (e.g., at 0, 15, 30, 60, and 90 minutes) to monitor the progress of protein synthesis.[11]
-
Termination: Stop the reaction at each time point by adding an equal volume of SDS-PAGE loading buffer or by placing on ice.
-
Quantification:
-
Separate the synthesized proteins by SDS-PAGE.
-
Visualize and quantify the band corresponding to the full-length GFP using a phosphorimager (for radiolabeling) or a fluorescence scanner.[11]
-
-
Data Analysis:
-
Plot the band intensity (representing protein amount) against time for each this compound concentration.
-
Calculate the initial rate of protein synthesis from the linear portion of each curve.
-
Normalize the rates against the no-drug control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for the In Vitro Protein Synthesis Inhibition Assay.
Protocol 2: Ribosomal Toeprinting Assay
Toeprinting is a powerful primer extension inhibition assay used to map the precise location of a stalled ribosome on an mRNA molecule.[17][18]
Objective: To identify the specific mRNA codon where this compound-induced ribosome stalling occurs.
Materials:
-
In vitro transcription/translation coupled system (e.g., PURE system).
-
Linear DNA template containing a promoter and the gene of interest.
-
A specific DNA primer, fluorescently or radioactively labeled, that anneals downstream of the potential stalling site.
-
Reverse transcriptase.
-
dNTPs.
-
This compound.
-
Sequencing ladder of the same DNA template.
-
Denaturing polyacrylamide gel.
Methodology:
-
Reaction Setup: Assemble the coupled transcription/translation reactions containing the DNA template and all necessary components.
-
Drug Addition: Add this compound to the experimental reaction tube at a concentration known to inhibit translation (e.g., 50 μM). Prepare a no-drug control reaction.[18]
-
Incubation: Incubate the reactions at 37°C for a sufficient time (e.g., 15-30 minutes) to allow for transcription, translation initiation, and ribosome stalling.
-
Primer Annealing: Add the labeled primer to each reaction and anneal by heating briefly and then cooling.
-
Primer Extension: Add reverse transcriptase and dNTPs to each reaction. The enzyme will synthesize a cDNA strand starting from the primer and will stop when it encounters the stalled ribosome.
-
Analysis:
-
Terminate the reactions and purify the cDNA products.
-
Run the cDNA products on a denaturing polyacrylamide gel alongside a sequencing ladder generated with the same primer and DNA template.
-
The "toeprint" is the band in the drug-treated lane that represents the prematurely terminated cDNA.
-
By comparing the position of the toeprint band to the sequencing ladder, the 3' edge of the stalled ribosome can be identified. The ribosomal P-site is typically located 16-17 nucleotides upstream from this edge.[18]
-
Protocol 3: Ribosome Binding Assay (Fluorescence Polarization)
This homogeneous assay measures the binding affinity (dissociation constant, Kd) of a fluorescently labeled ligand to the ribosome.[19] While data for a fluorescent this compound derivative is not cited, this protocol describes the general method used for macrolides.
Objective: To determine the dissociation constant (Kd) for the this compound-ribosome interaction via competitive binding.
Materials:
-
Purified, active 70S ribosomes from E. coli.
-
A fluorescently labeled macrolide probe that binds to the same site (e.g., BODIPY-erythromycin).[19]
-
Unlabeled this compound for competition.
-
Binding buffer (e.g., 20 mM HEPES, 50 mM NH₄Cl, 10 mM MgCl₂, 0.05% Tween 20).[19]
-
A plate reader capable of measuring fluorescence polarization (FP).
Methodology:
-
Probe-Ribosome Binding: In a microplate, mix a fixed, low concentration of the fluorescent macrolide probe with a fixed concentration of ribosomes. Incubate at room temperature to reach equilibrium.
-
Competition: Add increasing concentrations of unlabeled this compound to the wells.
-
Equilibration: Incubate the plate for a period (e.g., 2 hours) to allow the binding competition to reach equilibrium.[19]
-
Measurement: Measure the fluorescence polarization (FP) in each well. High polarization indicates that the fluorescent probe is bound to the large ribosome complex. Low polarization indicates it is unbound and tumbling freely in solution.
-
Data Analysis:
-
As the concentration of this compound increases, it will displace the fluorescent probe from the ribosome, causing a decrease in the FP signal.
-
Plot the FP signal against the logarithm of the this compound concentration.
-
Fit the resulting competition curve to determine the IC50 (the concentration of this compound that displaces 50% of the fluorescent probe).
-
The Kd of this compound can then be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the fluorescent probe is known.
-
References
- 1. Inhibition of protein synthesis on the ribosome by this compound compared with other veterinary macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Protein Synthesis on the Ribosome by this compound Compared with Other Veterinary Macrolides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound: An effective antibiotic against Glaesserella parasuis from an in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Advanced Methods for Studying Structure and Interactions of Macrolide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of this compound in Plasma, Milk, and Somatic Cells Following Intravenous, Intramuscular, and Subcutaneous Administration in Dairy Goats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological particulars - Zuprevo® 180 mg/ml solution for injection for cattle [noahcompendium.co.uk]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. ec.europa.eu [ec.europa.eu]
- 14. Pharmacokinetics and Pharmacodynamics of this compound Against Pasteurella multocida in a Murine Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 16. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. journals.asm.org [journals.asm.org]
Chemical structure and synthesis of Tildipirosin
An In-depth Technical Guide to the Chemical Structure and Synthesis of Tildipirosin
Introduction
This compound is a semi-synthetic, 16-membered macrolide antibiotic developed for veterinary use.[1][2][3] It is primarily utilized for the treatment and prevention of respiratory diseases in cattle and swine caused by susceptible bacterial pathogens.[4][5][6][7] As a derivative of tylosin, this compound features a unique tribasic character due to three amine substituents on its macrocyclic lactone ring, contributing to its pharmacokinetic and pharmacodynamic properties.[2][8][9] This document provides a detailed overview of its chemical structure, synthesis, mechanism of action, and relevant experimental protocols for researchers and professionals in drug development.
Chemical Structure and Properties
This compound is chemically identified as (4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13-trimethyl-7-(2-piperidin-1-ylethyl)-15-(piperidin-1-ylmethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione.[10][11] Its structure is distinguished by the retention of the 16-membered tylonolide ring and the 5-mycaminose amino sugar from its parent compound, tylosin, but with the addition of two piperidine rings.[3]
Physicochemical and Structural Data
The key identifiers and properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C H N O | [10][12] |
| Molecular Weight | 734.02 g/mol | [12][13] |
| CAS Number | 328898-40-4 | [10][14] |
| IUPAC Name | (4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13-trimethyl-7-(2-piperidin-1-ylethyl)-15-(piperidin-1-ylmethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione | [10] |
| SMILES | CC[C@@H]1--INVALID-LINK--C--INVALID-LINK----INVALID-LINK----INVALID-LINK--O1)O)O[C@@]3([H])--INVALID-LINK--O3)O)N(C)C)O">C@HCN4CCCCC4 | |
| InChI Key | HNDXPZPJZGTJLJ-UEJFNEDBSA-N | |
| Solubility | DMSO: 100 mg/mL (136.24 mM) | [13][15] |
Synthesis of this compound
This compound is produced via a semi-synthetic pathway starting from the natural macrolide, tylosin.[1][4] The synthesis involves several key chemical transformations to introduce the characteristic dipiperidinyl moieties. The general workflow is outlined in various patents.[16][17][18]
A common synthetic route begins with the reduction of tylosin to obtain relomysin.[16] This is followed by hydrolysis and a substitution reaction to form key intermediates.[16] The final step involves an amination reaction to introduce the piperidine groups, yielding this compound.[16] One patented method reports that the conversion rate for each reaction step can exceed 80%, with a final product purity of over 98.2%.[18] Another method claims a purity of over 99%.[17]
Mechanism of Action
Like other macrolide antibiotics, this compound exerts its effect by inhibiting bacterial protein synthesis.[4][9][14] It selectively binds to the 50S subunit of the bacterial ribosome, specifically to the 23S ribosomal RNA.[8][19] This binding action blocks the exit tunnel of the ribosome, preventing the elongation of the polypeptide chain and ultimately halting bacterial growth.[8][9] The effect is generally time-dependent and bacteriostatic, though it can be bactericidal against certain pathogens.[8][9]
Quantitative Data
Biological Activity
This compound's efficacy is demonstrated by its potent inhibition of bacterial protein synthesis and its low minimum inhibitory concentrations (MIC) against key respiratory pathogens.
| Parameter | Organism/System | Value | Reference |
| IC (Protein Synthesis) | In vitro transcription/translation assay | 0.23 ± 0.01 µM | [3] |
| MIC | Pasteurella multocida | 0.25 - 1 µg/mL | [15] |
| MIC | Mannheimia haemolytica | 0.25 - 1 µg/mL | [15] |
| MIC | Histophilus somni | 4 µg/mL | [7] |
| MIC Range | Glaesserella parasuis | ≤ 4 µg/mL (for 90% of isolates) | [19] |
| MIC Range | Salmonella spp. | 4 - 16 µg/mL | [8][9] |
Pharmacokinetic Parameters
Pharmacokinetic studies in target animal species reveal rapid absorption and extensive distribution to lung tissues.
| Parameter | Species | Dose | Value | Reference |
| T (Time to Peak Plasma Conc.) | Cattle | 4 mg/kg (subcutaneous) | 23 minutes | [8] |
| C (Peak Plasma Conc.) | Cattle | 4 mg/kg (subcutaneous) | 0.7 µg/mL | [8] |
| Absolute Bioavailability | Cattle | 4 mg/kg (subcutaneous) | 78.9% | [8] |
| Terminal Half-life | Cattle | 4 mg/kg (subcutaneous) | ~9 days | [8] |
| T (Time to Peak Plasma Conc.) | Pig | 4 mg/kg (intramuscular) | 5.33 ± 2.37 hours | [19] |
| C (Peak Lung Conc.) | Pig | 4 mg/kg (intramuscular) | 4.06 ± 0.65 µg/mL | [19] |
Experimental Protocols
Synthesis of this compound (General Method from Patent Literature)
The following protocol is a generalized summary based on published patent information and represents a plausible, though not exhaustive, description of the synthesis.[16][17]
-
Reduction of Tylosin: Tylosin (tartrate or phosphate salt) is dissolved in a suitable organic solvent. A reducing agent is added to selectively reduce the aldehyde group, yielding relomysin. The reaction progress is monitored by HPLC.
-
Hydrolysis: The crude relomysin product is subjected to acidic hydrolysis to remove the mycarose sugar, yielding 23-hydroxy-5-O-mycaminosyl-tylonolide.
-
Activation of the 23-Hydroxyl Group: The hydroxyl group at position C-23 is activated to create a good leaving group for subsequent nucleophilic substitution. This can be achieved by converting it to a sulfonate ester or through an iodination reaction (e.g., using triphenylphosphine and iodine).
-
Amination: The activated intermediate is reacted with an excess of piperidine. This step introduces the two piperidinyl groups via nucleophilic substitution and reductive amination, forming the final this compound molecule.
-
Purification: The final product is purified through a series of acid-base extractions and crystallization or chromatographic techniques to achieve high purity (>99%).[17] The structure is confirmed using spectroscopic methods (NMR, MS, IR).
Determination of this compound Residues by HPLC-MS/MS
This protocol is based on a method developed for detecting this compound in swine tissues.[20]
-
Sample Preparation and Extraction:
-
Homogenize 1g of tissue sample (muscle, liver, kidney, or fat).
-
Extract the sample with 0.1 mol·L⁻¹ KH₂PO₄ buffer solution.
-
Centrifuge the mixture and collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an HLB solid-phase extraction column.
-
Load the supernatant onto the column.
-
Wash the column to remove interferences.
-
Elute this compound with an appropriate solvent.
-
-
HPLC-MS/MS Analysis:
-
Chromatography: Eluted sample is injected into an HPLC system equipped with a C18 column (e.g., Phenomenex Luna Omega C18). A gradient elution is performed.
-
Mass Spectrometry: The analyte is detected using a triple-quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM) mode.
-
Quantification: A matrix-matched calibration curve is used to quantify the this compound content in the samples. The reported limits of detection and quantification for this method are 10 ng·g⁻¹ and 25 ng·g⁻¹, respectively.[20]
-
Conclusion
This compound is a potent, semi-synthetic macrolide antibiotic with a well-defined chemical structure and mechanism of action. Its synthesis from tylosin involves a multi-step chemical process that has been optimized for high yield and purity. The quantitative data on its biological activity and pharmacokinetic profile underscore its efficacy in treating key bacterial respiratory diseases in livestock. The established protocols for its synthesis and analysis provide a solid foundation for further research and development in the field of veterinary medicine.
References
- 1. Pharmacokinetics and Pharmacodynamics of this compound Against Pasteurella multocida in a Murine Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ec.europa.eu [ec.europa.eu]
- 3. Inhibition of Protein Synthesis on the Ribosome by this compound Compared with Other Veterinary Macrolides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sdhopebiotech.com [sdhopebiotech.com]
- 5. CN105919933A - this compound injection and preparation method thereof - Google Patents [patents.google.com]
- 6. d1hu4133i4rt3z.cloudfront.net [d1hu4133i4rt3z.cloudfront.net]
- 7. Frontiers | Pharmacokinetics and Pharmacodynamics of this compound Against Pasteurella multocida in a Murine Lung Infection Model [frontiersin.org]
- 8. ec.europa.eu [ec.europa.eu]
- 9. ec.europa.eu [ec.europa.eu]
- 10. This compound | C41H71N3O8 | CID 24860548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. selleckchem.com [selleckchem.com]
- 14. nbinno.com [nbinno.com]
- 15. This compound | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 16. CN104558076A - Preparation method of this compound and intermediate compounds of this compound - Google Patents [patents.google.com]
- 17. CN112679570B - Synthesis and purification method of this compound - Google Patents [patents.google.com]
- 18. CN104497082A - Synthetic method for this compound - Google Patents [patents.google.com]
- 19. This compound: An effective antibiotic against Glaesserella parasuis from an in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Tildipirosin as a 16-membered macrolide antibiotic
An In-Depth Technical Guide to Tildipirosin: A 16-Membered Macrolide Antibiotic
Introduction
This compound is a semi-synthetic, 16-membered macrolide antibiotic developed for veterinary use.[1][2][3] It is a derivative of tylosin, modified to enhance its efficacy, particularly against Gram-negative pathogens responsible for respiratory diseases in livestock.[4][5] Structurally, it is characterized by three amine substituents on the macrocyclic lactone ring, which gives the molecule a tri-basic character.[1][2][3] This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action
Like other macrolide antibiotics, this compound's primary mechanism of action is the inhibition of essential bacterial protein biosynthesis.[4][6][7] It selectively binds to the 50S subunit of the bacterial ribosome.[6] This binding occurs within the peptide exit tunnel, specifically targeting the 23S ribosomal RNA (rRNA).[8] By binding to this site, this compound physically blocks the elongation of the nascent polypeptide chain, effectively halting protein synthesis.[1][2][9] This action is generally time-dependent and bacteriostatic, but this compound can exhibit bactericidal activity against certain pathogens like Mannheimia haemolytica and Histophilus somni.[1][3]
Caption: Mechanism of action of this compound in a bacterial cell.
Pharmacology
Pharmacodynamics and Spectrum of Activity
This compound demonstrates a broad spectrum of activity against key bacterial pathogens associated with respiratory diseases in cattle and swine.[10] The effect is generally time-dependent.[1][2]
Antimicrobial Spectrum:
-
Bovine Respiratory Disease (BRD): Effective against Mannheimia haemolytica, Pasteurella multocida, and Histophilus somni.[3][11][12]
-
Swine Respiratory Disease (SRD): Effective against Actinobacillus pleuropneumoniae, Pasteurella multocida, Bordetella bronchiseptica, and Glaesserella parasuis (formerly Haemophilus parasuis).[1][5][9]
The in vitro efficacy of this compound is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) Data for this compound against Target Pathogens
| Species | Pathogen | No. of Isolates (n) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
|---|---|---|---|---|---|---|
| Bovine | Mannheimia haemolytica | 88 | 0.125 - >64 | 0.5 | 1 | [3] |
| Bovine | Pasteurella multocida | 105 | 0.125 - 2 | 0.5 | 0.5 | [3] |
| Bovine | Histophilus somni | 63 | 0.5 - 4 | 2 | 4 | [3] |
| Swine | Actinobacillus pleuropneumoniae | 100 | 2 - 16 | 8 | 8 | [2] |
| Swine | Bordetella bronchiseptica | 87 | 0.5 - 8 | 2 | 4 | [2] |
| Swine | Pasteurella multocida | 99 | 0.5 - 8 | 2 | 4 | [2] |
| Swine | Pasteurella multocida (Clinical Isolates) | 112 | 0.0625 - 32 | 0.5 | 2 |[13] |
MIC₅₀: Concentration inhibiting 50% of isolates; MIC₉₀: Concentration inhibiting 90% of isolates.
Pharmacokinetic/Pharmacodynamic (PK/PD) Integration: The PK/PD index that best correlates with the efficacy of this compound is the ratio of the area under the unbound concentration-time curve over 24 hours to the MIC (fAUC₀₋₂₄h/MIC).[14][15] In a murine lung infection model with P. multocida, the target values for different levels of antibacterial activity were determined.[14][15]
Table 2: fAUC₀₋₂₄h/MIC Target Values for P. multocida
| Antibacterial Effect | fAUC₀₋₂₄h/MIC Target (h) |
|---|---|
| Bacteriostatic | 19.93 |
| 1-log₁₀ Kill | 31.89 |
| 2-log₁₀ Kill | 53.27 |
Data from a murine lung infection model.[14][15]
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties, including rapid absorption, extensive distribution to the site of infection, and a long elimination half-life.[10][16]
Absorption: Following a single subcutaneous dose of 4 mg/kg in cattle, this compound is rapidly absorbed, reaching a peak plasma concentration (Cₘₐₓ) of 0.7 µg/mL within a median Tₘₐₓ of 23 minutes.[1][2] The absolute bioavailability is high at 78.9%.[1][2] In pigs, a single intramuscular dose of 4 mg/kg results in a Cₘₐₓ of 0.9 µg/mL, also within a Tₘₐₓ of 23 minutes.[1][2]
Distribution: A key characteristic of macrolides is their extensive partitioning into tissues.[1][2] this compound accumulates at the site of respiratory tract infections, with concentrations in lung tissue and bronchial fluid far exceeding those in blood plasma.[1][2] In vitro binding to plasma proteins is limited, at approximately 30% in both cattle and pigs.[1][2]
Metabolism: In pigs, the metabolism of this compound is postulated to occur via several pathways, including reduction, sulphate conjugation, hydration (or ring opening), demethylation, dihydroxylation, and conjugation with S-cysteine and S-glutathione.[2]
Elimination: this compound is eliminated slowly, contributing to its long duration of action. The mean terminal half-life (T₁₂) is approximately 9 days in cattle and 4.4 days in pigs.[1][2]
Table 3: Key Pharmacokinetic Parameters of this compound (4 mg/kg dose)
| Species | Administration Route | Cₘₐₓ (µg/mL) | Tₘₐₓ (minutes) | T₁₂ (days) | Bioavailability (%) | Reference |
|---|---|---|---|---|---|---|
| Cattle | Subcutaneous | 0.7 | 23 | ~9 | 78.9 | [1][2] |
| Pigs | Intramuscular | 0.9 | 23 | 4.4 | Not Stated |[1][2] |
Key Experimental Protocols
Pharmacokinetic/Pharmacodynamic (PK/PD) Murine Lung Infection Model
This model is used to determine the PK/PD index that best predicts the efficacy of an antibiotic.
-
Animal Model: Six-week-old, specific-pathogen-free (SPF), female ICR mice are used.[15]
-
Induction of Neutropenia: To create an immunocompromised state that allows for consistent bacterial growth, mice are rendered neutropenic. This is achieved by intraperitoneal injections of cyclophosphamide (150 mg/kg for 4 days, then 100 mg/kg for 1 day) prior to infection.[15]
-
Infection: A lung infection is established by intratracheal injection of a suspension of an early-logarithmic-phase Pasteurella multocida (e.g., strain CVCC1669) containing approximately 10⁸ colony-forming units (CFU)/mL.[15] this compound treatment begins 2 hours post-inoculation.[15]
-
Pharmacokinetic Study: Unbound this compound concentrations in plasma are determined following single subcutaneous injections at escalating doses (e.g., 1, 2, 4, 6, and 8 mg/kg).[15] Blood samples are collected at multiple time points to characterize the concentration-time profile.
-
Pharmacodynamic Study: The efficacy of various dosing regimens is evaluated over 24 hours. Total daily doses (e.g., ranging from 1 to 32 mg/kg) are fractionated and administered at different intervals (e.g., 6, 8, 12, and 24 hours).[14][17] The change in bacterial count (log₁₀ CFU/lung) from the start of therapy is the primary endpoint.[15]
-
Data Analysis: The relationship between the antibacterial effect and various PK/PD indices (fAUC/MIC, fCₘₐₓ/MIC, and %fT>MIC) is modeled using a sigmoid Eₘₐₓ model to identify the index with the strongest correlation.[14]
Caption: Experimental workflow for a PK/PD murine lung infection model.
Radiolabeled Total Residue and Metabolism Study
This type of study is crucial for determining tissue distribution, residue depletion rates, and identifying a target tissue and marker residue for regulatory purposes.
-
Animal Model: Calves (e.g., 87.5 to 112.5 kg body weight) are used.[18]
-
Test Article: A radiolabeled version of the drug (e.g., [¹⁴C]-tildipirosin) is administered to allow for tracking of all drug-related residues.[18]
-
Administration: A single subcutaneous injection is administered at the clinical dose (e.g., 4 mg/kg body weight).[18]
-
Sample Collection: Groups of animals are euthanized at predetermined time points after administration (e.g., 7, 14, 28, 35, and 63 days).[18] Samples of edible tissues (muscle, liver, kidney, fat) and the injection site are collected.[18]
-
Analysis:
-
Total Residue Determination: Total radioactive residues are quantified in each tissue sample using techniques like liquid scintillation counting.[18]
-
Metabolite Profiling: Chromatographic methods are used to separate the parent drug from its metabolites to determine the metabolic profile in different tissues.
-
Marker Residue Identification: The parent drug (this compound) is often selected as the marker residue. Its concentration is measured and its ratio to the total residue is calculated.
-
-
Outcome: The study establishes which tissue (typically the one with the slowest depletion of residues, often liver or kidney) should be the "target tissue" for monitoring. It also allows for the calculation of a withdrawal period—the time required for residues to deplete to safe levels (Maximum Residue Limits, MRLs).[18]
Randomized Clinical Field Trial for Metaphylaxis
This protocol evaluates the effectiveness of using an antibiotic to treat a group of animals after a diagnosis of disease in a subset of the group to prevent further spread.
-
Study Population: A large cohort of animals at risk for respiratory disease (e.g., 209 veal calves) is enrolled upon arrival at a production unit.[19]
-
Randomization: Animals are randomly allocated to one of two treatment groups.[19]
-
Follow-up Period: The animals are monitored for a defined period (e.g., 70 days).[19]
-
Outcome Measures:
-
Data Analysis: Statistical models are used to compare the outcomes between the treatment and control groups to determine if the metaphylactic treatment had a significant beneficial effect.[19]
Conclusion
This compound is a potent, 16-membered macrolide antibiotic with a well-defined mechanism of action and a pharmacokinetic profile ideally suited for treating respiratory diseases in cattle and swine. Its rapid absorption, extensive accumulation in lung tissue, and long half-life allow for a single-dose administration regimen.[1][2][4] The pharmacodynamic properties, particularly the correlation of efficacy with the fAUC/MIC ratio, provide a strong basis for optimizing dosing strategies to ensure clinical success while mitigating the risk of resistance.[14][15] The detailed experimental protocols outlined in this guide serve as a foundation for further research and development in the field of veterinary macrolides.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. ec.europa.eu [ec.europa.eu]
- 3. Pharmacological particulars - Zuprevo® 180 mg/ml solution for injection for cattle [noahcompendium.co.uk]
- 4. sdhopebiotech.com [sdhopebiotech.com]
- 5. Inhibition of Protein Synthesis on the Ribosome by this compound Compared with Other Veterinary Macrolides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. This compound | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 8. This compound: An effective antibiotic against Glaesserella parasuis from an in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ec.europa.eu [ec.europa.eu]
- 10. This compound:A relatively new macrolide antibiotic for animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 12. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 13. Optimal Regimens and Cutoff Evaluation of this compound Against Pasteurella multocida - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and Pharmacodynamics of this compound Against Pasteurella multocida in a Murine Lung Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and Pharmacodynamics of this compound Against Pasteurella multocida in a Murine Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Pharmacokinetics and Pharmacodynamics of this compound Against Pasteurella multocida in a Murine Lung Infection Model [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. ema.europa.eu [ema.europa.eu]
- 19. A randomised clinical trial of a metaphylactic treatment with this compound for bovine respiratory disease in veal calves - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Tildipirosin: A Technical Guide for Animal Health Professionals
Introduction
Tildipirosin is a novel, semi-synthetic, 16-membered tribasic macrolide antibiotic specifically developed for veterinary use. It is a derivative of tylosin and is utilized for the treatment and prevention of respiratory diseases in cattle and swine.[1][2] Its unique chemical structure, characterized by two piperidine rings, confers a broad spectrum of activity against key respiratory pathogens and favorable pharmacokinetic properties, including rapid absorption, extensive lung tissue distribution, and a long duration of action. This technical guide provides an in-depth overview of the discovery, development, and core scientific principles of this compound for researchers, scientists, and drug development professionals in animal health.
Discovery and Synthesis
This compound was developed as a semi-synthetic derivative of tylosin, a naturally occurring macrolide. The synthesis involves a multi-step process aimed at enhancing its antibacterial spectrum and pharmacokinetic profile. One patented method describes a three-step synthesis from tylosin, which includes the one-pot synthesis of 23-hydroxyl-20-carbonyl-5-O-mycaminosyl-tylonolide, followed by catalytic oxidation to 20,23-dicarbonyl-5-O-mycaminosyl-tylonolide, and a final one-step ammoniation to yield this compound.[1] Another patented method involves the reduction of tylosin to relomycin, followed by hydrolysis, a substitution reaction, and a final amination reaction to produce this compound.[3] These synthetic modifications, particularly the introduction of two piperidine moieties, result in a tribasic molecule, a key feature distinguishing it from other macrolides.[4]
Mechanism of Action
Like other macrolide antibiotics, this compound's primary mechanism of action is the inhibition of bacterial protein synthesis.[5] It selectively binds to the 50S subunit of the bacterial ribosome, specifically interacting with the 23S ribosomal RNA. This binding event physically blocks the ribosomal exit tunnel, preventing the elongation of the nascent polypeptide chain and thereby halting protein synthesis.[6] This action is primarily bacteriostatic, but for certain pathogens, it can be bactericidal.[4] The unique interaction of the two piperidine components of this compound with the ribosome differentiates its mechanism from that of tylosin and tilmicosin.[6]
In Vitro Antimicrobial Activity
This compound demonstrates potent in vitro activity against a wide range of bacterial pathogens responsible for respiratory diseases in cattle and swine.
Minimum Inhibitory Concentrations (MICs)
The following table summarizes the MIC ranges, MIC₅₀, and MIC₉₀ values of this compound against key respiratory pathogens.
| Pathogen | Host | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Mannheimia haemolytica | Bovine | 0.125 - >64 | 0.5 | 1 |
| Pasteurella multocida | Bovine | 0.125 - 2 | 0.5 | 0.5 |
| Histophilus somni | Bovine | 0.5 - 4 | 2 | 4 |
| Actinobacillus pleuropneumoniae | Swine | ≤0.06 - >64 | 0.25 | 4 |
| Pasteurella multocida | Swine | 0.0625 - 32 | 0.5 | 2 |
| Bordetella bronchiseptica | Swine | 0.5 - 8 | 2 | 2 |
| Glaesserella parasuis | Swine | 0.032 - 4 | 1 | 2 |
Data compiled from multiple sources.[4][7][8][9]
Pharmacokinetics
This compound exhibits a favorable pharmacokinetic profile characterized by rapid absorption, extensive distribution to the lungs, and a long elimination half-life.
Pharmacokinetic Parameters in Cattle and Swine
The table below presents key pharmacokinetic parameters of this compound following a single administration in cattle and swine.
| Parameter | Cattle (4 mg/kg SC) | Swine (4 mg/kg IM) |
| Cmax (µg/mL) | 0.7 | 0.9 |
| Tmax (minutes) | 23 | 23 |
| Bioavailability (%) | 78.9 | 85.5 |
| Terminal Half-life (t½) | ~9 days | 4.4 days |
| Volume of Distribution (Vz/F) | 49.4 L/kg | - |
Data compiled from multiple sources.[4][8][10][11]
Pharmacodynamics
The pharmacokinetic/pharmacodynamic (PK/PD) index that best correlates with the efficacy of this compound is the ratio of the area under the free drug concentration-time curve to the minimum inhibitory concentration (fAUC/MIC).
Clinical Efficacy
Extensive clinical trials have demonstrated the efficacy of this compound for the treatment and control of bovine respiratory disease (BRD) and swine respiratory disease (SRD).
Efficacy in Bovine Respiratory Disease (BRD)
| Study Description | Treatment Group | Control Group | Efficacy Outcome | Result | Reference |
| Multi-center field dose confirmation study | This compound (4 mg/kg SC) | Saline | Treatment Success Rate | 76% vs 32% (p=0.003) | [10] |
| Multi-center field study for control of BRD | This compound (4 mg/kg SC) | Saline | Treatment Success Rate | 79% vs 51% (p=0.001) | [10] |
| Investigator-blinded, positive-controlled multi-site field study | This compound (4 mg/kg SC) | Tulathromycin (2.5 mg/kg SC) | Treatment Success Rate (Day 14) | 84.8% vs 79.3% | [12] |
| Randomized clinical trial for metaphylaxis in veal calves | This compound (4 mg/kg SC) | Placebo | Number of BRD treatments | No significant difference | [13] |
Efficacy in Swine Respiratory Disease (SRD)
Clinical data for swine indicates that this compound is effective against the key pathogens associated with SRD.[4][7] A study on Brazilian clinical isolates showed that 95% of Actinobacillus pleuropneumoniae and 73.3% of Pasteurella multocida isolates were susceptible to this compound.[9]
Anti-inflammatory and Immunomodulatory Effects
Macrolide antibiotics, including potentially this compound, are known to possess anti-inflammatory and immunomodulatory properties in addition to their antimicrobial effects. These effects are mediated through the modulation of various host signaling pathways. Macrolides can inhibit the activation of key signaling molecules such as extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 mitogen-activated protein kinase (MAPK).[14] This inhibition leads to the downregulation of pro-inflammatory cytokine production, including interleukin-1β (IL-1β), IL-6, IL-8, and tumor necrosis factor-α (TNF-α).[14][15]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution (CLSI VET01 Guideline)
Methodology:
-
Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates. Colonies are then used to prepare a suspension in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Plate Preparation: this compound is serially diluted in cation-adjusted Mueller-Hinton broth (or other appropriate broth for fastidious organisms) in a 96-well microtiter plate to achieve a range of concentrations.[16][17]
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 35°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
Quantification of this compound in Plasma by LC-MS/MS
Methodology:
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile, followed by centrifugation.[18] Alternatively, solid-phase extraction (SPE) can be used for cleaner extracts.[19]
-
Liquid Chromatography (LC): The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).[18][20]
-
Mass Spectrometry (MS/MS): The eluent from the LC system is introduced into a tandem mass spectrometer. This compound is ionized, typically using electrospray ionization (ESI) in positive mode. Quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for this compound are monitored.[18]
-
Data Analysis: The concentration of this compound in the plasma sample is determined by comparing its peak area to a standard curve generated from samples with known concentrations of the drug.
Conclusion
This compound represents a significant advancement in the treatment of respiratory diseases in cattle and swine. Its development was driven by a targeted synthetic approach to improve upon the properties of existing macrolides. The resulting molecule possesses a potent and broad spectrum of antibacterial activity, a favorable pharmacokinetic profile that ensures high and sustained concentrations at the site of infection, and proven clinical efficacy. The additional immunomodulatory effects, characteristic of macrolides, may also contribute to its therapeutic success. This technical guide has provided a comprehensive overview of the key scientific data and methodologies related to the discovery and development of this compound, offering valuable insights for animal health professionals engaged in research and drug development.
References
- 1. CN105440093A - Synthetic method of this compound - Google Patents [patents.google.com]
- 2. CN104497082A - Synthetic method for this compound - Google Patents [patents.google.com]
- 3. CN104558076A - Preparation method of this compound and intermediate compounds of this compound - Google Patents [patents.google.com]
- 4. ec.europa.eu [ec.europa.eu]
- 5. ClinPGx [clinpgx.org]
- 6. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 7. ec.europa.eu [ec.europa.eu]
- 8. Frontiers | Optimal Regimens and Cutoff Evaluation of this compound Against Pasteurella multocida [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 11. Pharmacokinetics of this compound in bovine plasma, lung tissue, and bronchial fluid (from live, nonanesthetized cattle) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. d1hu4133i4rt3z.cloudfront.net [d1hu4133i4rt3z.cloudfront.net]
- 13. A randomised clinical trial of a metaphylactic treatment with this compound for bovine respiratory disease in veal calves - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mechanisms of Action and Clinical Application of Macrolides as Immunomodulatory Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. VET01 | Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals [clsi.org]
- 17. standards.globalspec.com [standards.globalspec.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. lcms.cz [lcms.cz]
Tildipirosin: A Technical Examination of its Bacteriostatic and Bactericidal Properties
An In-depth Guide for Researchers and Drug Development Professionals
Tildipirosin, a semi-synthetic 16-membered tribasic macrolide antibiotic, is a significant therapeutic agent in veterinary medicine, primarily for the treatment and control of respiratory diseases in cattle and swine.[1][2] Its clinical efficacy stems from a complex interplay of pharmacokinetic properties and a nuanced antimicrobial mechanism that can manifest as either bacteriostatic (inhibiting bacterial growth) or bactericidal (killing bacteria). This guide provides a detailed exploration of these dual effects, supported by quantitative data, experimental methodologies, and mechanistic diagrams to serve researchers, scientists, and drug development professionals.
Core Mechanism of Action: Protein Synthesis Inhibition
Like other macrolide antibiotics, this compound's primary mechanism of action is the inhibition of essential protein biosynthesis in susceptible bacteria.[3][4] It selectively binds to a specific site on the 23S ribosomal RNA within the 50S subunit of the bacterial ribosome.[4] This binding action blocks the ribosomal exit tunnel, preventing the elongation of the nascent polypeptide chain and effectively halting protein synthesis. This disruption of a fundamental cellular process is the basis for its antimicrobial activity.
Caption: Mechanism of this compound action on the bacterial ribosome.
Duality of Effect: Bacteriostatic vs. Bactericidal Activity
While macrolides are broadly classified as bacteriostatic, this compound exhibits bactericidal activity against certain pathogens.[3][5] This distinction is crucial for therapeutic application, particularly in immunocompromised hosts where a bactericidal effect is preferred.[5] The effect is generally time-dependent, but some studies indicate that this compound can also display concentration-dependent killing characteristics.[6]
The determination of whether an antibiotic is bacteriostatic or bactericidal is made by comparing its Minimum Inhibitory Concentration (MIC) to its Minimum Bactericidal Concentration (MBC).[5]
-
MIC : The lowest concentration of the antibiotic that prevents visible growth of a microorganism.[7]
-
MBC : The lowest concentration of the antibiotic that kills 99.9% of the initial bacterial population.[7]
A common, though informal, benchmark is the MBC/MIC ratio. An MBC/MIC ratio of ≤4 is often indicative of bactericidal activity, whereas a ratio >4 suggests a bacteriostatic effect.
This compound's activity has been characterized as follows for key respiratory pathogens:
-
Bactericidal against :
-
Bacteriostatic against :
Quantitative Antimicrobial Potency
The in vitro potency of this compound is summarized by its MIC values against a range of bacterial isolates. The MIC₅₀ and MIC₉₀ values represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.
Table 1: this compound MIC Data for Bovine Respiratory Disease (BRD) Pathogens
| Bacterial Species | No. of Isolates (n) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Source(s) |
| Mannheimia haemolytica | 88 | 0.125 – >64 | 0.5 | 1 | [3] |
| Pasteurella multocida | 105 | 0.125 – 2 | 0.5 | 0.5 | [3] |
| Histophilus somni | 63 | 0.5 – 4 | 2 | 4 | [3] |
Table 2: this compound MIC Data for Swine Respiratory Disease (SRD) Pathogens
| Bacterial Species | No. of Isolates (n) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Source(s) |
| Actinobacillus pleuropneumoniae | 100 | 2 – 16 | 8 | 8 | [10] |
| Pasteurella multocida | 112 | 0.0625 – 32 | 0.5 | 2 | [7] |
| Bordetella bronchiseptica | 87 | 0.5 – 8 | 2 | 4 | [10] |
| Glaesserella parasuis | 100 | Not Specified | Not Specified | 0.5 | [4] |
Table 3: this compound MBC and MBC/MIC Ratio Data
| Bacterial Species | Medium | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Implied Effect | Source(s) |
| Pasteurella multocida (PM04) | Tryptic Soy Broth (TSB) | 2 | 8 | 4 | Bactericidal | [7] |
| Pasteurella multocida (PM04) | Serum | 0.5 | 1 | 2 | Bactericidal | [7] |
Experimental Protocols for Determining Antimicrobial Activity
The determination of MIC and MBC values is standardized to ensure reproducibility and comparability of data across different laboratories. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for these procedures.[11][12]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is commonly used to determine the MIC of an antimicrobial agent against a specific bacterium.
-
Preparation of Antimicrobial Agent : A stock solution of this compound is prepared and then serially diluted (two-fold) in a suitable liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) across the wells of a 96-well microtiter plate.[12]
-
Inoculum Preparation : A standardized suspension of the test bacterium is prepared, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation : The microtiter plate containing the diluted antimicrobial agent is inoculated with the bacterial suspension. The plate is then incubated under specific conditions (e.g., 37°C for 18-24 hours). For fastidious organisms, enriched media and specific atmospheric conditions (e.g., 5% CO₂) may be required.[7]
-
Reading Results : The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium in the well.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC test is a subsequent step to the MIC test to determine the concentration at which the antimicrobial agent is bactericidal.
-
Subculturing : Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from all the wells of the microtiter plate that showed no visible growth.[7]
-
Plating : The aliquot is spread onto an appropriate agar medium (e.g., Tryptic Soy Agar) that does not contain any antimicrobial agent.
-
Incubation : The agar plates are incubated under suitable conditions to allow for the growth of any surviving bacteria.
-
Reading Results : The number of colonies (CFUs) on each plate is counted. The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[7]
Caption: Experimental workflow for MIC and MBC determination.
Conclusion
This compound demonstrates a sophisticated, pathogen-dependent antimicrobial profile. While its fundamental mechanism is the bacteriostatic inhibition of protein synthesis, it achieves bactericidal effects against several key respiratory pathogens. This dual activity, combined with its excellent pharmacokinetic properties—including rapid absorption, extensive distribution to lung tissues, and a long half-life—underpins its clinical success.[13][14] For drug development professionals and researchers, understanding the specific conditions and concentrations under which this compound shifts from a bacteriostatic to a bactericidal agent is paramount for optimizing dosing regimens, predicting clinical outcomes, and combating the development of antimicrobial resistance.
References
- 1. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 2. This compound:A relatively new macrolide antibiotic for animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological particulars - Zuprevo® 180 mg/ml solution for injection for cattle [noahcompendium.co.uk]
- 4. This compound: An effective antibiotic against Glaesserella parasuis from an in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. Frontiers | Optimal Regimens and Cutoff Evaluation of this compound Against Pasteurella multocida [frontiersin.org]
- 7. Optimal Regimens and Cutoff Evaluation of this compound Against Pasteurella multocida - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 9. ec.europa.eu [ec.europa.eu]
- 10. ec.europa.eu [ec.europa.eu]
- 11. Pharmacokinetics and Pharmacodynamics of this compound Against Pasteurella multocida in a Murine Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. msd-animal-health.com [msd-animal-health.com]
- 14. Pharmacokinetics of this compound in porcine plasma, lung tissue, and bronchial fluid and effects of test conditions on in vitro activity against reference strains and field isolates of Actinobacillus pleuropneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
Tildipirosin: A Technical Guide to its Antimicrobial Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tildipirosin is a semi-synthetic, 16-membered tribasic macrolide antibiotic developed exclusively for veterinary use.[1][2] It is a derivative of tylosin and is primarily indicated for the treatment and prevention of respiratory diseases in cattle and swine.[3][4][5] Like other macrolides, this compound's mechanism of action involves the inhibition of essential protein biosynthesis in susceptible bacteria.[2][3] Its unique chemical structure, featuring three amine substituents, contributes to its pharmacokinetic profile, which is characterized by rapid absorption, extensive distribution to lung tissue, and a long duration of action.[5][6] This guide provides an in-depth analysis of this compound's spectrum of antimicrobial activity, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism and testing workflows.
Mechanism of Action
This compound exerts its antimicrobial effect by selectively binding to the 50S subunit of the bacterial ribosome.[3][7] Specifically, it targets the 23S ribosomal RNA (rRNA), physically blocking the nascent peptide exit tunnel.[2][3] This action prevents the elongation of the polypeptide chain, thereby inhibiting protein synthesis.[1][2] The binding is generally considered to result in a bacteriostatic effect (inhibiting growth) for most pathogens, but it can be bactericidal (killing bacteria) for certain species.[6][8][9] For instance, in vitro studies have shown this compound to be bactericidal against Mannheimia haemolytica, Histophilus somni, and Actinobacillus pleuropneumoniae, while being bacteriostatic against Pasteurella multocida and Bordetella bronchiseptica.[2][6][8][9]
In Vitro Spectrum of Antimicrobial Activity
The in vitro activity of this compound is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize MIC data for this compound against key veterinary pathogens.
Bovine Respiratory Disease (BRD) Pathogens
This compound is highly active against the primary bacterial pathogens associated with BRD.[6][9]
Table 1: In Vitro Activity of this compound against Key Bovine Respiratory Disease (BRD) Pathogens
| Pathogen | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Mannheimia haemolytica | Multiple Studies | 1 | 1 | 1 to >32 | [4][10][11][12] |
| Pasteurella multocida | Multiple Studies | 0.5 - 1 | 1 - 2 | 0.0625 - >64 | [3][4][10][11][12][13][14] |
| Histophilus somni | Multiple Studies | 2 | 4 | 1 to >32 | [4][10][11][12] |
| Mycoplasma bovis | N/A | N/A | N/A | N/A | [15][16] |
Note: While this compound is approved for BRD associated with M. haemolytica, P. multocida, and H. somni, studies comparing its efficacy against experimental Mycoplasma bovis infection showed it to be less effective than other macrolides like tulathromycin under the tested conditions.[15][16]
Swine Respiratory Disease (SRD) Pathogens
This compound's spectrum also covers the major bacterial causes of SRD.[8][9]
Table 2: In Vitro Activity of this compound against Key Swine Respiratory Disease (SRD) Pathogens
| Pathogen | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Actinobacillus pleuropneumoniae | 100 | 0.25 | 4 | ≤0.06 to >64 | [3] |
| Pasteurella multocida | 172 | 0.5 - 1 | 2 - >64 | 0.0625 - >64 | [3][13][14] |
| Glaesserella parasuis (formerly Haemophilus parasuis) | 100 | N/A | ≤4 | N/A (90% sensitive at ≤4 µg/mL) | [7][17] |
| Bordetella bronchiseptica | N/A | N/A | N/A | N/A | [8][9] |
Note: Data for B. bronchiseptica is primarily qualitative, indicating susceptibility.[8][9]
Other Pathogens
This compound has been tested against a range of other bacteria, including zoonotic agents and pathogens from other animal species.
Table 3: In Vitro Activity of this compound against Other Bacterial Species
| Pathogen | Host | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Salmonella spp. | Zoonotic | N/A | N/A | 4 - 16 | [6][8][9] |
| E. coli | Zoonotic | N/A | N/A | 1 - >64 | [6][8][9] |
| Campylobacter spp. | Zoonotic | N/A | N/A | 1 - >64 | [8][9] |
| Enterococci | Zoonotic | N/A | N/A | 1 - >64 | [6][8][9] |
| Mycoplasma agalactiae | Caprine | <0.125 | N/A | N/A | [18] |
| Staphylococcus aureus | Caprine | >128 | ≥128 | N/A | [19] |
| Streptococcus spp. | Caprine | >128 | >128 | N/A | [18] |
| Coagulase-Negative Staphylococci | Caprine | >128 | >128 | N/A | [18] |
Experimental Protocols for Susceptibility Testing
The determination of this compound's MIC values adheres to standardized methods to ensure reproducibility and accuracy. The globally recognized standards are provided by the Clinical and Laboratory Standards Institute (CLSI), specifically documents VET01 and VET06.[20][21][22][23]
Broth Microdilution Method
The broth microdilution method is the most common technique used for determining the MIC of this compound against veterinary pathogens.[3][20][24]
Detailed Methodology:
-
Preparation of Antimicrobial Agent: this compound is serially diluted (typically two-fold) in a liquid growth medium to create a range of concentrations in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: Bacterial colonies from a pure culture are suspended in a saline or broth solution. The suspension is adjusted to a standardized turbidity, typically a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Growth Medium: The choice of medium is critical. Cation-adjusted Mueller-Hinton Broth (CAMHB) is standard for many bacteria.[3] For fastidious organisms like Actinobacillus pleuropneumoniae and Histophilus somni, a more enriched medium such as Veterinary Fastidious Medium (VFM) is required.[3][20]
-
Incubation: The inoculated plates are incubated at 35-37°C. The atmosphere is also crucial; while most bacteria are incubated in ambient air, fastidious respiratory pathogens often require an atmosphere enriched with CO₂.[25]
-
Result Interpretation: After 16-24 hours of incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of this compound that completely inhibits growth.
Factors Influencing In Vitro Results: It is crucial to note that in vitro testing conditions can significantly impact macrolide activity.
-
pH: this compound, like other macrolides, exhibits greater activity at a more alkaline pH.[12]
-
CO₂ Atmosphere: A CO₂-enriched atmosphere, while necessary for the growth of some pathogens, can lower the pH of the medium and may result in higher (less potent) MIC values.[25]
-
Serum Supplementation: The addition of serum to the growth medium can sometimes lower MIC values, potentially better reflecting in vivo conditions where the drug binds to proteins and is concentrated in cells.[18][19] For example, adding 50% serum to the culture media has been shown to decrease the MIC for A. pleuropneumoniae by 4- to 16-fold.
Mechanisms of Resistance
Resistance to macrolides, including this compound, can emerge through several mechanisms. Understanding these is vital for monitoring susceptibility trends.
-
Target Site Modification: This is a common mechanism, often involving methylation of the 23S rRNA binding site by erm (erythromycin ribosome methylation) genes.[1][6] This modification prevents the macrolide from binding effectively. This is often referred to as MLSᴮ resistance as it confers cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics.[6][7][8] The erm(42) gene has been identified in P. multocida and M. haemolytica.[1][13]
-
Active Efflux: Bacteria can acquire genes that code for efflux pumps, which actively transport the antibiotic out of the cell, preventing it from reaching its ribosomal target.[6][8] The msr(E)-mph(E) gene complex, which codes for an efflux pump and an inactivating enzyme, has been associated with this compound resistance.[3]
-
Enzymatic Inactivation: Some bacteria can produce enzymes that modify and inactivate the antibiotic molecule.[6][8]
The presence of resistance genes has been noted in some isolates of P. multocida with high MIC values (≥16 µg/ml).[3][13]
Conclusion
This compound demonstrates potent in vitro activity against the most significant bacterial pathogens responsible for respiratory disease in cattle and swine. Its spectrum is focused on key Gram-negative respiratory pathogens, with MIC₉₀ values generally falling within a therapeutically achievable range. Standardized susceptibility testing, following CLSI protocols, is essential for accurate determination of its activity and for monitoring shifts in bacterial susceptibility over time. While highly effective within its approved indications, the potential for resistance and its more limited activity against certain pathogens like Mycoplasma bovis and various Gram-positive bacteria underscore the importance of judicious use and ongoing surveillance in clinical practice.
References
- 1. Inhibition of Protein Synthesis on the Ribosome by this compound Compared with Other Veterinary Macrolides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacokinetics and Pharmacodynamics of this compound Against Pasteurella multocida in a Murine Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological particulars - Zuprevo® 180 mg/ml solution for injection for cattle [noahcompendium.co.uk]
- 7. This compound: An effective antibiotic against Glaesserella parasuis from an in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ec.europa.eu [ec.europa.eu]
- 9. ec.europa.eu [ec.europa.eu]
- 10. Frontiers | Pharmacokinetics and Pharmacodynamics of this compound Against Pasteurella multocida in a Murine Lung Infection Model [frontiersin.org]
- 11. ZUPREVO™ 18% (this compound) Injectable Solution for Cattle [dailymed.nlm.nih.gov]
- 12. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 13. Optimal Regimens and Cutoff Evaluation of this compound Against Pasteurella multocida - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Optimal Regimens and Cutoff Evaluation of this compound Against Pasteurella multocida [frontiersin.org]
- 15. Comparative efficacy of tulathromycin and this compound for the treatment of experimental Mycoplasma bovis infection in calves - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound: An effective antibiotic against Glaesserella parasuis from an in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Susceptibility of caprine mastitis pathogens to this compound, gamithromycin, oxytetracycline, and danofloxacin: effect of serum on the in vitro potency of current macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Susceptibility of caprine mastitis pathogens to this compound, gamithromycin, oxytetracycline, and danofloxacin: effect of serum on the in vitro potency of current macrolides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antimicrobial Susceptibility Testing of Bacteria of Veterinary Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. VET06 | Methods for Antimicrobial Susceptibility Testing of Infrequently Isolated or Fastidious Bacteria Isolated From Animals [clsi.org]
- 22. VET01S | Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals [clsi.org]
- 23. webstore.ansi.org [webstore.ansi.org]
- 24. uoguelph.ca [uoguelph.ca]
- 25. Pharmacokinetics of this compound in porcine plasma, lung tissue, and bronchial fluid and effects of test conditions on in vitro activity against reference strains and field isolates of Actinobacillus pleuropneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Basis of Tildipirosin's Interaction with the 50S Ribosomal Subunit: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tildipirosin, a 16-membered semi-synthetic macrolide antibiotic, is a potent inhibitor of bacterial protein synthesis. Its therapeutic efficacy stems from its specific interaction with the 50S ribosomal subunit, a critical component of the bacterial translation machinery. This technical guide provides an in-depth exploration of the molecular underpinnings of this compound's mode of action, detailing its binding site, mechanism of inhibition, and the development of resistance. Furthermore, this document outlines key experimental protocols for studying macrolide-ribosome interactions and presents quantitative data to inform further research and drug development efforts.
Introduction
This compound is a tri-basic macrolide antibiotic approved for veterinary use against respiratory tract pathogens in cattle and swine.[1] Like other macrolides, its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][3] This targeted action effectively halts bacterial growth and replication.[2] this compound is a derivative of tylosin, modified with two piperidine rings, which enhances its efficacy against certain Gram-negative pathogens.[3][4] Understanding the precise molecular interactions between this compound and the ribosome is crucial for optimizing its clinical use and for the rational design of novel antibiotics to combat emerging resistance.
Mechanism of Action
This compound exerts its bacteriostatic, and in some cases bactericidal, effect by binding within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit.[1][5] This binding occludes the tunnel, thereby physically obstructing the passage of the elongating polypeptide chain.[6] This steric hindrance leads to the premature dissociation of peptidyl-tRNA from the ribosome, ultimately terminating protein synthesis.[7] The primary target of this compound within the ribosome is the 23S ribosomal RNA (rRNA), a key component of the peptidyl transferase center (PTC) and the NPET.[3][4]
The overall process of this compound-mediated inhibition of protein synthesis can be visualized as a multi-step process.
References
- 1. Insights into the improved macrolide inhibitory activity from the high-resolution cryo-EM structure of dirithromycin bound to the E. coli 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Pharmacodynamics of this compound Against Pasteurella multocida in a Murine Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Protein Synthesis on the Ribosome by this compound Compared with Other Veterinary Macrolides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of protein synthesis on the ribosome by this compound compared with other veterinary macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol Name: Protocols: Protocols: Pikaard Lab: Indiana University [pikaard.lab.indiana.edu]
- 7. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Tildipirosin Dosage Calculation in Bovine Respiratory Disease (BRD) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the dosage calculation, experimental design, and evaluation of tildipirosin for the treatment and prevention of Bovine Respiratory Disease (BRD). The protocols are based on established clinical trial methodologies and pharmacokinetic data.
This compound: Mechanism of Action and Pharmacokinetics
This compound is a semi-synthetic 16-membered macrolide antibiotic.[1][2] Its primary mechanism of action involves the inhibition of essential bacterial protein synthesis by selectively binding to the 50S subunit of the bacterial ribosome.[3] This binding blocks the elongation of the peptide chain, leading to a bacteriostatic effect against many pathogens and a bactericidal effect against certain isolates of Mannheimia haemolytica and Pasteurella multocida, key bacteria associated with BRD.[1]
The chemical structure of this compound allows for rapid absorption and extensive distribution to the lungs and bronchial fluid, the primary sites of infection in BRD.[4] Following a single subcutaneous injection, this compound reaches peak plasma concentrations quickly and maintains high, sustained concentrations in respiratory tissues.[2][4]
Key Pharmacokinetic Parameters in Cattle (4 mg/kg BW, Subcutaneous)
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 23 - 45 minutes | [1][5] |
| Peak Plasma Concentration (Cmax) | ~0.7 µg/mL | [1][2] |
| Absolute Bioavailability | ~78.9% | [1][2] |
| Terminal Half-life (Plasma) | Approximately 9 days | [1][2] |
| Lung Tissue Half-life | Approximately 10 days | [4] |
| Bronchial Fluid Half-life | Approximately 11 days | [4] |
Recommended Dosage for BRD Studies
The approved and recommended dosage of this compound for the treatment and control of BRD in cattle is a single subcutaneous injection of 4 mg/kg of body weight .[1][2][6] This dosage has been established through dose-confirmation studies and has been shown to be effective against the primary bacterial pathogens associated with BRD: Mannheimia haemolytica, Pasteurella multocida, and Histophilus somni.[3]
Experimental Protocols for Efficacy Studies
The following protocols are derived from methodologies used in clinical trials to evaluate the efficacy of this compound for BRD.
Study Design and Animal Selection
-
Design: A randomized, controlled, and often investigator-blinded field study is the standard. This design minimizes bias in treatment allocation and outcome assessment.
-
Animal Population: Use beef or dairy calves at high risk of developing BRD, or those exhibiting clinical signs of the disease. High-risk factors include recent weaning, transportation, and commingling from multiple sources.
-
Inclusion Criteria:
-
Exclusion Criteria:
-
Presence of other confounding diseases.
-
Previous enrollment in a similar study.
-
Known hypersensitivity to macrolide antibiotics.
-
Treatment Administration
-
Randomization: Randomly assign eligible cattle to treatment groups. A common comparison is this compound (4 mg/kg BW) versus a negative control (saline) or a positive control (another approved antibiotic for BRD).
-
Dosage and Administration:
Data Collection and Efficacy Evaluation
-
Observation Period: Monitor animals daily for a period of 14 to 21 days post-treatment.[8]
-
Primary Efficacy Endpoint - Treatment Success: Evaluate treatment success at a predetermined time point (e.g., Day 14). A treatment success is typically defined as an animal that does not require re-treatment for BRD and shows resolution of clinical signs (normal attitude, normal respiration, and rectal temperature < 40°C).[9]
-
Secondary Endpoints:
-
Mortality Rate: Record all mortalities and perform necropsies to determine the cause of death.
-
Relapse Rate: The percentage of animals that initially respond to treatment but subsequently develop clinical signs of BRD.
-
Clinical Attitude and Respiratory Scores: Use a standardized scoring system to assess changes in clinical signs over the observation period.
-
Rectal Temperature: Monitor daily for the first few days post-treatment.
-
Lung Consolidation: In some studies, thoracic ultrasonography is used to assess lung lesions before and after treatment.
-
-
Microbiological Analysis:
-
Collect nasopharyngeal swabs or transtracheal lavage samples before treatment to identify the causative bacterial pathogens.[8]
-
Culture samples to determine the presence of M. haemolytica, P. multocida, and H. somni.
-
Summary of Efficacy Data from Clinical Trials
The following tables summarize the quantitative outcomes from various studies evaluating this compound for BRD.
Table 1: Treatment Success Rates in BRD Field Studies
| Study Reference | Treatment Group | Number of Animals | Treatment Success Rate (%) |
| Rohdich et al. | This compound (4 mg/kg) | 171 | 84.8% |
| Tulathromycin (2.5 mg/kg) | 174 | 79.3% | |
| Freedom of Information Summary | This compound (4 mg/kg) | 386 | 79% |
| Saline Control | 387 | 51% | |
| Rittipornlertrak et al. (2024) | This compound (4 mg/kg) | 36 | 75.0% |
| Cefquinome (1 mg/kg for 3 days) | 16 | 87.5% |
Table 2: Metaphylactic Efficacy of this compound in High-Risk Calves
| Study Reference | Treatment Group | Number of Animals | BRD Incidence (%) | Mortality Rate (%) |
| The Effect of Metaphylactic Use of this compound... | Control | 700 | 11.4% | 1.5% |
| This compound (single dose) | 700 | 10.8% | 1.2% | |
| This compound (two doses) | 700 | 9.4% | 0.6% |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. The Effect of Metaphylactic Use of this compound for the Control of Respiratory Disease in Long-Distance Transported Dairy Calves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ecommons.cornell.edu [ecommons.cornell.edu]
- 3. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 4. Case Study: Control of respiratory disease in male Holstein calves with this compound and effect on health and growth from 0 to 4 months of age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 6. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 7. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 8. d1hu4133i4rt3z.cloudfront.net [d1hu4133i4rt3z.cloudfront.net]
- 9. A randomised clinical trial of a metaphylactic treatment with this compound for bovine respiratory disease in veal calves - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tildipirosin in Swine Respiratory Disease (SRD) Research
These comprehensive application notes and protocols are intended for researchers, scientists, and drug development professionals investigating the efficacy and mechanism of Tildipirosin for the treatment and control of Swine Respiratory Disease (SRD).
Introduction
This compound is a semi-synthetic, 16-membered tribasic macrolide antibiotic specifically developed for veterinary use.[1][2] It is a potent therapeutic agent against the primary bacterial pathogens associated with SRD, including Actinobacillus pleuropneumoniae, Pasteurella multocida, Bordetella bronchiseptica, and Glaesserella parasuis (formerly Haemophilus parasuis).[1][2][3] Its mechanism of action involves the inhibition of essential protein biosynthesis by selectively binding to the 50S ribosomal subunit of bacteria.[4][5] this compound exhibits a long duration of action, characterized by rapid absorption and extensive accumulation in respiratory tract tissues.[1][3]
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Swine
| Parameter | Value | Reference |
| Dosage | 4 mg/kg body weight (intramuscular) | [1][3][6] |
| Maximum Plasma Concentration (Cmax) | 0.9 µg/mL | [1][3][6] |
| Time to Maximum Plasma Concentration (Tmax) | 23 minutes | [1][3][6] |
| Terminal Half-life (t1/2) | ~4.4 days | [1][3] |
| Bioavailability (intramuscular) | 109.27% | [7] |
| Lung Tissue Concentration (Peak at Day 1) | 4.3 µg/g | [6] |
| Bronchial Fluid Concentration (Day 5) | 14.3 µg/g | [6] |
| Plasma Protein Binding | ~30% | [1][3] |
Table 2: In Vitro Efficacy of this compound Against SRD Pathogens (MIC Values)
| Pathogen | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Actinobacillus pleuropneumoniae | 8 | 8 | [1] |
| Pasteurella multocida | 0.5 | 1 | [1] |
| Bordetella bronchiseptica | 2 | 4 | [1] |
| Glaesserella parasuis | 0.5 | 1 | [1] |
Experimental Protocols
In Vivo Efficacy Study: Induced Infection Model
This protocol describes a typical experimental design to evaluate the therapeutic efficacy of this compound in an induced SRD infection model.
1.1. Animal Model:
-
Species: Domestic swine (Sus scrofa domesticus)
-
Age: 3-4 weeks old, weaned.
-
Health Status: Clinically healthy, free from respiratory pathogens. Acclimatize animals for a minimum of 7 days before the start of the study.[8]
1.2. Experimental Groups:
-
Group 1: Negative Control: Uninfected, treated with a placebo (e.g., saline).
-
Group 2: Positive Control: Infected with the challenge pathogen, treated with a placebo.
-
Group 3: this compound Treatment: Infected with the challenge pathogen, treated with this compound (4 mg/kg body weight, single intramuscular injection).
1.3. Infection Procedure:
-
Prepare a standardized inoculum of a relevant SRD pathogen (e.g., Actinobacillus pleuropneumoniae or Pasteurella multocida).
-
Administer the inoculum to pigs in Groups 2 and 3 via intranasal or intratracheal route.
1.4. Treatment Administration:
-
Administer this compound or placebo at the onset of clinical signs of SRD (e.g., fever, respiratory distress) or at a predetermined time post-infection.
-
The recommended dosage for this compound is a single intramuscular injection of 4 mg/kg body weight.[1][3]
1.5. Endpoint Evaluation:
-
Clinical Observations: Daily monitoring of clinical signs (rectal temperature, respiratory rate, coughing, sneezing, and behavioral changes).[9]
-
Weight Gain: Measure body weight at the start and end of the study to calculate average daily gain.
-
Lung Lesion Scoring: At the end of the study (e.g., 7-14 days post-infection), euthanize the animals and perform a necropsy. Score the extent of lung lesions.[9]
-
Bacterial Load: Collect lung tissue and bronchoalveolar lavage fluid (BALF) to quantify the bacterial load.
Pharmacokinetic Study
This protocol outlines the methodology for determining the pharmacokinetic profile of this compound in swine.
2.1. Animal Model:
-
Use healthy pigs of a specific age and weight range.
2.2. Drug Administration:
-
Administer a single intramuscular dose of this compound at 4 mg/kg body weight.[7]
2.3. Sample Collection:
-
Collect blood samples from the jugular vein at predetermined time points (e.g., 0, 5, 10, 15, 30 minutes, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120 hours post-administration).[7]
-
If tissue concentrations are to be measured, euthanize subsets of animals at different time points and collect lung tissue and bronchial fluid.[6]
2.4. Sample Analysis:
-
Process blood samples to separate plasma.
-
Analyze plasma, lung tissue homogenates, and bronchial fluid for this compound concentrations using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[7]
2.5. Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, t1/2, and AUC (Area Under the Curve).[7]
Visualizations
Caption: this compound's mechanism of action on the bacterial ribosome.
Caption: Workflow for an in vivo SRD efficacy study.
Caption: Workflow for a pharmacokinetic study of this compound in swine.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. journals.asm.org [journals.asm.org]
- 3. ec.europa.eu [ec.europa.eu]
- 4. nbinno.com [nbinno.com]
- 5. This compound: An effective antibiotic against Glaesserella parasuis from an in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of this compound in porcine plasma, lung tissue, and bronchial fluid and effects of test conditions on in vitro activity against reference strains and field isolates of Actinobacillus pleuropneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Optimal Regimens and Cutoff Evaluation of this compound Against Pasteurella multocida [frontiersin.org]
- 9. Use of an Experimental Model To Test the Efficacy of Planned Exposure to Live Porcine Reproductive and Respiratory Syndrome Virus - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Tildipirosin Using High-Performance Liquid Chromatography (HPLC)
This application note describes a sensitive and reliable method for the quantification of Tildipirosin in biological matrices using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound is a 16-membered semi-synthetic macrolide antibiotic used in veterinary medicine for the treatment of respiratory diseases in cattle and swine. The method detailed below is applicable for pharmacokinetic studies, residue analysis, and quality control of this compound in various sample types.
Principle
The method is based on reversed-phase HPLC, where this compound is separated from endogenous matrix components on a C18 analytical column. The separation is achieved using a gradient or isocratic elution with a mobile phase consisting of an aqueous buffer and an organic modifier. Detection is performed using a UV detector at a wavelength of approximately 289 nm.[1][2][3][4] Quantification is achieved by comparing the peak area of this compound in the sample to that of a known concentration from a calibration curve.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required. The following chromatographic conditions have been shown to be effective for this compound analysis:
| Parameter | Condition 1 (Horse Plasma) | Condition 2 (Rabbit Tissues) | Condition 3 (Goat Milk) |
| HPLC System | Agilent Infinity 1220 or equivalent | Agilent Series 1200 or equivalent | Not Specified |
| Column | Zorbax Eclipse XDB-C18, 150 x 3.0 mm, 5 µm[1][2][3][4] | C18, 250 x 4.6 mm, 5 µm[5] | Not Specified |
| Mobile Phase | Gradient elution with 0.3% Formic acid in water and Acetonitrile[5] | Isocratic elution with 0.02 M ammonium acetate: methanol (40:60), pH 3.5[6] | Not Specified |
| Flow Rate | 1.0 mL/min[5] | 0.8 mL/min[6] | Not Specified |
| Column Temperature | 30°C[5] | 35°C[6] | Not Specified |
| Detection Wavelength | 289 nm[1][2][3][4] | 289 nm[6] | Not Specified |
| Injection Volume | 50 µL[4][7] | 50 µL[6] | Not Specified |
| Internal Standard | Tylosin tartrate[1][2] | Not Specified | Tylosin tartrate[8] |
Preparation of Standard Solutions
Stock solutions of this compound and the internal standard (e.g., Tylosin tartrate) are prepared by dissolving the pure compounds in a suitable solvent such as methanol or water to a concentration of 100 or 200 µg/mL.[7][8] Working standard solutions are then prepared by serial dilution of the stock solutions with the mobile phase or an appropriate solvent.
Sample Preparation
The sample preparation procedure is critical for removing interfering substances and concentrating the analyte. The choice of method depends on the sample matrix.
For Plasma Samples (Liquid-Liquid Extraction):
-
To 425 µL of plasma, add 10 µL of internal standard solution and 25 µL of the this compound working standard (for calibration curve) or sample.[5]
-
Add 900 µL of acetonitrile, vortex for 1 minute, and centrifuge at 1600g for 10 minutes.[5]
-
Alternatively, plasma samples can be extracted with diethyl ether.[1][2][3]
-
The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in 75 µL of the mobile phase, and 50 µL is injected into the HPLC system.[4][7]
For Tissue Samples (Solid-Phase Extraction):
-
Homogenize the tissue sample.
-
Use a solid-phase extraction (SPE) cartridge (e.g., Bond Elut C18) for sample cleanup and concentration.[6]
-
The final extract is dissolved in the mobile phase for HPLC analysis.[6]
For Milk Samples (Protein Precipitation):
-
To 450 µL of milk, add 10 µL of internal standard solution.[8]
-
Add 900 µL of acetonitrile to precipitate proteins.[8]
-
Vortex for 1 minute, sonicate for 5 minutes, and then centrifuge at 1200g for 10 minutes.[8]
-
The supernatant is collected for injection.
Method Validation
The analytical method should be validated according to international guidelines (e.g., FDA, ICH) to ensure its suitability for the intended purpose.[4] Key validation parameters are summarized below.
| Parameter | Result (Horse Plasma) | Result (Goat Milk, Plasma, Somatic Cells) |
| Linearity Range | 0.1 - 3.0 µg/mL[1][2][4][7] | Not Specified |
| Correlation Coefficient (r²) | 0.9986[4][7] | Not Specified |
| Limit of Detection (LOD) | 0.035 µg/mL[1][2][4][7][9] | 0.005 µg (for somatic cells)[10] |
| Limit of Quantification (LOQ) | 0.1 µg/mL[1][2][4][7][9] | 0.01 µg (for somatic cells)[10] |
| Accuracy (% Recovery) | Mean recovery of 99.5%[1][2][4][11] | Not Specified |
| Precision (%RSD) | Intra-day < 10.5%, Inter-day < 12.0%[7] | Not Specified |
| Retention Time (this compound) | ~3.0 min[1][2][3][4] | ~3.0 min[10] |
| Retention Time (Tylosin Tartrate) | ~6.4 min[1][2][3][4] | ~6.5 min[10] |
Experimental Workflow
References
- 1. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 2. research.usfq.edu.ec [research.usfq.edu.ec]
- 3. Development and Validation of an Improved HPLC-UV Method for the Determination of this compound in Horse Plasma [agris.fao.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. researcherslinks.com [researcherslinks.com]
- 7. researchgate.net [researchgate.net]
- 8. ejournals.epublishing.ekt.gr [ejournals.epublishing.ekt.gr]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. research.usfq.edu.ec [research.usfq.edu.ec]
Tildipirosin Pharmacokinetics in Cattle: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide a comprehensive overview of the pharmacokinetic profile of tildipirosin in cattle plasma and lung tissue. This document is intended for researchers, scientists, and drug development professionals working in veterinary pharmacology and related fields. The following sections detail the experimental protocols for pharmacokinetic studies of this compound and summarize the key quantitative data in structured tables for ease of comparison.
Abstract
This compound, a 16-membered semi-synthetic macrolide antibiotic, is utilized for the treatment and prevention of bovine respiratory disease (BRD).[1] Understanding its pharmacokinetic properties in plasma and, more importantly, at the site of infection in the lung tissue, is crucial for optimizing dosage regimens and ensuring therapeutic efficacy. This document outlines the methodology for assessing this compound's pharmacokinetics in cattle and presents a summary of its key pharmacokinetic parameters. Following a single subcutaneous administration, this compound is rapidly absorbed and exhibits extensive distribution to the respiratory tract, leading to high and sustained concentrations in lung tissue and bronchial fluid, which far exceed those observed in plasma.[1][2][3]
Experimental Protocols
The following protocols are based on established methodologies for pharmacokinetic studies of this compound in cattle.
Animal Model and Housing
-
Species: Bovine (e.g., Holstein Friesian calves).[4]
-
Health Status: Clinically healthy, non-anesthetized cattle.[1]
-
Weight: Calves weighing between 212 to 259 kg.[4]
-
Housing: Animals should be housed in conditions that comply with animal welfare regulations, with ad libitum access to feed and water.
Drug Administration
-
Drug: this compound (e.g., Zuprevo®, 180 mg/mL injectable solution).[1]
-
Dosage: A single subcutaneous (SC) injection of 4 mg/kg body weight.[1][5][2]
-
Injection Site: Administration in the neck region. For doses exceeding 10 ml, it is recommended to divide the dose and inject at separate sites.[2]
Sample Collection
-
Blood (Plasma):
-
Blood samples are collected via jugular venipuncture into heparinized tubes.
-
Sampling should occur prior to dosing (time 0) and at multiple time points post-administration (e.g., 10, 20, 30, 45 minutes, 1, 2, 4, 8, 12, 24 hours, and then daily or at other relevant intervals up to 28 days).[4]
-
Plasma is separated by centrifugation (e.g., 3,000 g for 10 minutes at 4°C) and stored at -80°C until analysis.[6]
-
-
Lung Tissue:
-
Lung tissue samples can be collected post-mortem from subgroups of animals at various time points after drug administration.
-
Samples are homogenized for analysis.
-
-
Bronchial Fluid:
Bioanalytical Method
-
Technique: High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) is the validated method for quantifying this compound concentrations in plasma, lung tissue homogenate, and bronchial fluid.[6][4]
-
Sample Preparation: Plasma samples are typically deproteinized with acetonitrile before analysis.[6]
Data Presentation
The following tables summarize the key pharmacokinetic parameters of this compound in cattle plasma and lung tissue following a single subcutaneous injection of 4 mg/kg body weight.
Table 1: Pharmacokinetic Parameters of this compound in Cattle Plasma
| Parameter | Value | Unit | Reference |
| Cmax (Maximum Concentration) | 0.7 | µg/mL | [1][5][2] |
| Tmax (Time to Cmax) | 23 | minutes | [1][5][2] |
| Terminal Half-Life (T½) | ~9 | days | [1][5][2] |
| AUC0-last (Area Under the Curve) | 21017 | hr·ng/mL | [4] |
| Absolute Bioavailability | 78.9 | % | [1] |
| Volume of Distribution (Vz) | 49.4 | L/kg | [1] |
| Plasma Clearance | 144 | mL/h/kg | [1] |
Table 2: this compound Concentration in Cattle Lung Tissue and Bronchial Fluid
| Tissue | Time Point | Concentration | Unit | Reference |
| Lung Tissue | 4 hours | 9.2 | µg/g | [1][3] |
| Lung Tissue | 1 day (Peak) | 14.8 | µg/g | [1][3] |
| Lung Tissue | 28 days | 2.0 | µg/g | [1][3] |
| Bronchial Fluid | 4 hours | 1.5 | µg/g | [1][3] |
| Bronchial Fluid | 10 hours | 3.0 | µg/g | [1][3] |
| Bronchial Fluid | 1-3 days (Plateau) | ~3.5 | µg/g | [1][3] |
| Bronchial Fluid | 21 days | 1.0 | µg/g | [1][3] |
Visualizations
Experimental Workflow for this compound Pharmacokinetic Study in Cattle
Caption: Workflow for a pharmacokinetic study of this compound in cattle.
This compound Distribution and Elimination Pathway
Caption: this compound's pathway from administration to elimination.
Conclusion
This compound demonstrates a favorable pharmacokinetic profile for the treatment of BRD, characterized by rapid absorption from the injection site and extensive, prolonged distribution to the lungs and bronchial fluid.[1] The high concentrations achieved at the site of infection support the efficacy of a single-dose administration regimen. The protocols and data presented herein provide a valuable resource for researchers involved in the study and development of macrolide antibiotics for veterinary use.
References
- 1. Pharmacokinetics of this compound in bovine plasma, lung tissue, and bronchial fluid (from live, nonanesthetized cattle) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ec.europa.eu [ec.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 5. ec.europa.eu [ec.europa.eu]
- 6. Frontiers | Pharmacokinetics and Pharmacodynamics of this compound Against Pasteurella multocida in a Murine Lung Infection Model [frontiersin.org]
Determining the Minimum Inhibitory Concentration (MIC) of Tildipirosin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tildipirosin is a semi-synthetic macrolide antibiotic used in veterinary medicine to treat respiratory diseases in cattle and swine. It is effective against a range of bacterial pathogens, and determining its Minimum Inhibitory Concentration (MIC) is crucial for understanding its potency, monitoring for resistance, and establishing effective dosage regimens. These application notes provide detailed protocols for determining the MIC of this compound against relevant bacterial pathogens.
Quantitative Data Summary
The following tables summarize the MIC values of this compound against key veterinary respiratory pathogens as reported in the literature. These values were primarily determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Table 1: this compound MIC Data for Bovine Respiratory Disease (BRD) Pathogens
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Mannheimia haemolytica | 1 | 2 | 0.25 to >32 |
| Pasteurella multocida | 0.5 | 1 | 0.25 to >32 |
| Histophilus somni | 2 | 4 | 1 to >32 |
Data compiled from field studies in the U.S.[1][2]
Table 2: this compound MIC Data for Swine Respiratory Disease (SRD) Pathogens
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Actinobacillus pleuropneumoniae | 2 | 4 | 2–16 |
| Bordetella bronchiseptica | 2 | 2 | 0.5–8 |
| Pasteurella multocida | 0.5 | 1 | 0.125–2 |
| Glaesserella parasuis | 1 | 2 | 0.032–4 |
Data from European sources.[3]
Table 3: this compound MIC Data for Other Bacteria
| Bacterial Species | MIC Range (µg/mL) |
| Salmonella | 4–16 |
| E. coli | 1– >64 |
| Campylobacter | 1– >64 |
| Enterococci | 1– >64 |
[3]
Experimental Protocols
The following are detailed protocols for determining the MIC of this compound. The broth microdilution method is the most commonly used and recommended procedure.[4]
Protocol 1: Broth Microdilution MIC Assay
This method is performed in accordance with the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35-37°C)
-
Multichannel pipette
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 1280 µg/mL.
-
-
Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve a range of concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125, 0.06, 0.03 µg/mL).
-
Add 100 µL of each dilution to the wells of a 96-well microtiter plate.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate (18-24 hours growth), select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation:
-
Inoculate each well of the microtiter plate containing the this compound dilutions with 100 µL of the final bacterial inoculum.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. Growth is indicated by turbidity or a pellet at the bottom of the well.
-
Protocol 2: Agar Dilution MIC Assay
This method is an alternative to broth microdilution and is also based on CLSI guidelines.
Materials:
-
This compound analytical standard
-
Mueller-Hinton Agar (MHA)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or PBS
-
Petri dishes
-
Incubator (35-37°C)
-
Inoculum replicating device (e.g., Steers replicator)
Procedure:
-
Preparation of this compound-Containing Agar Plates:
-
Prepare a series of this compound stock solutions at 10 times the final desired concentrations.
-
Melt MHA and cool to 45-50°C.
-
Add 1 part of each this compound stock solution to 9 parts of molten MHA to create plates with the desired final concentrations.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Include a control plate with no antibiotic.
-
-
Preparation of Bacterial Inoculum:
-
Prepare the bacterial inoculum as described in the broth microdilution protocol, standardized to a 0.5 McFarland turbidity.
-
-
Inoculation:
-
Using an inoculum replicating device, spot-inoculate the surface of each agar plate with the bacterial suspension. Each spot should contain approximately 10⁴ CFU.
-
-
Incubation:
-
Allow the inoculum spots to dry, then invert the plates and incubate at 35-37°C for 16-20 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth, a faint haze, or a single colony at the inoculation spot.
-
Visualizations
Macrolide Mechanism of Action and Resistance
This compound, as a macrolide antibiotic, functions by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, interfering with the exit of the nascent polypeptide chain. Resistance to macrolides can occur through several mechanisms.
Caption: Mechanism of action of this compound and bacterial resistance mechanisms.
Experimental Workflow for MIC Determination
The following diagram illustrates the general workflow for determining the MIC of this compound using either the broth microdilution or agar dilution method.
Caption: General experimental workflow for determining the MIC of this compound.
References
Application Notes and Protocols for Tildipirosin in a Murine Lung Infection Model for Pasteurella multocida
These application notes provide a comprehensive overview and detailed protocols for the use of tildipirosin in a murine lung infection model for Pasteurella multocida. The information is intended for researchers, scientists, and drug development professionals investigating the pharmacokinetics and pharmacodynamics of this compound.
Introduction
This compound is a 16-membered semi-synthetic macrolide antibiotic approved for the treatment of respiratory diseases in swine and cattle.[1][2][3][4] It functions by inhibiting bacterial protein synthesis through selective binding to the 50S ribosomal subunit.[5] While its clinical efficacy is well-documented in livestock for infections caused by pathogens such as Pasteurella multocida, understanding its activity in a controlled laboratory setting is crucial for defining optimal dosage regimens.[1][2][3][4] A murine lung infection model offers a valuable tool for studying the pharmacokinetic/pharmacodynamic (PK/PD) properties of this compound against P. multocida.[1][2][3][4]
The following sections detail the experimental setup, protocols, and key findings from a study that successfully established and utilized a neutropenic murine lung infection model to characterize the efficacy of this compound against P. multocida.
Data Presentation
The efficacy of this compound is best described by the ratio of the area under the unbound concentration-time curve over 24 hours to the minimum inhibitory concentration (fAUC₀₋₂₄ h/MIC).[1][2][4] This parameter showed the strongest correlation with bacterial reduction in the lungs of infected mice.[1]
Table 1: In Vitro Susceptibility of Pasteurella multocida to this compound
| Bacterial Strain | Method | Minimum Inhibitory Concentration (MIC) |
| P. multocida CVCC 1669 | Broth microdilution in serum | 0.25 µg/mL[1] |
Table 2: Pharmacokinetic Parameters of Unbound this compound in Neutropenic, Infected Mice
| Dose (mg/kg, SC) | Cₘₐₓ (µg/mL) | Tₘₐₓ (h) | AUC₀₋₂₄ h (µg·h/mL) |
| 1 | 0.03 ± 0.01 | 0.08 | 0.23 ± 0.03 |
| 2 | 0.05 ± 0.01 | 0.08 | 0.45 ± 0.07 |
| 4 | 0.11 ± 0.02 | 0.08 | 0.98 ± 0.13 |
| 6 | 0.17 ± 0.02 | 0.08 | 1.56 ± 0.21 |
| 8 | 0.22 ± 0.03 | 0.08 | 2.05 ± 0.29 |
Data presented as mean ± standard deviation. Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach maximum plasma concentration; AUC₀₋₂₄ h: Area under the concentration-time curve from 0 to 24 hours; SC: Subcutaneous.
Table 3: this compound PK/PD Target Values for Efficacy Against P. multocida in Murine Lung Infection Model
| Efficacy Target | fAUC₀₋₂₄ h/MIC (h) | R² |
| Bacteriostatic (no change in bacterial count) | 19.93 | 0.911 |
| 1-log₁₀ bacterial reduction | 31.89 | 0.911 |
| 2-log₁₀ bacterial reduction | 53.27 | 0.911 |
fAUC₀₋₂₄ h/MIC: Ratio of the area under the unbound concentration-time curve over 24 hours to the minimum inhibitory concentration. R²: Coefficient of determination.
Experimental Protocols
The following protocols are based on the methodology described by Zeng et al. (2018) in their study of this compound in a murine lung infection model.[1][2][3][4]
Bacterial Strain and In Vitro Susceptibility Testing
-
Bacterial Strain: Pasteurella multocida CVCC 1669.
-
Culture Conditions: Grow bacteria in an appropriate broth medium (e.g., Mueller-Hinton broth) to the early logarithmic phase.
-
MIC Determination: Determine the minimum inhibitory concentration (MIC) of this compound against the P. multocida strain using the broth microdilution method in serum to mimic in vivo conditions.[1]
Murine Lung Infection Model
-
Animal Model: Specific-pathogen-free female ICR mice (or a similar strain), typically 6-8 weeks old.
-
Induction of Neutropenia:
-
Infection Procedure:
This compound Administration and Sample Collection
-
Treatment Initiation: Begin this compound treatment 2 hours post-infection.[1][2]
-
Administration: Administer this compound subcutaneously. Dosing can be varied to study pharmacokinetic and pharmacodynamic relationships. Single doses ranging from 1 to 8 mg/kg have been used, as well as fractionated daily doses totaling 1 to 32 mg/kg.[1][2]
-
Pharmacokinetic Sampling:
-
Collect blood samples at various time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours).
-
Process blood to obtain plasma and analyze for unbound this compound concentrations using a validated method like LC-MS/MS.
-
-
Pharmacodynamic Evaluation:
-
At 24 hours post-treatment initiation, humanely euthanize the mice.[1][2]
-
Aseptically remove the lungs and homogenize them in a suitable sterile buffer.[1][2]
-
Perform serial dilutions of the lung homogenates and plate on appropriate agar to determine the number of colony-forming units (CFU) per lung.[1][2]
-
Visualizations
Mechanism of Action
This compound, like other macrolides, inhibits bacterial protein synthesis, which is crucial for bacterial growth and survival.
Caption: this compound's mechanism of action on the bacterial ribosome.
Experimental Workflow
The following diagram outlines the key steps in the murine lung infection model for evaluating this compound efficacy.
Caption: Experimental workflow for the murine lung infection model.
References
- 1. Pharmacokinetics and Pharmacodynamics of this compound Against Pasteurella multocida in a Murine Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacokinetics and Pharmacodynamics of this compound Against Pasteurella multocida in a Murine Lung Infection Model [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and Pharmacodynamics of this compound Against Pasteurella multocida in a Murine Lung Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brazilian Clinical Strains of Actinobacillus pleuropneumoniae and Pasteurella multocida: Capsular Diversity, Antimicrobial Susceptibility (In Vitro) and Proof of Concept for Prevention of Natural Colonization by Multi-Doses Protocol of this compound [mdpi.com]
Tildipirosin for the Treatment of Mannheimia haemolytica Infections: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tildipirosin, a semi-synthetic macrolide antibiotic, for the treatment and prevention of bovine respiratory disease (BRD) associated with Mannheimia haemolytica. This document includes a summary of its efficacy, pharmacokinetic and pharmacodynamic properties, and detailed protocols for relevant experimental procedures.
Introduction
Mannheimia haemolytica is a primary bacterial pathogen implicated in BRD, a significant cause of economic loss in the cattle industry.[1] this compound is a 16-membered semi-synthetic macrolide antimicrobial agent specifically developed to combat the key bacterial pathogens associated with BRD.[2][3] It exhibits a bactericidal effect against M. haemolytica by inhibiting essential protein biosynthesis through selective binding to bacterial ribosomal RNA, thereby blocking the prolongation of the peptide chain.[2][4]
Efficacy of this compound Against Mannheimia haemolytica
Clinical studies have demonstrated the effectiveness of this compound in treating and preventing BRD caused by M. haemolytica. A single subcutaneous injection of this compound at a dose of 4 mg/kg body weight has been shown to be effective for the treatment of BRD associated with Mannheimia haemolytica, Pasteurella multocida, and Histophilus somni.[5]
Clinical Trial Data
A clinical trial evaluating the metaphylactic administration of this compound 10 days prior to an experimental challenge with M. haemolytica in heifers showed a significant reduction in pulmonary lesions and clinical signs of illness compared to control groups.[6]
| Parameter | This compound (4 mg/kg) | Tulathromycin (2.5 mg/kg) | Saline | P-value |
| Lung Lesion Score (%) | <10% in 92% of heifers | Higher than this compound | Higher than this compound | < 0.05 |
| Lung Weight (% of Body Weight) | Lower | Higher than this compound | Higher than this compound | < 0.05 |
| Abnormal Clinical Illness Score Probability | Lower | Higher than this compound | Higher than this compound | < 0.05 |
| Abnormal Appetite Score Probability | Lower | Higher than this compound | Higher than this compound | < 0.05 |
| Abnormal Respiratory Score Probability | Lower | Higher than this compound | Higher than this compound | < 0.05 |
Table 1: Summary of clinical trial results for this compound metaphylaxis against M. haemolytica challenge in heifers.[6]
Another field study comparing the therapeutic efficacy of this compound to tulathromycin for BRD showed a treatment success rate of 84.8% for this compound on day 14.[7]
| Parameter | This compound (4 mg/kg) | Tulathromycin (2.5 mg/kg) |
| Treatment Success Rate (Day 14) | 84.8% (145/171) | 79.3% (138/174) |
| Relapse Rate (Day 21) | 7.6% (11/145) | 5.8% (8/138) |
| Mortality | 0.0% (0/171) | 0.6% (1/174) |
Table 2: Comparative therapeutic efficacy of this compound and tulathromycin in field conditions.[7]
Pharmacokinetics of this compound
This compound is characterized by rapid absorption and extensive tissue distribution, particularly to the lungs and bronchial fluid, the site of respiratory infections.[2]
| Parameter | Value | Species | Administration Route | Dose |
| Cmax (Peak Plasma Concentration) | 0.7 µg/ml | Cattle | Subcutaneous | 4 mg/kg |
| Tmax (Time to Peak Plasma Concentration) | 23 minutes | Cattle | Subcutaneous | 4 mg/kg |
| Absolute Bioavailability | 78.9% | Cattle | Subcutaneous | 4 mg/kg |
| Terminal Half-life | Approximately 9 days | Cattle | Subcutaneous | 4 mg/kg |
Table 3: Key pharmacokinetic parameters of this compound in cattle.[2][4]
The concentration of this compound in bronchial fluid is significantly higher and more sustained than in plasma, exceeding the MIC90 values for M. haemolytica for an extended period.[5][8]
Pharmacodynamics and Mechanism of Action
This compound is a protein synthesis inhibitor. It binds to the 50S ribosomal subunit of bacteria, specifically to the 23S ribosomal RNA, and blocks the exit of the nascent polypeptide chain.[3][9] This action is primarily bacteriostatic, but can be bactericidal against certain pathogens like M. haemolytica.[2][4]
Caption: Mechanism of action of this compound in M. haemolytica.
In Vitro Susceptibility
The in vitro activity of this compound against M. haemolytica has been well-documented.
| Pathogen | MIC50 (µg/ml) | MIC90 (µg/ml) | MIC Range (µg/ml) |
| Mannheimia haemolytica | 0.5 | 1 | 0.125 - >64 |
Table 4: Minimum Inhibitory Concentration (MIC) data for this compound against M. haemolytica isolates.[9]
Experimental Protocols
Protocol 1: In Vitro Antimicrobial Susceptibility Testing of this compound against Mannheimia haemolytica
This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[10]
Materials:
-
Mannheimia haemolytica isolates
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
This compound analytical standard
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture of M. haemolytica on an appropriate agar plate, select 3-5 colonies.
-
Suspend the colonies in sterile saline or CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/ml).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/ml in the microtiter plate wells.
-
-
This compound Dilution Series:
-
Prepare a stock solution of this compound.
-
Perform serial twofold dilutions of this compound in CAMHB in the 96-well microtiter plates to achieve the desired concentration range (e.g., 0.06 to 64 µg/ml).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Caption: Workflow for antimicrobial susceptibility testing.
Protocol 2: Experimental Mannheimia haemolytica Challenge Model in Cattle
This protocol is a generalized procedure based on methodologies described in clinical trials for evaluating the efficacy of antimicrobials against BRD.[6]
Animals:
-
Healthy, crossbred beef calves or heifers, confirmed to be free of respiratory pathogens.
-
Animals should be acclimatized to the study facility for a minimum of 14 days before the start of the experiment.
Experimental Design:
-
Randomly allocate animals to treatment groups (e.g., this compound, placebo control).
-
Administer the treatment (e.g., a single subcutaneous injection of this compound at 4 mg/kg) at the designated time point before or after the challenge.
Challenge Procedure:
-
Culture Preparation:
-
Prepare a fresh culture of a virulent strain of Mannheimia haemolytica.
-
Harvest the bacteria during the logarithmic growth phase and resuspend in a suitable medium to a predetermined concentration (e.g., 1 x 10^9 CFU/ml).
-
-
Inoculation:
-
On Day 0, challenge the animals with the prepared M. haemolytica culture.
-
Common methods of inoculation include transthoracic or endoscopic intrabronchial administration.
-
Post-Challenge Monitoring and Data Collection:
-
Clinical Observations: Daily record clinical illness scores (CIS), respiratory scores, appetite scores, and rectal temperatures for a specified period (e.g., 14 days).
-
Pathology: At the end of the study period (e.g., Day 14), humanely euthanize the animals and perform a necropsy.
-
Lung Lesion Scoring: Evaluate the lungs for gross pathological lesions and calculate a lung lesion score (percentage of lung affected).
-
Microbiology: Collect lung tissue and/or bronchoalveolar lavage fluid for bacterial culture to confirm the presence of M. haemolytica.
Caption: Workflow for an experimental M. haemolytica challenge model.
Conclusion
This compound is a highly effective antimicrobial for the treatment and prevention of Mannheimia haemolytica infections in cattle. Its favorable pharmacokinetic profile, characterized by rapid absorption and high concentrations in the respiratory tract, combined with its potent bactericidal activity against M. haemolytica, makes it a valuable tool in managing BRD. The provided protocols offer standardized methods for the in vitro and in vivo evaluation of this compound and other potential antimicrobial agents against this important bovine pathogen.
References
- 1. Pulmonary lesions and clinical disease response to Mannheimia haemolytic a challenge 10 days following administration of this compound or tulathromycin | American Association of Bovine Practitioners Conference Proceedings [bovine-ojs-tamu.tdl.org]
- 2. ec.europa.eu [ec.europa.eu]
- 3. Inhibition of Protein Synthesis on the Ribosome by this compound Compared with Other Veterinary Macrolides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ec.europa.eu [ec.europa.eu]
- 5. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 6. Pulmonary lesions and clinical disease response to Mannheimia haemolytica challenge 10 days following administration of this compound or tulathromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d1hu4133i4rt3z.cloudfront.net [d1hu4133i4rt3z.cloudfront.net]
- 8. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 9. Pharmacological particulars - Zuprevo® 180 mg/ml solution for injection for cattle [noahcompendium.co.uk]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Tildipirosin for the Control of Histophilus somni Outbreaks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tildipirosin in managing respiratory disease in cattle caused by Histophilus somni. The information is intended to support research, clinical trial design, and the development of effective therapeutic strategies.
Introduction
Histophilus somni is a significant bacterial pathogen contributing to the bovine respiratory disease (BRD) complex, leading to considerable economic losses in the cattle industry. This compound, a semi-synthetic 16-membered tribasic macrolide antibiotic, has demonstrated efficacy in the treatment and control of BRD associated with H. somni.[1][2] Its unique pharmacokinetic profile, characterized by rapid absorption, extensive lung tissue distribution, and a long elimination half-life, makes it a valuable tool in combating this challenging pathogen.[3][4]
Mechanism of Action
This compound exerts its antibacterial effect by selectively binding to the bacterial 50S ribosomal subunit, thereby inhibiting essential protein synthesis.[1][5] This action is primarily bacteriostatic against Histophilus somni, meaning it inhibits bacterial growth and replication, allowing the host's immune system to clear the infection.[6] In some cases, particularly against other BRD pathogens like Mannheimia haemolytica, it can be bactericidal.[2][7] The large size of the this compound molecule makes it difficult for bacteria to excrete, contributing to its sustained intracellular concentrations and prolonged activity.[6]
Caption: Mechanism of action of this compound on Histophilus somni.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the efficacy, pharmacokinetics, and in vitro activity of this compound against Histophilus somni.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Histophilus somni
| Parameter | Value (µg/mL) | Reference(s) |
| MIC50 | 2 | [7] |
| MIC90 | 4 | [7][8] |
| MIC Range | 0.5 - 8 | [7] |
| MIC of Challenge Strain (7735) | 2.0 | [9] |
MIC50 and MIC90 represent the concentrations at which the growth of 50% and 90% of isolates are inhibited, respectively.
Table 2: Pharmacokinetic Properties of this compound in Cattle (4 mg/kg SC)
| Parameter | Value | Reference(s) |
| Maximum Plasma Concentration (Cmax) | 0.7 µg/mL | [3][7] |
| Time to Maximum Plasma Concentration (Tmax) | 23 minutes | [3][7] |
| Absolute Bioavailability | 78.9% | [3][7] |
| Terminal Half-life (Plasma) | Approximately 9 days | [7] |
| Volume of Distribution (Vz) | 49.4 L/kg | [3] |
| Lung Tissue Concentration (Peak at 24h) | 14.8 µg/g | [3][10] |
| Bronchial Fluid Concentration (Plateau at 24-72h) | ~3.5 µg/g | [3][10] |
Table 3: Clinical Efficacy of this compound in Bovine Respiratory Disease (BRD)
| Study Type | Comparison | Outcome | Result | Reference(s) |
| Natural Infection Field Study | This compound vs. Saline Control | Treatment Success Rate | 79% vs. 51% (p = 0.0001) | [1][11] |
| Experimental H. somni Challenge | This compound vs. Tulathromycin vs. Saline | Mean Clinical Score | Significantly lower for this compound | [9][12] |
| Experimental H. somni Challenge | This compound vs. Tulathromycin vs. Saline | Mean Lung Consolidation | Significantly lower for this compound | [9][12] |
| Natural Infection Field Study | This compound vs. Tulathromycin | Treatment Success Rate (Day 14) | 84.8% vs. 79.3% | [13] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment of this compound against Experimental Histophilus somni Challenge in Calves
This protocol is based on methodologies described in studies evaluating the metaphylactic efficacy of this compound.[9][12]
1. Animal Selection and Acclimation:
-
Select healthy, male Holstein or Holstein-crossbreed calves, approximately 3 months of age.
-
House calves individually and allow for an acclimation period of at least 7 days before the start of the experiment.
-
Ensure calves are free from respiratory pathogens prior to the study by conducting appropriate diagnostic tests (e.g., nasal swabs, serology).
2. Experimental Design and Treatment Administration:
-
Randomly allocate calves to treatment groups (e.g., this compound, placebo control, positive control).
-
On Day 0, administer a single subcutaneous (SC) injection of this compound at a dosage of 4 mg/kg body weight.[9][14]
-
Administer the placebo (e.g., sterile saline solution) to the control group at an equivalent volume.[9]
3. Histophilus somni Challenge:
-
On Day 5 post-treatment, challenge the calves with a pathogenic strain of Histophilus somni (e.g., strain 7735 with a known MIC).[9]
-
The challenge should be administered via intrabronchial inoculation of a bacterial suspension (e.g., 1.6 x 10⁹ CFUs/mL in 10 mL of PBS with 5% bovine fetal serum).[9]
4. Clinical Evaluation and Data Collection:
-
Conduct daily clinical evaluations from Day 5 to Day 8.
-
Record clinical scores based on parameters such as rectal temperature, respiratory rate, demeanor, and nasal discharge.
-
On Day 8, euthanize the calves for post-mortem analysis.
5. Post-Mortem Analysis:
-
Perform a gross pathological evaluation of the lungs and calculate the percentage of lung consolidation.
-
Collect bronchial secretion samples for bacteriological culture to confirm the presence or absence of H. somni.[9][12]
References
- 1. ZUPREVO™ 18% (this compound) Injectable Solution for Cattle [dailymed.nlm.nih.gov]
- 2. ec.europa.eu [ec.europa.eu]
- 3. Pharmacokinetics of this compound in bovine plasma, lung tissue, and bronchial fluid (from live, nonanesthetized cattle) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 5. Inhibition of Protein Synthesis on the Ribosome by this compound Compared with Other Veterinary Macrolides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 7. ec.europa.eu [ec.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. researchgate.net [researchgate.net]
- 11. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 12. Clinical disease and lung lesions in calves experimentally inoculated with Histophilus somni five days after metaphylactic administration of this compound or tulathromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. d1hu4133i4rt3z.cloudfront.net [d1hu4133i4rt3z.cloudfront.net]
- 14. Clinical particulars - Zuprevo® 180 mg/ml solution for injection for cattle [noahcompendium.co.uk]
Troubleshooting & Optimization
Technical Support Center: Overcoming Tildipirosin Solubility Challenges in In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tildipirosin. Our aim is to help you overcome common solubility issues encountered during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a this compound stock solution?
A1: this compound is readily soluble in several organic solvents. For preparing high-concentration stock solutions, Dimethyl Sulfoxide (DMSO), ethanol, methanol, and dimethylformamide (DMF) are recommended.[1][2][3] It is crucial to use fresh, anhydrous solvents, as the presence of moisture can reduce solubility, particularly with DMSO.[4][5]
Q2: I need to use this compound in an aqueous buffer for my cell-based assay. How can I dissolve it?
A2: this compound is sparingly soluble in aqueous buffers alone.[1] The recommended method is to first dissolve the this compound in a minimal amount of an organic solvent such as ethanol or DMSO to create a concentrated stock solution.[1] This stock solution can then be serially diluted with your aqueous buffer or cell culture medium to the desired final concentration.[1] It is advisable to add the stock solution to the aqueous buffer while vortexing to ensure rapid and uniform dispersion, minimizing the risk of precipitation.
Q3: I observed precipitation when diluting my this compound stock solution in my aqueous buffer. What can I do?
A3: Precipitation upon dilution into an aqueous phase is a common issue. Here are several troubleshooting steps:
-
Decrease the final concentration: The final concentration of this compound in your aqueous solution may be exceeding its solubility limit. Try using a lower final concentration if your experimental design allows.
-
Increase the organic solvent percentage: While it's ideal to keep the organic solvent concentration low to avoid cellular toxicity, a slight increase in the final percentage of the organic solvent (e.g., from 0.1% to 0.5% DMSO) might be necessary to maintain solubility. Always include a vehicle control in your experiments to account for any effects of the solvent.
-
Use a co-solvent system: For challenging applications, a co-solvent system can be employed. Formulations including polyethylene glycol 300 (PEG300), Tween-80, or β-cyclodextrins have been used to improve the solubility of macrolides.[5]
-
Gentle warming and sonication: In some cases, gentle warming of the solution or brief sonication can help redissolve small amounts of precipitate.[5] However, be cautious about the temperature stability of this compound and your other assay components.
-
pH adjustment: The solubility of macrolides can be pH-dependent.[6] While this compound's specific pH-solubility profile is not extensively documented in the provided results, you could experimentally test slight adjustments to the pH of your final aqueous solution, if compatible with your assay.
Q4: What is the maximum recommended storage time for this compound solutions?
A4: For aqueous solutions of this compound, it is not recommended to store them for more than one day.[1] Organic stock solutions stored at -20°C or -80°C are more stable. Stock solutions in DMSO can be stored at -80°C for up to 2 years and at -20°C for up to 1 year.[5][7] It is best practice to prepare fresh dilutions in aqueous buffers for each experiment.
Q5: Can I dissolve this compound directly in water?
A5: While some studies mention preparing stock solutions in water[8], the general consensus from chemical suppliers is that this compound is sparingly soluble in aqueous solutions.[1] Direct dissolution in water is likely to result in a very low concentration and may not be reproducible. The recommended and more reliable method is to first use an organic solvent.
Data Presentation: this compound Solubility
| Solvent/System | Reported Solubility | Source(s) |
| Ethanol | ~30 mg/mL | [1][3] |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | [4][5] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1][3] |
| Methanol | Soluble | [2] |
| 1:2 solution of Ethanol:PBS (pH 7.2) | ~0.33 mg/mL | [1][3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3 mg/mL | [5] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 3 mg/mL | [5] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mg/mL stock, add 1 mL of DMSO to 100 mg of this compound).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[5]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one year or -80°C for up to two years.[5][7]
-
Protocol 2: Preparation of Working Solutions for In Vitro Assays
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile aqueous buffer or cell culture medium
-
Sterile dilution tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution with your chosen aqueous buffer or medium to achieve the final desired concentrations.
-
When diluting, add the stock solution to the aqueous phase while gently vortexing to ensure proper mixing and minimize precipitation.
-
Prepare these working solutions fresh for each experiment and do not store them for more than 24 hours.[1]
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacokinetics of this compound in porcine plasma, lung tissue, and bronchial fluid and effects of test conditions on in vitro activity against reference strains and field isolates of Actinobacillus pleuropneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 8. This compound: An effective antibiotic against Glaesserella parasuis from an in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying and Managing Tildipirosin-Resistant Bacterial Strains
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist researchers, scientists, and drug development professionals in identifying and managing Tildipirosin-resistant bacterial strains.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during the identification and management of this compound-resistant bacteria.
Antimicrobial Susceptibility Testing (AST)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a 16-membered semi-synthetic macrolide antibiotic. Its primary mechanism of action is the inhibition of essential bacterial protein synthesis. It achieves this by selectively binding to the 50S subunit of the bacterial ribosome, specifically to the 23S ribosomal RNA (rRNA), which blocks the elongation of the peptide chain.[1][2][3] While generally considered bacteriostatic, for certain pathogens, it can be bactericidal.[2]
Q2: My Minimum Inhibitory Concentration (MIC) values for this compound are inconsistent. What could be the cause?
A2: Inconsistent MIC values can stem from several factors. Here's a troubleshooting guide:
-
Inoculum Preparation: Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard. An inoculum that is too dense will lead to falsely high MICs, while a sparse inoculum can result in falsely low MICs.
-
Media Composition: For fastidious organisms like Pasteurella multocida and Mannheimia haemolytica, use cation-adjusted Mueller-Hinton broth (CAMHB), potentially supplemented with blood products as recommended by CLSI guidelines.[4] The pH of the media should be between 7.2 and 7.4.
-
Incubation Conditions: Strict adherence to the recommended incubation time (typically 16-20 hours) and temperature (35°C ± 2°C) is crucial.[2]
-
This compound Preparation: Ensure the this compound stock solution is prepared correctly and diluted accurately. Improper storage can lead to degradation of the antibiotic.
-
Contamination: Check for contamination in your cultures, media, or plates, as this can lead to erroneous results.
Q3: How do I interpret the MIC results for this compound?
A3: MIC results are interpreted by comparing them to established clinical breakpoints defined by organizations like the Clinical and Laboratory Standards Institute (CLSI). These breakpoints categorize an isolate as Susceptible (S), Intermediate (I), or Resistant (R).
-
Susceptible (S): The infection is likely to respond to a standard dosage of this compound.
-
Intermediate (I): The clinical efficacy is uncertain. The infection may respond if the antibiotic concentrates at the site of infection or if a higher dose can be used.
-
Resistant (R): The infection is unlikely to respond to this compound therapy.
Refer to the latest CLSI VET01S document for the most current breakpoints for specific pathogens. For example, for Pasteurella multocida associated with swine respiratory disease, a this compound MIC of ≤4 µg/mL is considered susceptible.[5]
Q4: I am working with a fastidious bacterium that grows poorly in standard Mueller-Hinton broth. What should I do?
A4: For fastidious bacteria, it is essential to use supplemented media. CLSI document VET06 provides guidance on testing such organisms.[6][7] Common supplements include lysed horse blood or serum. It is also critical to ensure the correct atmospheric conditions (e.g., increased CO2) during incubation if required by the specific bacterium.
Molecular Detection of Resistance Genes
Q1: What are the main genetic determinants of this compound resistance in veterinary pathogens?
A1: The primary mechanisms of macrolide resistance, including to this compound, are conferred by specific genes:
-
Target site modification: The most common mechanism is the methylation of the 23S rRNA, which prevents the antibiotic from binding to the ribosome. This is often mediated by erm (erythromycin ribosome methylase) genes. In Pasteurellaceae, the erm(42) gene is a key determinant.[8]
-
Active efflux: Efflux pumps actively transport the antibiotic out of the bacterial cell. The msr(E) gene, often found in conjunction with mph(E), encodes for a macrolide efflux pump.[8]
-
Enzymatic inactivation: Enzymes can modify and inactivate the antibiotic. The mph(E) gene encodes for a macrolide phosphotransferase that inactivates the drug.[8]
Q2: My multiplex PCR for detecting erm(42), msr(E), and mph(E) is not working. What are some troubleshooting steps?
A2: Here are some common issues and solutions for multiplex PCR:
-
No amplification:
-
DNA Quality: Ensure your DNA template is of high purity and concentration. Contaminants from the extraction process can inhibit PCR.
-
Primer Integrity: Check that your primers have not degraded. Store them correctly and avoid multiple freeze-thaw cycles.
-
Annealing Temperature: The annealing temperature may be too high. Try a gradient PCR to determine the optimal annealing temperature for all primer pairs.
-
Magnesium Concentration: The MgCl2 concentration is critical for multiplex PCR. You may need to optimize this by testing a range of concentrations.
-
-
Non-specific bands:
-
Annealing Temperature: The annealing temperature may be too low, leading to non-specific primer binding. Increase the temperature in small increments.
-
Primer Design: Ensure your primers are specific to the target genes and do not have significant homology to other bacterial genes.
-
-
Faint bands:
-
DNA Concentration: Increase the amount of template DNA in the reaction.
-
Number of Cycles: You may need to increase the number of PCR cycles.
-
Q3: Can the presence of resistance genes always predict clinical failure with this compound?
A3: Not necessarily. The presence of a resistance gene is a strong indicator of potential resistance. However, the level of gene expression can vary, which may influence the MIC. It is always recommended to perform phenotypic susceptibility testing (MIC determination) to confirm resistance and guide treatment decisions.
Managing this compound Resistance
Q1: What are the alternative treatment options if a this compound-resistant strain is identified?
A1: If this compound resistance is confirmed, alternative antimicrobial agents should be considered based on the susceptibility profile of the specific isolate. For bovine respiratory disease (BRD), other classes of antibiotics such as fluoroquinolones (e.g., danofloxacin, enrofloxacin), cephalosporins (e.g., ceftiofur), or florfenicol may be effective.[9] It is crucial to perform susceptibility testing on a panel of relevant antibiotics to make an informed decision.
Q2: What strategies can be implemented on a farm to manage and prevent the spread of this compound resistance?
A2: A comprehensive approach to antimicrobial stewardship is essential:
-
Prudent Use of Antimicrobials: Only use antibiotics when necessary and based on a veterinary diagnosis. Avoid prophylactic use where possible.
-
Diagnostics and Susceptibility Testing: Regularly perform culture and susceptibility testing to monitor for resistance and guide treatment choices.
-
Biosecurity: Implement strict biosecurity measures to prevent the introduction and spread of resistant bacteria between animals and farms. This includes quarantine of new animals, proper cleaning and disinfection, and control of traffic.[10]
-
Vaccination: Utilize effective vaccination programs to reduce the incidence of bacterial diseases, thereby decreasing the need for antibiotic use.
-
Animal Husbandry: Good nutrition, proper ventilation, and low-stress handling can improve animal health and reduce the risk of disease.
Data Presentation
Table 1: this compound MIC Breakpoints for Key Veterinary Pathogens (CLSI)
| Bacterial Species | Host | Disease | MIC Breakpoint (µg/mL) - Susceptible |
| Pasteurella multocida | Swine | Swine Respiratory Disease (SRD) | ≤ 4[5] |
| Actinobacillus pleuropneumoniae | Swine | Swine Respiratory Disease (SRD) | ≤ 16[5] |
| Bordetella bronchiseptica | Swine | Swine Respiratory Disease (SRD) | ≤ 8 |
| Mannheimia haemolytica | Cattle | Bovine Respiratory Disease (BRD) | ≤ 4[4] |
| Histophilus somni | Cattle | Bovine Respiratory Disease (BRD) | ≤ 4[4] |
Table 2: this compound MIC Distributions for Pasteurella multocida and Actinobacillus pleuropneumoniae
| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Pasteurella multocida | 112 | 0.5[2] | 2[2] | 0.0625 - 32[2] |
| Actinobacillus pleuropneumoniae | 100 | 0.25[5] | 4[5] | ≤0.06 - >64[5] |
Table 3: Treatment Success Rates of this compound in Bovine Respiratory Disease (BRD) Field Studies
| Study | Treatment Group | Control Group | Treatment Success Rate | Control Success Rate |
| Study 1 | This compound (4 mg/kg) | Saline | 93.3%[11] | 66.7%[11] |
| Study 2 | This compound (4 mg/kg) | Saline | 71.7%[11] | 18.6%[11] |
| Comparative Study | This compound | Tulathromycin | 62.7% - 64.8% (no significant difference)[12] | Not Applicable |
Experimental Protocols
Protocol 1: Broth Microdilution for this compound MIC Determination
This protocol is based on CLSI guidelines.
1. Materials:
-
96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
This compound powder
-
Bacterial isolate (pure culture)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Spectrophotometer or densitometer
-
Incubator (35°C ± 2°C)
2. Procedure:
-
Prepare this compound Stock Solution: Accurately weigh this compound powder and dissolve in an appropriate solvent to create a high-concentration stock solution.
-
Prepare this compound Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the microtiter plate to achieve the desired final concentration range (e.g., 0.06 to 64 µg/mL).
-
Prepare Inoculum:
-
Select 3-5 well-isolated colonies of the test organism from an 18- to 24-hour agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculate Microtiter Plate: Add the diluted bacterial suspension to each well containing the this compound dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Protocol 2: Multiplex PCR for Detection of erm(42), msr(E), and mph(E)
This protocol is adapted from a validated multiplex PCR assay for macrolide resistance genes in Pasteurellaceae.[8]
1. Materials:
-
Bacterial DNA extract
-
PCR master mix (containing Taq polymerase, dNTPs, and buffer)
-
Forward and reverse primers for erm(42), msr(E), and mph(E) (sequences to be designed based on published data)
-
Nuclease-free water
-
Thermocycler
-
Gel electrophoresis equipment and reagents
-
DNA ladder
2. Primer Design: Design primers to amplify specific regions of the erm(42), msr(E), and mph(E) genes, ensuring the amplicons are of different sizes for easy identification on a gel.
3. PCR Reaction Setup:
-
Prepare a master mix containing the PCR buffer, dNTPs, MgCl2, all primer pairs, and Taq polymerase.
-
Aliquot the master mix into PCR tubes.
-
Add the template DNA to each tube.
-
Include a positive control (DNA from a known resistant strain) and a negative control (nuclease-free water instead of template DNA).
4. Thermocycler Conditions:
-
Initial Denaturation: 95°C for 5 minutes
-
Cycling (30-35 cycles):
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 30 seconds (optimize with a gradient PCR)
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 10 minutes
-
Hold: 4°C
5. Gel Electrophoresis:
-
Run the PCR products on a 1.5-2% agarose gel stained with a DNA-binding dye.
-
Include a DNA ladder to determine the size of the amplicons.
-
Visualize the bands under UV light. The presence of a band of the expected size for each gene indicates the presence of that resistance gene.
Visualizations
Caption: Experimental workflow for identifying this compound resistance.
Caption: Logical workflow for managing this compound treatment and resistance.
Caption: Mechanisms of bacterial resistance to this compound.
References
- 1. Resistance to Macrolide Antibiotics in Public Health Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimal Regimens and Cutoff Evaluation of this compound Against Pasteurella multocida - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 4. Pharmacokinetics and Pharmacodynamics of this compound Against Pasteurella multocida in a Murine Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brazilian Clinical Strains of Actinobacillus pleuropneumoniae and Pasteurella multocida: Capsular Diversity, Antimicrobial Susceptibility (In Vitro) and Proof of Concept for Prevention of Natural Colonization by Multi-Doses Protocol of this compound [mdpi.com]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. VET06 | Methods for Antimicrobial Susceptibility Testing of Infrequently Isolated or Fastidious Bacteria Isolated From Animals [clsi.org]
- 8. Multiplex PCR To Identify Macrolide Resistance Determinants in Mannheimia haemolytica and Pasteurella multocida - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Resistance to Macrolide Antibiotics among Staphylococcus aureus [mdpi.com]
- 10. fsai.ie [fsai.ie]
- 11. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Tildipirosin Efficacy in Clinical Trials
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Tildipirosin efficacy in clinical trials.
Troubleshooting Guide: Poor this compound Efficacy
Unexpectedly low efficacy of this compound in a clinical trial setting can be attributed to a range of factors, from experimental design to microbiological variables. This guide provides a structured approach to diagnosing the potential causes of poor outcomes.
Question: Our clinical trial is showing lower than expected efficacy for this compound. What are the potential reasons and how can we investigate them?
Answer: Poor efficacy can be multifactorial. We recommend a systematic investigation covering the following areas:
-
Verification of the Infecting Pathogen and its Susceptibility: The primary suspect in poor efficacy is often the target pathogen itself.
-
Action: Isolate bacterial pathogens from affected animals (e.g., from deep nasopharyngeal swabs, transtracheal washes, or lung tissue at necropsy) and confirm their identity.[1] Perform antimicrobial susceptibility testing (AST) to determine the Minimum Inhibitory Concentration (MIC) of this compound for the isolates.
-
Rationale: The prevalence of resistance to macrolides is a significant factor in treatment failure.[2] Strains of Mannheimia haemolytica, Pasteurella multocida, or Histophilus somni with high this compound MIC values will not be effectively inhibited by standard dosages.
-
-
Investigation of Viral Co-infections: Viral pathogens are known to predispose cattle to secondary bacterial pneumonia, which can impact the severity of the disease and the efficacy of antibacterial treatment.[3][4]
-
Action: Test for common bovine respiratory viruses such as Bovine Respiratory Syncytial Virus (BRSV), Bovine Viral Diarrhea Virus (BVDV), and Parainfluenza-3 Virus (PI3V) using PCR on nasal swabs or tissue samples.
-
Rationale: A high prevalence of viral co-infections within the trial population can lead to more severe respiratory disease, potentially overwhelming the therapeutic effect of this compound alone.
-
-
Review of Clinical Trial Protocol and Execution: Flaws in the design or execution of the clinical trial can significantly impact the observed efficacy.
-
Action: Conduct a thorough audit of your clinical trial protocol and its implementation. Pay close attention to:
-
Case Definition and Animal Selection: Was the case definition for Bovine Respiratory Disease (BRD) consistently applied? Were animals in the early stages of disease correctly identified? In some studies, inclusion criteria include a rectal temperature of ≥ 40°C (104.0°F) and clinical signs of respiratory disease.[5][6]
-
Dosage and Administration: Was the correct dose of this compound (typically 4 mg/kg body weight) administered subcutaneously?[1] Were there any deviations in the administration technique?
-
Blinding and Randomization: Was the study adequately blinded and were animals correctly randomized to treatment groups?
-
-
Rationale: Inconsistent case selection can lead to the inclusion of animals with non-bacterial causes of respiratory signs or those with chronic, advanced disease that is less responsive to treatment. Incorrect dosage or administration can result in sub-therapeutic drug concentrations.
-
-
Pharmacokinetic Considerations: While this compound generally exhibits favorable pharmacokinetics with high concentrations in lung tissue, individual animal variation can occur.[5][7][8]
-
Action: If feasible, collect plasma or bronchial fluid samples from a subset of animals to determine this compound concentrations.
-
Rationale: Although plasma concentrations may be low, lung and bronchial fluid concentrations should be well above the MIC for susceptible pathogens.[1] Significantly lower than expected concentrations could indicate issues with drug formulation or administration.
-
The following diagram illustrates a logical workflow for troubleshooting poor this compound efficacy:
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a 16-membered semi-synthetic macrolide antibiotic. It works by inhibiting essential protein biosynthesis in bacteria through its selective binding to the 50S ribosomal subunit, which ultimately blocks the extension of the peptide chain.
Q2: What are the known mechanisms of resistance to this compound?
A2: Resistance to macrolides like this compound typically occurs through three main mechanisms: 1) alteration of the ribosomal target site by methylation (often referred to as MLSB resistance, affecting macrolides, lincosamides, and streptogramin B), 2) active efflux of the drug from the bacterial cell, and 3) production of enzymes that inactivate the drug. Cross-resistance with other macrolides is common.
Q3: Can this compound be effective if plasma concentrations are below the MIC90 of the target pathogen?
A3: Yes. Macrolides like this compound are characterized by their extensive partitioning into tissues. This compound accumulates at the site of infection in the respiratory tract, achieving high and sustained concentrations in lung tissue and bronchial fluid that far exceed those in the blood plasma.[8] Therefore, plasma concentrations are not always predictive of clinical efficacy.[1]
Q4: Have there been clinical trials where this compound showed low efficacy?
A4: Yes, some clinical trials have reported no significant benefit of this compound, particularly when used for metaphylaxis (preventative treatment) in populations with a low prevalence of BRD.[9] In such cases, the low incidence of the disease can make it difficult to detect a statistically significant effect of the treatment. Other studies have found it to be a highly efficacious treatment for BRD.[5][10]
Q5: What are the target pathogens for this compound in cattle?
A5: this compound is primarily indicated for the treatment of BRD associated with Mannheimia haemolytica, Pasteurella multocida, and Histophilus somni.[1]
Data Presentation
Table 1: this compound Minimum Inhibitory Concentration (MIC) Data for Key BRD Pathogens
| Pathogen | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Mannheimia haemolytica | 0.5 | 1 | 0.125 - >64 |
| Pasteurella multocida | 0.5 | 1 | 0.125 - 2 |
| Histophilus somni | 2 | 4 | 0.5 - 8 |
Data compiled from European Commission and NOAH Compendium publications.[5][8] MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Table 2: Summary of Selected this compound Clinical Trial Outcomes for BRD Treatment
| Study | Treatment Groups | Primary Outcome | Treatment Success Rate |
| Multi-center Field Study[10] | This compound (4 mg/kg) vs. Tulathromycin (2.5 mg/kg) | Treatment success on day 14 | This compound: 84.8% Tulathromycin: 79.3% |
| Field Dose Confirmation Study[1] | This compound (4 mg/kg) vs. Saline Control | Treatment success | This compound: 71.7% Saline Control: 18.6% |
| Commercial Feedlot Study[6] | This compound vs. Tulathromycin | First treatment success | No significant difference observed between groups |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document VET01.[7][8][9][11]
-
Prepare Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the bacterial isolate (e.g., M. haemolytica).
-
Suspend the colonies in sterile saline or Mueller-Hinton broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound.
-
Perform serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate to achieve the desired concentration range (e.g., 0.06 to 64 µg/mL).
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
The following diagram outlines the MIC testing workflow:
Protocol 2: Bacterial Isolation from Bovine Lung Tissue
-
Sample Collection:
-
Sample Processing:
-
In a biological safety cabinet, sear the surface of the lung tissue with a heated spatula to decontaminate the exterior.
-
Incise the seared surface with a sterile scalpel and collect a small piece of tissue from within the lesion.
-
-
Culturing:
-
Identification:
-
Examine plates for colonies characteristic of BRD pathogens.
-
Perform Gram staining and biochemical tests (e.g., oxidase, indole) to presumptively identify the isolates.
-
Confirm identification using more specific methods like MALDI-TOF mass spectrometry or PCR.
-
Protocol 3: Multiplex PCR for Viral Pathogen Detection
This protocol provides an example for detecting BRSV, BVDV, and PI3V. Primer and probe sequences can be designed based on conserved gene regions.[14][15]
-
Nucleic Acid Extraction:
-
Extract total RNA/DNA from the clinical sample (e.g., nasal swab, lung tissue) using a commercial extraction kit according to the manufacturer's instructions.
-
-
Reverse Transcription (for RNA viruses):
-
For RNA viruses (BRSV, BVDV, PI3V), perform reverse transcription to synthesize complementary DNA (cDNA) using a suitable reverse transcriptase enzyme and random primers or gene-specific primers.
-
-
Real-Time PCR Amplification:
-
Prepare a PCR master mix containing a suitable DNA polymerase, dNTPs, and the specific primers and probes for the target viruses. Example primer targets include the N gene for BRSV, the 5'UTR for BVDV, and the M gene for PI3V.[15]
-
Add the extracted nucleic acid/cDNA to the master mix.
-
Perform the PCR in a real-time PCR instrument with a thermal cycling profile appropriate for the primers and polymerase used (e.g., initial denaturation at 95°C, followed by 40-45 cycles of denaturation, annealing, and extension).[15]
-
-
Data Analysis:
-
Analyze the amplification curves to determine the presence or absence of the viral targets. The cycle threshold (Ct) value can be used for semi-quantitative analysis.
-
References
- 1. Bacterial Pneumonia in Cattle with Bovine Respiratory Disease Complex - Respiratory System - MSD Veterinary Manual [msdvetmanual.com]
- 2. First Emergence of Resistance to Macrolides and Tetracycline Identified in Mannheimia haemolytica and Pasteurella multocida Isolates from Beef Feedlots in Australia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for Bovine Respiratory Disease (BRD) Diagnosis and Prognosis: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. VET01 | Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals [clsi.org]
- 8. Standard Norge | standard.no. CLSI VET01 [online.standard.no]
- 9. cuvetamr.vet.chula.ac.th [cuvetamr.vet.chula.ac.th]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. veterinaryworld.org [veterinaryworld.org]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. Rapid and Sensitive Multiplex Real-Time PCR for Diagnosis of Bovine Viral Diarrhea, Bovine Respiratory Syncytial Virus, and Bovine Parainflu - OREGON STATE UNIVERSITY [portal.nifa.usda.gov]
- 15. Frontiers | Establishment of a multiplex qPCR assay for the detection of pathogens associated with bovine respiratory disease complex [frontiersin.org]
Technical Support Center: Tildipirosin Injection Site Reactions and Management
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing injection site reactions (ISRs) associated with the macrolide antibiotic Tildipirosin. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the common injection site reactions observed with this compound in cattle?
A1: Subcutaneous administration of this compound in cattle commonly results in local tissue reactions at the injection site. These reactions are typically characterized by swelling, inflammation, and pain upon palpation.[1][2][3] In some animals, these swellings can be severe and persist for a period of time.[2][3][4]
Q2: How long do injection site reactions to this compound typically last?
A2: The duration of injection site reactions is variable. Swellings may be painful for approximately one day post-injection.[5] While most swellings are transient and resolve within 7 to 16 days, they can persist for up to 21 days in some individual animals.[5] Pathomorphological changes at the injection site are reported to largely resolve within 35 days.[5] A target animal safety study noted that injection site swelling and inflammation persisted until the last day of observation, which was 21 days after injection.[2]
Q3: Are injection site reactions to this compound observed in species other than cattle?
A3: Studies in other species have shown variable results. For instance, a study in goats did not observe swelling at the injection site after intramuscular administration of this compound, though a transient increase in creatine kinase indicated some muscle irritation. In contrast, a study involving horses reported non-painful, soft swellings at the subcutaneous injection site in 41.7% of the animals.[6]
Q4: What is the underlying mechanism of this compound-induced injection site reactions?
A4: The precise mechanism is not fully elucidated for this compound specifically. However, it is understood that macrolide antibiotics can have immunomodulatory effects. The local reaction is likely a sterile inflammatory response to the drug formulation, which acts as an irritant. This can trigger the release of pro-inflammatory cytokines and chemokines, leading to the recruitment of immune cells to the injection site, resulting in the observed swelling, inflammation, and pain.
Troubleshooting Guide
Problem: Severe or prolonged injection site swelling is observed in study animals.
| Possible Cause | Troubleshooting/Management Strategy |
| Improper Injection Technique | - Ensure injections are administered subcutaneously in the neck region, avoiding intramuscular injection unless specified.[7][8] - For subcutaneous injections, use the "tenting" method where the skin is lifted to create a small pocket for the injection.[9] - Use a new, sterile needle of the appropriate gauge and length for each animal to minimize tissue trauma and contamination.[7] |
| High Injection Volume at a Single Site | - For doses requiring a large volume, divide the dose and administer at separate injection sites, with each site receiving no more than 10 mL.[9] - Ensure injection sites are spaced several inches apart.[8] |
| Individual Animal Sensitivity | - Monitor animals closely post-injection. - Consider collecting blood samples to measure inflammatory markers like creatine kinase (CK) and haptoglobin (Hp) to quantify the inflammatory response. - For mild to moderate reactions, supportive care is often sufficient as the swellings are typically transient. - In cases of severe pain or distress, consult with a veterinarian. The use of non-steroidal anti-inflammatory drugs (NSAIDs) could be considered, although this should be part of the experimental design and approved by the relevant animal care committee. |
| Secondary Infection | - Although ISRs are typically sterile, poor injection hygiene can introduce bacteria. - Observe for signs of abscess formation (a firm, painful swelling that may become soft or drain pus). - If a secondary infection is suspected, consult a veterinarian for appropriate diagnosis and treatment, which may include drainage and antibiotic therapy based on culture and sensitivity. |
Data on Injection Site Reactions
The following tables summarize quantitative data on injection site reactions from this compound studies in cattle.
Table 1: Incidence and Characteristics of Injection Site Reactions in Cattle
| Parameter | Observation | Source |
| Incidence | Mild to moderate injection site swellings were the only adverse events documented in a clinical study. | [1] |
| Pain | Signs of pain, including mild lameness and pain on palpation of injection sites, were reported in all this compound-treated animals in a safety study. | [10] |
| Heat | Heat at the injection site was noted in one animal in the 3X dose group of a safety study. | [10] |
| Severity | Swelling and inflammation were initially severe in some animals in a target animal safety study. | [2] |
Table 2: Duration of Injection Site Reactions in Cattle
| Parameter | Duration | Source |
| Pain on Palpation | May be present for about one day post-injection. | [5] |
| Swelling | Transient, usually resolving within 7 to 16 days, but may persist for 21 days in individual animals. | [5] |
| Pathomorphological Reactions | Largely resolve within 35 days. | [5] |
Experimental Protocols
Protocol 1: Clinical Assessment of Injection Site Reactions
This protocol outlines a method for the clinical evaluation of injection site reactions.
-
Observation Schedule: Examine injection sites daily for the first 7 days post-injection, and then at extended intervals (e.g., days 14, 21, 28, and 35) until resolution.
-
Visual and Palpation Scoring:
-
Swelling: Measure the largest diameter of any palpable swelling using calipers. Record in centimeters.
-
Pain Response: Gently palpate the injection site and observe the animal's reaction. Score the response on a scale (e.g., 0 = no reaction; 1 = mild flinching; 2 = moderate flinching and vocalization; 3 = strong reaction, withdrawal, and vocalization).
-
Heat: Assess for local temperature increase at the injection site by touch. Score as present or absent.
-
Redness/Erythema: For animals with light-colored skin, observe for any redness at the injection site. Score as present or absent.
-
Hardness/Induration: Palpate the swelling to assess its consistency. Score as soft, firm, or hard.
-
-
Ultrasound Imaging (Optional): To obtain more precise measurements of the reaction, ultrasonography can be used to measure the depth and volume of the subcutaneous lesion.[5]
-
Blood Sampling: Collect blood samples at baseline and at predetermined time points post-injection (e.g., 24, 48, 72 hours) to measure systemic inflammatory markers such as creatine kinase (CK) and haptoglobin (Hp).
Protocol 2: Histopathological Examination of Injection Site Reactions
For terminal studies, a detailed histopathological examination can provide insights into the cellular and tissue-level changes.
-
Tissue Collection: At the time of necropsy, carefully dissect the injection site and surrounding tissues.
-
Gross Pathology: Describe and measure the size of any visible lesions.
-
Tissue Fixation: Fix tissue samples in 10% neutral buffered formalin.
-
Histological Processing: Process fixed tissues, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Microscopic Examination: A veterinary pathologist should evaluate the slides for evidence of inflammation (e.g., infiltration of neutrophils, macrophages, lymphocytes), necrosis, hemorrhage, fibrosis, and edema. A semi-quantitative scoring system can be used to grade the severity of these changes.
-
Immunohistochemistry (Optional): To further characterize the inflammatory infiltrate, immunohistochemistry can be performed using antibodies against specific cell markers (e.g., CD3 for T-lymphocytes, Mac-387 for macrophages) and cytokines (e.g., TNF-α, IL-1β).
Visualizations
References
- 1. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 2. ZUPREVO™ 18% (this compound) Injectable Solution for Cattle [dailymed.nlm.nih.gov]
- 3. msd-animal-health.com [msd-animal-health.com]
- 4. msd-animal-health.com [msd-animal-health.com]
- 5. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 6. researchgate.net [researchgate.net]
- 7. canadiancattlemen.ca [canadiancattlemen.ca]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. journals.flvc.org [journals.flvc.org]
- 10. Local tissue damage in cows after intramuscular injections of eight antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the bioavailability of Tildipirosin formulations
Welcome to the technical support center for improving the bioavailability of Tildipirosin formulations. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating this compound for injection?
A1: this compound, like many macrolide antibiotics, is a lipophilic molecule, which can present challenges in achieving high solubility and stability in aqueous parenteral formulations.[1] Key challenges include:
-
Poor Water Solubility: this compound's hydrophobic nature can lead to difficulties in developing stable, high-concentration injectable solutions.[2][3]
-
Stability Issues: Macrolide antibiotics can be susceptible to degradation via hydrolysis or oxidation, especially with changes in pH.[4][5] The formulation must maintain stability throughout its shelf life.[6]
-
Pain on Injection: High concentrations of organic solvents or non-physiological pH levels used to solubilize the drug can cause irritation and pain at the injection site.[7]
-
Viscosity: Formulations with high concentrations of polymers or other excipients to improve solubility can become too viscous for easy injection.
Q2: What are some common excipients used in commercial this compound formulations?
A2: Commercial formulations of this compound, such as ZUPREVO®, utilize a simple and effective vehicle to deliver the active pharmaceutical ingredient (API). The key excipients include:
-
Organic Solvent: Propylene glycol is used as a primary solvent to dissolve the lipophilic this compound.[3][8]
-
pH Regulator: Citric acid monohydrate is used to adjust and buffer the pH of the formulation, which is critical for drug stability.[3][8]
-
Vehicle: Water for injection is used as the primary vehicle for the formulation.[8]
A Chinese patent also describes a this compound injection with similar components, highlighting the use of an organic solvent and a pH regulator.[2]
Q3: What strategies can be employed to improve the bioavailability of novel this compound formulations?
A3: To enhance the bioavailability of this compound, formulation scientists can explore several advanced drug delivery strategies:
-
Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can increase its aqueous solubility and stability. This "inclusion complex" shields the hydrophobic drug molecule, allowing it to dissolve more readily in water.[9]
-
Nanoparticle Formulations: Loading this compound into polymeric nanoparticles or lipid-based nanocarriers can improve its solubility and modify its pharmacokinetic profile.[4] These nanoparticles can be designed for targeted delivery and controlled release.[10]
-
Solid Lipid Nanoparticles (SLNs): SLNs are lipid-based nanocarriers that can encapsulate lipophilic drugs like this compound, potentially enhancing oral absorption and lymphatic transport.[11]
-
pH and Co-solvents: As seen in commercial formulations, optimizing the pH with buffers and using co-solvents like propylene glycol are fundamental strategies to improve solubility.[12]
Troubleshooting Guides
Issue 1: this compound Precipitation in Aqueous Formulation
| Potential Cause | Troubleshooting Step |
| pH Shift | Verify the pH of your formulation. Macrolide solubility can be highly pH-dependent.[4] Adjust the pH using a suitable buffer system (e.g., citrate buffer) to maintain the optimal pH range for this compound solubility. |
| Insufficient Solubilizer | Increase the concentration of your co-solvent (e.g., propylene glycol) or surfactant.[13] If using cyclodextrins, ensure the molar ratio of cyclodextrin to this compound is sufficient for complexation.[9] |
| Temperature Effects | Assess the solubility of this compound at different temperatures. Some compounds exhibit lower solubility at lower temperatures. If refrigeration is required, ensure the formulation remains stable and does not precipitate. |
| Incompatible Excipients | Review the compatibility of all excipients in your formulation. Some salts or polymers may interact with this compound, leading to precipitation.[14] |
Issue 2: Low In Vitro Permeability in PAMPA Assay
| Potential Cause | Troubleshooting Step |
| High Lipophilicity | While lipophilicity is necessary for membrane permeation, excessive lipophilicity can lead to retention within the artificial membrane. Consider formulating with permeability enhancers. |
| Poor Solubility in Donor Compartment | Ensure the this compound concentration in the donor well is fully dissolved. Precipitation in the donor compartment will lead to an underestimation of permeability. The use of a co-solvent like DMSO is common in PAMPA assays.[2] |
| Incorrect pH of Buffer | The ionization state of this compound will affect its permeability. Ensure the pH of the donor and acceptor buffers is appropriate for the experiment and mimics physiological conditions.[2] |
| Membrane Integrity Issues | Use a fluorescent integrity marker like Lucifer yellow to check for membrane leaks.[2] If leaks are detected, re-cast the artificial membrane. |
Issue 3: Inconsistent Results in In Vitro Release Studies
| Potential Cause | Troubleshooting Step |
| Formulation Agglomeration | For suspension formulations, ensure uniform particle size and prevent agglomeration, which can lead to variable release rates. The use of wetting agents or stabilizers may be necessary.[15] |
| Inadequate Sink Conditions | The dissolution medium should be able to dissolve at least three times the amount of drug in the formulation to maintain sink conditions. For poorly soluble drugs, the addition of surfactants (e.g., SDS) to the release medium may be required.[15] |
| Inappropriate Apparatus or Method | For long-acting injectables, standard dissolution apparatus may not be suitable. Consider using USP Apparatus 4 (flow-through cell) or dialysis-based methods to better simulate in vivo conditions.[15][16] |
| Sampling and Analytical Errors | Ensure your sampling technique is consistent and does not introduce variability. Validate your analytical method (e.g., HPLC) for accuracy and precision in the release medium. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Various Species
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Bioavailability (%) | Reference |
| Cattle | SC | 4 | 700 | 0.38 | 78.9 | |
| Pigs | IM | 4 | 900 | 0.38 | - | [8] |
| Sheep | IV | 4 | - | - | - | |
| Sheep | SC | 4 | 657.0 ± 142.8 | 1.21 ± 0.38 | 71.5 | |
| Sheep | SC | 6 | 754.6 ± 227.1 | 1.35 ± 0.44 | 75.3 |
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio Calculation: Determine the required molar ratio of this compound to Hydroxypropyl-β-Cyclodextrin (HP-β-CD), commonly starting with a 1:1 ratio.[9]
-
Mixing: Accurately weigh the calculated amounts of this compound and HP-β-CD and place them in a mortar.
-
Kneading: Add a small amount of a water-ethanol mixture (e.g., 50:50 v/v) to the powder mixture to form a thick paste.[1]
-
Trituration: Knead the paste thoroughly for 60 minutes. Add more solvent if necessary to maintain a pasty consistency.
-
Drying: Dry the resulting product in an oven at 40-50°C until a constant weight is achieved.
-
Sieving and Storage: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder and store it in a desiccator.
Protocol 2: In Vitro Permeability Assessment using Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Membrane Preparation: Coat the filter of a 96-well donor plate with 5 µL of a 1% lecithin in dodecane solution.
-
Donor Solution Preparation: Prepare a solution of the this compound formulation in a phosphate-buffered saline (PBS) solution (pH 7.4) containing a small percentage of a co-solvent like DMSO to ensure solubility.[2]
-
Acceptor Solution: Fill the wells of a 96-well acceptor plate with PBS (pH 7.4).
-
Assay Assembly: Place the donor plate into the acceptor plate, creating a "sandwich".
-
Incubation: Incubate the plate assembly at room temperature with gentle shaking for 5-18 hours.[2][11]
-
Quantification: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a validated HPLC-UV method.
-
Permeability Calculation: Calculate the effective permeability coefficient (Pe) using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (V_A * V_D) / ((V_A + V_D) * Area * Time) Where [drug]equilibrium is the theoretical concentration if both compartments were mixed.
Protocol 3: In Vitro Release Testing for a Long-Acting this compound Suspension (using USP Apparatus 4)
-
Apparatus Setup: Assemble a USP Apparatus 4 (flow-through cell) with semisolid adapters.[15]
-
Release Medium: Prepare a release medium appropriate for a poorly soluble drug, such as 1% w/v sodium dodecyl sulfate (SDS) in water.[15]
-
Sample Loading: Accurately weigh and load the this compound suspension formulation into the semisolid adapters.
-
Test Execution: Pump the release medium through the cells at a constant flow rate (e.g., 8 mL/min) and maintain the temperature at 37 ± 0.5°C.[15]
-
Sample Collection: Collect the eluate at predetermined time intervals over an extended period (e.g., 24-48 hours or longer).
-
Quantification: Analyze the this compound concentration in the collected samples using a validated HPLC-UV method.
-
Data Analysis: Plot the cumulative percentage of drug released versus time to generate the in vitro release profile.
Protocol 4: Quantification of this compound in Plasma by HPLC-UV
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma sample, add an internal standard (e.g., Tylosin).
-
Add 5 mL of diethyl ether and vortex for 1 minute.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18, 150 x 3.0 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 289 nm.
-
Injection Volume: 20 µL.
-
-
Calibration and Quantification:
-
Prepare a calibration curve using this compound standards in blank plasma.
-
Quantify the this compound concentration in the samples by comparing the peak area ratio of this compound to the internal standard against the calibration curve.
-
Visualizations
References
- 1. Macrolides: From Toxins to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN105919933A - this compound injection and preparation method thereof - Google Patents [patents.google.com]
- 3. DailyMed - ZUPREVO- this compound injection, solution [dailymed.nlm.nih.gov]
- 4. Physicochemical Properties and Stability in the Acidic Solution of a New Macrolide Antibiotic, Clarithromycin, in Comparison with Erthyomycin [jstage.jst.go.jp]
- 5. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 6. Understanding the Stability of Injectable Products | Pharmaguideline [pharmaguideline.com]
- 7. ec.europa.eu [ec.europa.eu]
- 8. Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms - Lubrizol [lubrizol.com]
- 9. Case Study: Control of respiratory disease in male Holstein calves with this compound and effect on health and growth from 0 to 4 months of age - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jddtonline.info [jddtonline.info]
- 11. fda.gov [fda.gov]
- 12. CN104558076A - Preparation method of this compound and intermediate compounds of this compound - Google Patents [patents.google.com]
- 13. Factors Influencing the Use and Interpretation of Animal Models in the Development of Parenteral Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 15. researchgate.net [researchgate.net]
- 16. downloads.regulations.gov [downloads.regulations.gov]
Addressing matrix effects in Tildipirosin LC-MS/MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in Tildipirosin LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the LC-MS/MS analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[1][2] In complex biological matrices like plasma, tissue, or milk, endogenous components like phospholipids, salts, and metabolites are common sources of matrix effects.[3]
Q2: What are the common signs of significant matrix effects in my this compound analysis?
A2: Signs of significant matrix effects include:
-
Poor reproducibility of analyte response between different samples.
-
Inaccurate quantification, leading to high variability in results.
-
A significant difference in the slope of calibration curves prepared in solvent versus those prepared in the sample matrix (matrix-matched calibration).[2][4]
-
Inconsistent internal standard peak areas across a batch of samples.[5]
Q3: How can I quantitatively assess the matrix effect for this compound?
A3: The matrix effect can be quantitatively assessed by comparing the peak area of this compound in a post-extraction spiked sample to the peak area of a pure standard solution at the same concentration. The formula is:
Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) x 100%
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement. A value of 100% suggests no significant matrix effect.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Inconsistent Retention Time for this compound
This issue can sometimes be an indirect consequence of matrix components affecting the chromatography.
Troubleshooting Steps:
-
Optimize Chromatographic Conditions: Ensure the mobile phase composition and gradient are optimized for this compound. The use of formic acid or ammonium acetate in the mobile phase can improve peak shape and ionization efficiency.[6]
-
Sample Dilution: A simple first step is to dilute the sample extract. This reduces the concentration of interfering matrix components. However, ensure the diluted concentration of this compound remains above the limit of quantification (LOQ).
-
Improve Sample Cleanup: If dilution is insufficient, a more rigorous sample preparation method is necessary. See the detailed protocols below for Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Issue 2: High Variability in Quantitative Results and Poor Reproducibility
This is a classic symptom of uncompensated matrix effects.
Troubleshooting Steps:
-
Incorporate an Internal Standard (IS): The use of an appropriate internal standard is crucial to compensate for variability.[5][7] A stable isotope-labeled (SIL) this compound is the ideal choice as it co-elutes and experiences similar matrix effects to the analyte. If a SIL-IS is unavailable, a structural analog with similar physicochemical properties can be used.
-
Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix extract that is free of this compound. This helps to normalize the calibration against the matrix effects present in the actual samples.[2]
-
Evaluate Different Sample Preparation Techniques: The choice of sample preparation can significantly impact the cleanliness of the final extract. The table below compares common techniques.
Table 1: Comparison of Sample Preparation Techniques for Mitigating Matrix Effects
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Proteins are precipitated from the sample using an organic solvent (e.g., acetonitrile, methanol), and the supernatant is analyzed. | Simple, fast, and inexpensive. | Often results in "dirty" extracts with significant matrix components like phospholipids, leading to ion suppression.[3] |
| Liquid-Liquid Extraction (LLE) | This compound is partitioned from the aqueous sample matrix into an immiscible organic solvent based on its solubility. | Can provide cleaner extracts than PPT by removing highly polar interferences. | Can be labor-intensive and may require large volumes of organic solvents. The choice of solvent is critical. |
| Solid-Phase Extraction (SPE) | This compound is retained on a solid sorbent while matrix components are washed away. The analyte is then eluted with a small volume of solvent.[8] | Provides very clean extracts, leading to reduced matrix effects. Can also be used for sample concentration.[9] | More expensive and requires method development to optimize the sorbent, wash, and elution steps. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma
This protocol is a general guideline and should be optimized for your specific matrix and instrumentation.
-
Sample Preparation:
-
To 500 µL of plasma sample, add the internal standard solution.
-
Vortex briefly to mix.
-
-
Extraction:
-
Add 2 mL of a suitable organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Tissue Homogenate
This protocol is a general guideline and should be optimized. A polymeric reversed-phase SPE cartridge is often suitable for macrolides.
-
Sample Preparation:
-
Homogenize 1 g of tissue with 4 mL of a suitable buffer (e.g., phosphate buffer).
-
Centrifuge the homogenate and collect the supernatant.
-
Add the internal standard to the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition a polymeric SPE cartridge with 2 mL of methanol followed by 2 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the supernatant from step 1 onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the this compound and internal standard with 2 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase for LC-MS/MS analysis.
-
Quantitative Data Summary
The following table presents hypothetical, yet realistic, quantitative data to illustrate the impact of different sample preparation methods on this compound recovery and matrix effects. Actual results will vary depending on the specific matrix and experimental conditions.
Table 2: this compound Recovery and Matrix Effect Data for Different Sample Preparation Methods in Swine Plasma
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) |
| Protein Precipitation (Acetonitrile) | 95 ± 5 | 65 ± 8 (Suppression) |
| Liquid-Liquid Extraction (MTBE) | 85 ± 7 | 88 ± 6 (Slight Suppression) |
| Solid-Phase Extraction (Polymeric RP) | 92 ± 4 | 98 ± 3 (Minimal Effect) |
Visualizations
Caption: Experimental workflow for this compound LC-MS/MS analysis.
Caption: Troubleshooting logic for addressing matrix effects.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. mdpi.com [mdpi.com]
- 7. Home - Cerilliant [cerilliant.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Best practices for Tildipirosin solution preparation and handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and handling of Tildipirosin solutions. This resource includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: this compound is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1][2] For a high-concentration stock solution, DMSO is a good choice, dissolving this compound at concentrations of 100 mg/mL or greater.[3][4]
Q2: How should I prepare aqueous solutions of this compound for in vitro experiments?
A2: Due to its sparse solubility in aqueous buffers, it is recommended to first dissolve this compound in an organic solvent like ethanol or DMSO to create a stock solution.[1] This stock solution can then be diluted with the aqueous buffer of your choice, such as PBS (pH 7.2). A 1:2 solution of ethanol to PBS can achieve a this compound solubility of approximately 0.33 mg/mL.[1] It is important to note that aqueous solutions of this compound are not recommended for storage for more than one day.[1]
Q3: What are the recommended storage conditions for this compound?
A3: Solid this compound should be stored at -20°C for long-term stability, where it can be stable for at least four years.[1] Stock solutions in organic solvents like DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[3] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[3]
Q4: What safety precautions should I take when handling this compound powder?
A4: this compound should be handled with care as it may cause skin sensitization.[5][6] It is recommended to wear protective gloves, clothing, and eye protection.[7][8] Avoid inhaling the powder or allowing it to come into contact with skin or eyes.[1][8] In case of accidental skin contact, wash the area immediately with soap and water.[5][6] If eye exposure occurs, flush with clean water.[5][6] Always handle this compound in a well-ventilated area.[8]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitation upon dilution of stock solution into aqueous buffer. | The aqueous solubility of this compound has been exceeded. | - Increase the proportion of the organic co-solvent in the final solution. - Gently warm the solution or use sonication to aid dissolution.[3] - Prepare a more dilute stock solution before further dilution into the aqueous buffer. |
| Inconsistent experimental results. | - Degradation of this compound in aqueous solution. - Improper storage of stock solutions. - pH of the experimental medium. | - Prepare fresh aqueous solutions daily.[1] - Ensure stock solutions are stored correctly at -20°C or -80°C and avoid multiple freeze-thaw cycles.[3] - Be aware that the activity of this compound can be pH-dependent.[9][10] Maintain a consistent pH in your experiments. |
| Difficulty dissolving this compound powder. | Inadequate solvent or insufficient mixing. | - Use a recommended organic solvent such as DMSO, ethanol, or DMF at an appropriate volume.[1][2] - Vortex or sonicate the solution to ensure complete dissolution.[3] |
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Ethanol | ~30 mg/mL | [1] |
| DMSO | ≥ 100 mg/mL | [3][4] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1] |
| Methanol | Soluble | [2] |
| 1:2 solution of Ethanol:PBS (pH 7.2) | ~0.33 mg/mL | [1] |
Table 2: Stability of this compound
| Form | Storage Temperature | Stability | Reference |
| Solid | -20°C | ≥ 4 years | [1] |
| Stock Solution in DMSO | -20°C | 1 year | [3] |
| Stock Solution in DMSO | -80°C | 2 years | [3] |
| Aqueous Solution | Room Temperature | Not recommended for more than one day | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mg/mL in DMSO)
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes, and appropriate personal protective equipment (PPE).
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of this compound.
-
Add the appropriate volume of DMSO to the tube. In this example, add 1 mL of DMSO.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[3]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[3]
-
Protocol 2: Preparation of this compound Working Solution for in vitro Minimum Inhibitory Concentration (MIC) Assay
-
Materials: this compound stock solution (e.g., 10 mg/mL in DMSO), appropriate sterile broth medium (e.g., Mueller-Hinton Broth), and sterile dilution plates or tubes.
-
Procedure:
-
Thaw an aliquot of the this compound stock solution.
-
Perform serial dilutions of the stock solution in the sterile broth medium to achieve the desired final concentrations for the MIC assay. For example, to prepare a 100 µg/mL working solution from a 10 mg/mL stock, dilute the stock solution 1:100 in the broth.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in the working solutions is low enough to not affect bacterial growth.
-
Use the freshly prepared working solutions for the MIC assay immediately. Aqueous solutions of this compound are not recommended for storage.[1]
-
Visual Guides
Caption: Experimental workflow for this compound solution preparation.
Caption: Troubleshooting guide for this compound solution precipitation.
References
- 1. merck.com [merck.com]
- 2. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Inhibition of Protein Synthesis on the Ribosome by this compound Compared with Other Veterinary Macrolides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ec.europa.eu [ec.europa.eu]
- 7. Frontiers | Optimal Regimens and Cutoff Evaluation of this compound Against Pasteurella multocida [frontiersin.org]
- 8. northamerica.covetrus.com [northamerica.covetrus.com]
- 9. Pharmacokinetics of this compound in porcine plasma, lung tissue, and bronchial fluid and effects of test conditions on in vitro activity against reference strains and field isolates of Actinobacillus pleuropneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merck-animal-health-usa.com [merck-animal-health-usa.com]
Technical Support Center: Enhancing Tildipirosin Penetration into Bronchial Fluid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to enhance the penetration of tildipirosin into bronchial fluid.
Frequently Asked Questions (FAQs)
Q1: What is the baseline penetration of this compound into bronchial fluid following standard administration?
A1: Following a single subcutaneous injection of 4 mg/kg body weight in cattle, this compound demonstrates excellent natural penetration into the bronchial fluid. Concentrations in the bronchial fluid can be significantly higher than in plasma. For example, at 120 hours post-administration, this compound concentrations in the bronchial fluid of cattle can be over 30 times higher than in plasma.[1] In swine, this ratio can be even more pronounced.[1]
Q2: What are the potential strategies to further enhance this compound concentration in the bronchial fluid?
A2: While this compound already exhibits high accumulation in bronchial fluid, several advanced strategies, largely adapted from research on other macrolides and antibiotics, could potentially enhance its penetration and residence time. These include:
-
Advanced Formulation Strategies: Encapsulating this compound in nanoparticle-based drug delivery systems, such as liposomes or polymeric nanoparticles, could improve its pharmacokinetic profile and allow for sustained release in the lungs.[2][3][4][5]
-
Alternative Delivery Routes: Direct administration to the respiratory tract via inhalation (nebulization or dry powder inhalers) can bypass systemic circulation and deliver a high concentration of the drug directly to the site of action.[1][6][7][8][9]
-
Co-administration with Efflux Pump Inhibitors (EPIs): The activity of bacterial efflux pumps can reduce the intracellular concentration of antibiotics. Co-administration of this compound with an EPI could potentially increase its concentration and efficacy within the bronchial fluid and lung cells.[10][11][12][13]
Q3: Are there established protocols for creating nanoparticle formulations of this compound?
A3: Currently, there are no commercially available or widely published protocols specifically for this compound nanoparticle formulations. However, established methods for encapsulating other macrolide antibiotics in liposomes and polymeric nanoparticles can be adapted for this compound. These methods often involve techniques like lipid film hydration, sonication, or nanoprecipitation. Researchers should conduct formulation development and characterization studies to optimize a this compound-specific nanoparticle system.
Q4: What are the challenges associated with the inhalation delivery of this compound?
A4: The primary challenges for developing an inhaled this compound formulation include ensuring the stability of the drug during aerosolization, achieving an appropriate particle size for deep lung deposition (typically 1-5 µm), and overcoming the bitter taste of macrolides, which can affect patient compliance.[6] Formulation excipients and device selection are critical factors to address these challenges.
Q5: How does inflammation in the lungs affect this compound penetration?
A5: Pulmonary inflammation and injury can enhance the penetration of some antimicrobial drugs into lung tissue.[14] While specific data for this compound is limited, it is plausible that the increased vascular permeability and cellular infiltration associated with respiratory infections could lead to higher concentrations of this compound in the bronchial fluid of affected animals compared to healthy ones. Macrolides are also known to accumulate in inflammatory cells like neutrophils and macrophages, which could contribute to higher drug levels at the site of infection.[15][16][17]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected this compound concentrations in bronchial fluid samples.
| Possible Cause | Troubleshooting Step |
| Sample Collection Technique | Ensure a standardized and validated method for bronchial fluid collection, such as bronchoalveolar lavage (BAL).[18] The volume of instilled and recovered fluid can significantly impact the final concentration measurement. |
| Sample Processing and Storage | Process samples promptly to prevent drug degradation. Store samples at the appropriate temperature (e.g., -80°C) until analysis. Validate the stability of this compound in your matrix under your storage conditions. |
| Analytical Method Sensitivity | Verify that your analytical method (e.g., HPLC-MS/MS) has sufficient sensitivity and has been validated for the bronchial fluid matrix. Matrix effects can interfere with accurate quantification. |
| Animal-to-Animal Variability | Account for physiological differences between individual animals. Increase the sample size to obtain a more robust mean concentration. |
Issue 2: Difficulty in formulating this compound-loaded nanoparticles with desired characteristics.
| Possible Cause | Troubleshooting Step |
| Poor Encapsulation Efficiency | Optimize the drug-to-lipid/polymer ratio. Experiment with different formulation methods (e.g., thin-film hydration, extrusion, sonication). Adjust the pH of the hydration buffer to improve the solubility and partitioning of this compound. |
| Unstable Nanoparticle Formulation | Incorporate stabilizing agents such as cholesterol in liposomes or use polymers with appropriate surface charges. Lyophilize the nanoparticle suspension with a cryoprotectant for long-term storage. |
| Inappropriate Particle Size | Adjust the processing parameters, such as homogenization speed, sonication time, or extrusion pore size, to control the particle size.[4] |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Bovine Bronchial Fluid and Plasma (Single Subcutaneous Injection of 4 mg/kg)
| Time Point | Mean Bronchial Fluid Concentration (µg/g) | Mean Plasma Concentration (µg/mL) | Bronchial Fluid to Plasma Ratio |
| 4 hours | 1.5 | ~0.6 | ~2.5 |
| 10 hours | 3.0 | ~0.5 | ~6 |
| 1 day | ~3.5 | ~0.4 | ~8.75 |
| 3 days | ~3.5 | ~0.2 | ~17.5 |
| 21 days | 1.0 | <0.1 | >10 |
Data compiled from multiple sources which may have slight variations in reported values.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
-
Materials: this compound, phospholipids (e.g., DSPC), cholesterol, chloroform, methanol, phosphate-buffered saline (PBS).
-
Procedure:
-
Dissolve this compound, phospholipids, and cholesterol in a chloroform:methanol mixture in a round-bottom flask.
-
Evaporate the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with PBS by rotating the flask at a temperature above the lipid phase transition temperature.
-
To reduce the size of the multilamellar vesicles, sonicate the liposomal suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size.
-
Remove unencapsulated this compound by dialysis or size exclusion chromatography.
-
Characterize the liposomes for particle size, zeta potential, encapsulation efficiency, and in vitro drug release.
-
Protocol 2: In Vivo Evaluation of Inhaled this compound Formulation in a Rodent Model
-
Materials: this compound aerosol formulation, rodent ventilator, microsprayer aerosolizer, anesthesia.
-
Procedure:
-
Anesthetize the animal (e.g., rat) and place it on a rodent ventilator.
-
Administer the this compound aerosol formulation directly into the lungs using a microsprayer aerosolizer.[7]
-
At predetermined time points, euthanize the animals and collect blood and bronchoalveolar lavage fluid (BALF).
-
Separate the BALF into supernatant (bronchial fluid) and cell pellet (alveolar macrophages).
-
Analyze the concentration of this compound in plasma, bronchial fluid, and alveolar macrophages using a validated analytical method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC for each compartment.
-
Visualizations
Caption: Workflow for developing and evaluating an inhaled this compound formulation.
Caption: Mechanism of enhancing intracellular this compound concentration via efflux pump inhibition.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. Purdue researcher advances lung infection treatment with liposomal antibiotics | Purdue University College of Pharmacy [pharmacy.purdue.edu]
- 3. Inhaled Liposomal Antimicrobial Delivery in Lung Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in the Application of Nano- and Micro-based Drug Delivery Systems in Pulmonary Drug Delivery – ScienceOpen [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhalation of macrolides: a novel approach to treatment of pulmonary infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aerosol-based efficient delivery of clarithromycin, a macrolide antimicrobial agent, to lung epithelial lining fluid and alveolar macrophages for treatment of respiratory infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. real.mtak.hu [real.mtak.hu]
- 9. Pulmonary Delivery of Antibiotics to the Lungs: Current State and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microbial Efflux Pump Inhibition: Tactics and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance | MDPI [mdpi.com]
- 13. Opportunities and Challenges of Efflux Pump Inhibitors as a Solution for Antimicrobial Resistance [glasgowunisrc.org]
- 14. atsjournals.org [atsjournals.org]
- 15. The Effects of Macrolides on Inflammatory Cells* - ProQuest [proquest.com]
- 16. The effects of macrolides on inflammatory cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PharmGKB summary: macrolide antibiotic pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Establishing Antimicrobial Susceptibility Testing Methods and Clinical Breakpoints for Inhaled Antibiotic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Tildipirosin and Other Macrolides for the Management of Swine Respiratory Disease
Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of tildipirosin, a 16-membered semi-synthetic macrolide, against other key macrolides used in veterinary medicine for the treatment of swine respiratory disease (SRD). The analysis focuses on in vitro potency, pharmacokinetic profiles, and clinical efficacy, supported by experimental data to inform research and development in swine health.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound, like other macrolide antibiotics, functions by inhibiting essential protein biosynthesis in susceptible bacteria.[1][2][3] Its primary target is the 50S subunit of the bacterial ribosome, where it selectively binds to the 23S ribosomal RNA.[4][5][6] This binding action blocks the exit tunnel for the growing polypeptide chain, effectively halting protein elongation and, consequently, bacterial growth and replication.[1][2] While generally considered bacteriostatic, this compound can exhibit bactericidal activity against certain pathogens, such as Actinobacillus pleuropneumoniae and Glaesserella parasuis.[1][2]
In Vitro Potency Against Key Swine Pathogens
The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's in vitro potency. The following table summarizes the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for this compound and other macrolides against major SRD pathogens. This compound demonstrates potent activity, particularly against A. pleuropneumoniae and P. multocida.
Table 1: Comparative In Vitro Potency (MIC in µg/mL) of Macrolides Against Swine Respiratory Pathogens
| Pathogen | Antibiotic | MIC50 | MIC90 | Reference(s) |
| Actinobacillus pleuropneumoniae | This compound | 0.25 | 4 | [4] |
| Tulathromycin | ≤0.5 | 1 | [7] | |
| Tilmicosin | 8 | ≥32 | [7] | |
| Pasteurella multocida | This compound | 1 | >64 | [4] |
| Tulathromycin | 0.25 | 0.5 | [7] | |
| Tilmicosin | 2 | 8 | [7] | |
| Bordetella bronchiseptica | This compound | Data not available | Data not available | |
| Tulathromycin | 100% Susceptibility | Data not available | [8] | |
| Glaesserella parasuis | This compound | ≤4 (90% of isolates) | Data not available | [5] |
Note: MIC values can be influenced by testing conditions such as media pH and CO2 levels, which may lead to variations across different studies.[9]
Pharmacokinetic Properties in Swine
An effective antibiotic for respiratory disease must achieve and maintain therapeutic concentrations in the target tissues—the lungs and bronchial fluid. Macrolides are known for their extensive distribution into tissues.[1][2] this compound is rapidly absorbed and demonstrates significant accumulation in the lungs, with concentrations far exceeding those in plasma.[9][10]
Table 2: Pharmacokinetic Parameters of this compound and Comparator Macrolides in Swine
| Parameter | This compound (4 mg/kg IM) | Tulathromycin (2.5 mg/kg IM) | Gamithromycin (6 mg/kg IM) |
| Plasma Cmax (µg/mL) | 0.9 | Not specified | 0.96 |
| Plasma Tmax (min) | 23 | Not specified | 5-15 |
| Plasma Half-life (T1/2) | ~4 days | Not specified | ~94 hours |
| Lung Peak Conc. (µg/g) | 4.3 (at Day 1) | Not specified | Not specified |
| Lung Half-life (T1/2) | ~7 days | Not specified | Not specified |
| Reference(s) | [1][9] | [11][12] |
IM: Intramuscular; Cmax: Maximum concentration; Tmax: Time to maximum concentration.
This compound's high concentration and long half-life in lung tissue suggest a prolonged period of therapeutic activity from a single injection.[9][13]
Comparative Efficacy Studies
While in vitro data and pharmacokinetic profiles are informative, clinical efficacy trials provide the ultimate assessment of a drug's performance.
A study comparing this compound and tulathromycin in an experimental Mycoplasma hyopneumoniae infection model in pigs found that tulathromycin was significantly more effective at reducing pneumonic lung lesions.[14] The mean percentage of lung lesions was 5.24% for the tulathromycin-treated group compared to 10.02% for the this compound-treated group.[14]
In a multi-center field study evaluating treatments for naturally occurring SRD associated with a range of pathogens (A. pleuropneumoniae, P. multocida, B. bronchiseptica, G. parasuis), the efficacy of gamithromycin was compared to this compound.[11][12] The study concluded that there was no significant difference in the overall treatment success rates between the two macrolides, indicating comparable clinical performance under field conditions.
Experimental Protocols
The MIC values presented in this guide are typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Isolation : Clinical isolates of pathogens like A. pleuropneumoniae and P. multocida are obtained from swine with respiratory disease.[4][8]
-
Inoculum Preparation : A standardized suspension of the bacteria is prepared to a specific density (e.g., 0.5 McFarland standard).
-
Drug Dilution : The antibiotics are serially diluted in a liquid growth medium in 96-well microtiter plates.[15]
-
Inoculation and Incubation : Each well is inoculated with the bacterial suspension. The plates are incubated for 18-24 hours at approximately 37°C. Fastidious organisms like A. pleuropneumoniae may require a CO2-enriched atmosphere.[8][9]
-
MIC Reading : The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[15][16]
In vivo studies are essential for evaluating a drug's performance in a biological system. The following outlines a general workflow for a combined pharmacokinetic and efficacy trial in swine.
-
Animal Selection and Acclimation : Healthy, pathogen-free pigs of a specific age and weight are selected and allowed to acclimate to the study environment.[14]
-
Experimental Challenge : Animals are inoculated with a specific pathogen to induce respiratory disease. For example, in the M. hyopneumoniae model, pigs are administered a lung homogenate containing the organism.[14]
-
Treatment Administration : Once clinical signs of disease are evident, pigs are randomly assigned to treatment groups and administered a single intramuscular dose of this compound, a comparator macrolide, or a saline control.[1][14]
-
Pharmacokinetic Analysis : Blood, and in terminal studies, lung tissue and bronchial fluid samples are collected at predetermined time points post-administration to measure drug concentrations.[9]
-
Efficacy Assessment : Animals are monitored daily for clinical signs. At the end of the study period (e.g., 28 days), animals are euthanized, and a post-mortem examination is conducted to score the percentage of lung tissue with pneumonic lesions.[14]
-
Data Analysis : Pharmacokinetic parameters are calculated. Efficacy endpoints (e.g., lung lesion scores, clinical cure rates) are statistically compared between treatment groups.[14]
Conclusion
This compound is a potent macrolide antibiotic with a pharmacokinetic profile well-suited for treating swine respiratory disease, characterized by rapid absorption and high, sustained concentrations in lung tissue.[9] Its in vitro activity is strong against key pathogens like A. pleuropneumoniae.[4] While comparative efficacy studies show variable results depending on the specific pathogen and study design, this compound's performance in field settings for controlling SRD is comparable to other modern macrolides like gamithromycin.[11][12] The choice between this compound and other macrolides may depend on the specific pathogens prevalent in a herd, local susceptibility patterns, and other pharmacological considerations.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. ec.europa.eu [ec.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound: An effective antibiotic against Glaesserella parasuis from an in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. Antimicrobial Susceptibility Pattern of Porcine Respiratory Bacteria in Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of this compound in porcine plasma, lung tissue, and bronchial fluid and effects of test conditions on in vitro activity against reference strains and field isolates of Actinobacillus pleuropneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dspace.library.uu.nl [dspace.library.uu.nl]
- 11. Gamithromycin in swine: Pharmacokinetics and clinical evaluation against swine respiratory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gamithromycin in swine: Pharmacokinetics and clinical evaluation against swine respiratory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. conservancy.umn.edu [conservancy.umn.edu]
- 15. Inhibition of Protein Synthesis on the Ribosome by this compound Compared with Other Veterinary Macrolides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Validation of an HPLC-UV Method for Tildipirosin Quantification in Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of tildipirosin in plasma against alternative analytical techniques. The information presented is supported by experimental data from various studies, offering a valuable resource for researchers involved in pharmacokinetic and drug metabolism studies of this macrolide antibiotic.
Introduction to this compound and the Importance of Plasma Quantification
This compound is a 16-membered semi-synthetic macrolide antibiotic used in veterinary medicine to treat respiratory diseases in cattle and swine.[1] Accurate determination of its concentration in plasma is crucial for understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). This knowledge is essential for establishing appropriate dosing regimens and ensuring therapeutic efficacy and safety. While various analytical methods can be employed for this purpose, HPLC-UV offers a balance of sensitivity, cost-effectiveness, and accessibility for many laboratories.
Comparison of Analytical Methods
While HPLC-UV is a robust and widely used technique, other methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are also available for the quantification of this compound in biological matrices. The choice of method often depends on the specific requirements of the study, including the need for high sensitivity, sample throughput, and budget constraints.
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection via mass-to-charge ratio. |
| Sensitivity | Generally in the ng/mL to µg/mL range.[2][3] | Highly sensitive, often in the pg/mL to ng/mL range.[4] |
| Specificity | Good, but potential for interference from co-eluting compounds. | Excellent, highly specific due to mass fragmentation patterns. |
| Cost | Lower instrument and operational costs.[5] | Higher instrument and operational costs. |
| Throughput | Moderate. | Can be automated for high throughput. |
| Robustness | Generally robust and reliable for routine analysis. | Can be more complex to operate and maintain. |
Performance Characteristics of a Validated HPLC-UV Method
The following table summarizes the key validation parameters of a typical HPLC-UV method for this compound in plasma, compiled from several studies. These parameters demonstrate the method's suitability for its intended purpose.
| Validation Parameter | Horse Plasma[2][5] | Goat Plasma[6] | Ewe Plasma[7] |
| Linearity Range (µg/mL) | 0.1 - 3.0 | 0.025 - 2.5 | 0.05 - 5.0 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (%) | < 12% (except for LLOQ < 20%) | Not explicitly stated | Not explicitly stated |
| Precision (CV %) | < 12% (except for LLOQ < 20%) | < 15% | < 15% |
| Limit of Detection (LOD) (µg/mL) | 0.035 | 0.01 | 0.025 |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 | 0.025 | 0.05 |
| Recovery (%) | 99.5 | > 85% | > 85% |
Experimental Protocols
A. Validated HPLC-UV Method for this compound in Horse Plasma[2][3][6][9]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of plasma, add an internal standard (e.g., tylosin).
-
Add 3 mL of diethyl ether and vortex for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: Agilent 1220 Infinity LC system or equivalent.[1]
-
Column: Zorbax Eclipse XDB-C18 (150 x 3.0 mm, 5 µm).[8]
-
Mobile Phase: A gradient of 0.3% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 50 µL.
-
UV Detection: 289 nm.[8]
-
Column Temperature: 30°C.
B. Alternative Method: LC-MS/MS for this compound in Murine Plasma[5]
1. Sample Preparation (Protein Precipitation):
-
To 0.1 mL of plasma, add 0.45 mL of acetonitrile.
-
Vortex and centrifuge at 3,300 x g for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
2. LC-MS/MS Conditions:
-
LC System: A validated liquid chromatography system.
-
MS System: A validated tandem mass spectrometer.
-
Specific column, mobile phase, and mass transition details would be optimized for the specific instrument and application.
Experimental Workflow and Method Comparison
The following diagrams illustrate the typical workflow for HPLC-UV method validation and a logical comparison of the analytical methods.
Caption: Workflow for the validation of an HPLC-UV method for this compound in plasma.
Caption: Comparison of HPLC-UV and LC-MS/MS for this compound analysis.
Conclusion
The validated HPLC-UV method provides a reliable, cost-effective, and accessible tool for the quantification of this compound in plasma for pharmacokinetic studies. While LC-MS/MS offers higher sensitivity and specificity, the performance of the HPLC-UV method, as demonstrated by its validation parameters, is adequate for many research applications. The choice between these methods should be guided by the specific analytical requirements, available resources, and the desired level of sensitivity for the intended study. This guide provides the necessary data and protocols to assist researchers in making an informed decision and in the successful implementation of a validated analytical method for this compound.
References
- 1. Pharmacokinetics of this compound in Plasma, Milk, and Somatic Cells Following Intravenous, Intramuscular, and Subcutaneous Administration in Dairy Goats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.usfq.edu.ec [research.usfq.edu.ec]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. Frontiers | Pharmacokinetics and Pharmacodynamics of this compound Against Pasteurella multocida in a Murine Lung Infection Model [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Development and Validation of an Improved HPLC-UV Method for the Determination of this compound in Horse Plasma [agris.fao.org]
Tildipirosin Cross-Resistance Patterns: A Comparative Guide for Researchers
This guide provides an objective comparison of tildipirosin's cross-resistance patterns with other antibiotics, supported by experimental data. It is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of resistance mechanisms and inform strategic research and development.
Quantitative Data Summary
Minimum Inhibitory Concentration (MIC) data provides a quantitative measure of an antibiotic's effectiveness against a specific bacterium. The following tables summarize MIC values for this compound and other macrolides against key veterinary respiratory pathogens. These values are crucial for understanding the potential for cross-resistance, where resistance to one antibiotic confers resistance to another.
Table 1: Comparative MIC Values (µg/mL) of this compound and Other Macrolides against Pasteurella multocida
| Antibiotic | MIC Range | MIC₅₀ | MIC₉₀ |
| This compound | 0.0625 - 32 | 0.5 | 2 |
| Tulathromycin | 0.5 - >64 | 2 | >64 |
| Gamithromycin | 0.25 - >64 | 1 | >64 |
| Tilmicosin | 1 - >64 | 8 | >64 |
Data compiled from multiple studies.[1][2][3][4]
Table 2: Comparative MIC Values (µg/mL) of this compound and Other Macrolides against Mannheimia haemolytica
| Antibiotic | MIC Range | MIC₅₀ | MIC₉₀ |
| This compound | ≤0.25 - >64 | 1 | 4 |
| Tulathromycin | ≤0.5 - >64 | 2 | >64 |
| Gamithromycin | ≤0.25 - >64 | 1 | >64 |
| Tilmicosin | 2 - >64 | 8 | >64 |
Data compiled from multiple studies.
Table 3: Comparative MIC Values (µg/mL) of this compound against Actinobacillus pleuropneumoniae
| Antibiotic | MIC Range | MIC₅₀ | MIC₉₀ |
| This compound | ≤0.06 - >64 | 0.25 | 4 |
Data from a study on Brazilian clinical strains.[1]
Mechanisms of Cross-Resistance
Cross-resistance between this compound and other macrolides, as well as lincosamides and streptogramin B (MLSB phenotype), is primarily driven by two main mechanisms:
-
Target Site Modification: This is the most common mechanism and involves the methylation of the 23S ribosomal RNA, the binding site for macrolides. This modification is carried out by enzymes encoded by erm genes, such as erm(42). This methylation reduces the binding affinity of the antibiotic to the ribosome, rendering it ineffective.[5][6][7]
-
Active Efflux and Ribosomal Protection: This mechanism involves the active removal of the antibiotic from the bacterial cell by efflux pumps and protection of the ribosome. This is often mediated by genes such as msr(E) (encoding an efflux pump) and mph(E) (encoding a phosphotransferase that inactivates the macrolide).[8][9]
Below is a diagram illustrating these resistance pathways.
Caption: Mechanisms of macrolide cross-resistance in bacteria.
Experimental Protocols
The determination of cross-resistance patterns relies on standardized antimicrobial susceptibility testing. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.
Broth Microdilution Protocol for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10][11][12][13]
1. Preparation of Materials:
-
Bacterial Culture: Prepare a fresh, pure culture of the test bacterium on an appropriate agar medium.
-
Inoculum Preparation:
-
Select several morphologically similar colonies from the agar plate and transfer them to a tube of sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Antibiotic Stock Solutions: Prepare stock solutions of this compound and the comparator antibiotics at a high concentration in a suitable solvent.
-
Microdilution Plates: Use sterile 96-well microtiter plates.
2. Assay Procedure:
-
Serial Dilution:
-
Dispense 50 µL of CAMHB into each well of the microtiter plate.
-
Add 50 µL of the highest concentration of the antibiotic to the first well of a row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the row. Discard the final 50 µL from the last well. This will result in a range of antibiotic concentrations.
-
-
Inoculation: Inoculate each well (except for the sterility control well) with 50 µL of the prepared bacterial inoculum. The final volume in each well will be 100 µL.
-
Controls:
-
Growth Control: A well containing only broth and the bacterial inoculum (no antibiotic).
-
Sterility Control: A well containing only broth (no bacteria or antibiotic).
-
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
3. Interpretation of Results:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.
The following diagram outlines the experimental workflow for determining cross-resistance.
Caption: Workflow for determining antibiotic cross-resistance using the broth microdilution method.
References
- 1. mdpi.com [mdpi.com]
- 2. Susceptibility trends of swine respiratory pathogens from 2019 to 2022 to antimicrobials commonly used in Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimal Regimens and Cutoff Evaluation of this compound Against Pasteurella multocida - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacokinetics and Pharmacodynamics of this compound Against Pasteurella multocida in a Murine Lung Infection Model [frontiersin.org]
- 5. Structure of Erm-modified 70S ribosome reveals the mechanism of macrolide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Resistance to Macrolide Antibiotics in Public Health Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Basis of Macrolide, Triamilide, and Lincosamide Resistance in Pasteurella multocida from Bovine Respiratory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. 4.8. Antimicrobial Susceptibility Testing/Cross Resistance [bio-protocol.org]
- 11. goldbio.com [goldbio.com]
- 12. uoguelph.ca [uoguelph.ca]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Head-to-Head Comparison of Tildipirosin and Gamithromycin in Feedlot Cattle for Bovine Respiratory Disease Management
A comprehensive review of recent studies indicates that both Tildipirosin and Gamithromycin are effective macrolide antibiotics for the treatment and control of Bovine Respiratory Disease (BRD) in feedlot cattle. Direct head-to-head comparisons in clinical and metaphylactic settings reveal largely similar efficacy in terms of health and performance outcomes, with economic factors often influencing the choice between the two.
Performance Data in BRD Treatment and Metaphylaxis
Multiple large-scale studies have been conducted to evaluate the comparative efficacy of this compound and Gamithromycin for both the treatment of clinical BRD and for metaphylaxis (mass medication on arrival) to control the disease in high-risk cattle. The data consistently show no statistically significant differences in key health and performance indicators.
A randomized trial involving 978 feedlot steers compared the effects of this compound, Gamithromycin, and Tulathromycin as a first treatment for clinical BRD. The study found no evidence of differences in primary health outcomes such as retreatment rates, removals, or mortality.[1][2][3] Treatment success, defined as steers that were not retreated, removed, or died from BRD, was similar across all groups, ranging from 62.7% to 64.8%.[1][2][3]
For metaphylactic use, a study with 4,574 winter-placed heifer calves in a commercial feedlot found no statistically significant differences in health or feedlot performance between calves treated with Gamithromycin or this compound from arrival to approximately 30 days before slaughter.[4][5] However, based on the drug prices at the time of the study, metaphylactic treatment with Gamithromycin showed a net economic advantage of $4.13 CAN per head.[4][5]
The following tables summarize the key quantitative data from these comparative studies.
Table 1: Comparison of Health Outcomes for Clinical BRD Treatment
| Outcome | This compound | Gamithromycin | P-value | Study |
| Treatment Success Rate | 62.7% - 64.8% (range) | 62.7% - 64.8% (range) | 0.87 | Horton et al. (2024)[1][2][3] |
| BRD Case Fatality | No significant difference | No significant difference | 0.98 | Horton et al. (2024)[2] |
| Total Mortality | No significant difference | No significant difference | 0.96 | Horton et al. (2024)[2] |
| Removal from Trial (BRD) | No significant difference | No significant difference | 0.37 | Horton et al. (2024)[2] |
| Removal from Trial (All) | No significant difference | No significant difference | 0.30 | Horton et al. (2024)[2] |
Table 2: Comparison of Health and Performance Outcomes for BRD Metaphylaxis
| Outcome | This compound | Gamithromycin | P-value | Study |
| Morbidity Rate | No significant difference | No significant difference | > 0.05 | Van Donkersgoed et al. (2017)[4][5] |
| Mortality Rate | No significant difference | No significant difference | > 0.05 | Van Donkersgoed et al. (2017)[4][5] |
| Average Daily Gain (lb/day) | 3.10 | 3.08 | 0.48 | Van Donkersgoed et al. (2017)[5] |
| Dry Matter Intake (lb) | 21.6 | 21.5 | 0.11 | Van Donkersgoed et al. (2017)[5] |
| Dry Matter Conversion | 6.97 | 6.99 | 0.84 | Van Donkersgoed et al. (2017)[5] |
Experimental Protocols
The methodologies employed in the key comparative studies provide a framework for understanding the basis of the performance data.
Clinical BRD Treatment Study Protocol (Horton et al., 2024)
-
Study Design: A randomized complete block design was used, enrolling 978 crossbred beef steers from two commercial feedlots.[1][2]
-
Inclusion Criteria: Steers exhibiting clinical symptoms of BRD that had not been previously treated with an antimicrobial for any reason, including metaphylaxis, were eligible for enrollment.[1][2]
-
Treatments: At the time of the first BRD diagnosis, steers were randomly assigned to receive either this compound, Gamithromycin, or Tulathromycin at the label dose.
-
Data Collection: Primary health outcomes, including retreatment, removal from the study, and mortality, were recorded. Secondary outcomes such as days-on-feed, rectal temperature, and body weight at the time of these events were also documented.[1][2]
-
Statistical Analysis: Linear and generalized linear mixed models were used for statistical analyses, with a significance threshold of α = 0.05.[1][2]
BRD Metaphylaxis Study Protocol (Van Donkersgoed et al., 2017)
-
Study Design: A randomized complete-block design trial was conducted in a commercial finishing feedlot with 4,574 winter-placed heifer calves.[4][5]
-
Animal Population: Heifer calves with an initial body weight of approximately 305.5 kg were included.[4][5]
-
Treatments: Calves received a metaphylactic treatment of either Gamithromycin or this compound upon arrival at the feedlot.
-
Data Collection: Health and feedlot performance data were collected from arrival until the terminal weight sort, which occurred approximately 30 days before slaughter.[4][5]
-
Economic Analysis: The net economic advantage was calculated based on the differences in drug prices at the time of the study.[4][5]
Visualizing Experimental Design and Mechanism of Action
To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.
References
- 1. A randomized trial comparing the effects of tulathromycin, this compound and gamithromycin used as first treatment for clinical bovine respiratory disease in commercial feedlot steers | The Bovine Practitioner [bovine-ojs-tamu.tdl.org]
- 2. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of gamithromycin and this compound for metaphylaxis treatment of winter-placed feedlot calves for control of bovine respiratory disease | The Bovine Practitioner [bovine-ojs-tamu.tdl.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Pharmacodynamic Analysis of Tildipirosin and Tilmicosin in Veterinary Medicine
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacodynamic and pharmacokinetic properties of two key macrolide antibiotics, Tildipirosin and Tilmicosin, used in the treatment of bovine respiratory disease (BRD). The information is supported by experimental data to aid in informed decision-making for research and development.
This compound and Tilmicosin are both semi-synthetic macrolide antibiotics derived from tylosin and are crucial in managing BRD, a significant economic concern in the cattle industry.[1] While both drugs share a similar mechanism of action, their distinct structural differences lead to variations in their pharmacokinetic and pharmacodynamic profiles, influencing their clinical efficacy.
Mechanism of Action
Both this compound and Tilmicosin are 16-membered macrolides that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][3] This binding action blocks the exit tunnel for newly synthesized peptides, leading to the dissociation of peptidyl-tRNA from the ribosome and ultimately halting protein production.[3] this compound is distinguished by the presence of two piperidine rings, which results in different interactions with the ribosomal tunnel compared to Tilmicosin.[1][4] This structural variance is believed to contribute to differences in their activity and spectrum.
Comparative Pharmacokinetics in Cattle
The pharmacokinetic profiles of this compound and Tilmicosin reveal significant differences in their absorption, distribution, and elimination, which are critical for their dosing regimens and clinical effectiveness. This compound generally exhibits a more rapid absorption and a significantly longer terminal half-life compared to Tilmicosin.
| Pharmacokinetic Parameter | This compound (4 mg/kg SC) | Tilmicosin (10 mg/kg SC) |
| Maximum Plasma Concentration (Cmax) | ~0.7 µg/mL | ~0.87 - 1.36 µg/mL[5][6] |
| Time to Cmax (Tmax) | ~23 minutes | ~0.5 - 7.21 hours[6][7] |
| Terminal Half-life (T½) | ~9 days | ~24.6 - 33.74 hours[6] |
| Absolute Bioavailability | ~78.9% | ~22%[8] |
| Volume of Distribution (Vd) | ~49.4 L/kg | ~1.72 - 25.0 L/kg[6][7] |
Note: Values are approximate and can vary based on the specific study, animal health status, and analytical methods used.
In Vitro Antimicrobial Activity
The in vitro efficacy of this compound and Tilmicosin is often evaluated by determining the Minimum Inhibitory Concentration (MIC) against key BRD pathogens. The MIC₅₀ and MIC₉₀ values, representing the concentrations required to inhibit the growth of 50% and 90% of bacterial isolates, respectively, are presented below.
| Pathogen | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Mannheimia haemolytica | This compound | 2 | 4 |
| Tilmicosin | ≥32 (some studies show lower values) | ≥32 (some studies show lower values) | |
| Pasteurella multocida | This compound | 1 | 1[9] |
| Tilmicosin | 16 | ≥32 | |
| Histophilus somni | This compound | 2 | 4[10] |
| Tilmicosin | (Data not consistently available) | (Data not consistently available) |
Note: MIC values can vary significantly based on geographical location, time of isolate collection, and specific laboratory testing methodologies.[11][12][13]
Experimental Protocols
The data presented in this guide are derived from studies employing standardized and validated methodologies.
Pharmacokinetic Studies: Pharmacokinetic parameters are typically determined in healthy or disease-model cattle. A single dose of the antibiotic is administered, commonly via subcutaneous injection.[5][6] Blood samples are collected at predetermined time points, and the plasma is separated for drug concentration analysis, usually by High-Performance Liquid Chromatography (HPLC).[14] The resulting concentration-time data are then analyzed using non-compartmental or compartmental pharmacokinetic models to determine parameters such as Cmax, Tmax, T½, and bioavailability.[5]
Minimum Inhibitory Concentration (MIC) Determination: MIC values are determined using broth microdilution or agar dilution methods following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[15] Bacterial isolates are cultured from clinical cases of BRD.[16] A standardized inoculum of each bacterial isolate is exposed to serial twofold dilutions of the antibiotic in a microtiter plate. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria after a specified incubation period.
Comparative Summary
The following diagram provides a logical comparison of the key attributes of this compound and Tilmicosin.
Conclusion
This compound and Tilmicosin are both effective macrolides for the management of BRD. This compound is characterized by its rapid absorption, high bioavailability, and extended half-life, which may offer advantages in certain clinical scenarios. Tilmicosin has a longer history of use and remains a valuable therapeutic agent. The choice between these two antibiotics should be guided by a comprehensive evaluation of their pharmacokinetic and pharmacodynamic profiles, consideration of the specific pathogens involved, and local antimicrobial susceptibility patterns. Further research, including clinical trials directly comparing the efficacy of these two drugs in various field conditions, is warranted to continue optimizing treatment strategies for bovine respiratory disease.
References
- 1. Inhibition of Protein Synthesis on the Ribosome by this compound Compared with Other Veterinary Macrolides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of protein synthesis on the ribosome by this compound compared with other veterinary macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Collection - Visualizing the 16-Membered Ring Macrolides this compound and Tilmicosin Bound to Their Ribosomal Site - ACS Chemical Biology - Figshare [figshare.com]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
- 6. Pharmacokinetics and Efficacy of Tilmicosin in the Treatment of Pasteurella haemolytica Bronchopneumonia in Calves [scirp.org]
- 7. Pharmacokinetics and pharmacodynamics of tilmicosin in sheep and cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tilmicosin antibacterial activity and pharmacokinetics in cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Pharmacodynamics of this compound Against Pasteurella multocida in a Murine Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 11. Treatment history and antimicrobial susceptibility results for Mannheimia haemolytica, Pasteurella multocida, and Histophilus somni isolates from bovine respiratory disease cases submitted to the Iowa State University Veterinary Diagnostic Laboratory from 2013 to 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Treatment history and antimicrobial susceptibility results for Mannheimia haemolytica, Pasteurella multocida, and Histophilus somni isolates from bovine respiratory disease cases submitted to the Iowa State University Veterinary Diagnostic Laboratory from 2013 to 2015 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Macrolide resistance in Mannheimia haemolytica isolates associated with bovine respiratory disease from the German national resistance monitoring program GERM-Vet 2009 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. First Emergence of Resistance to Macrolides and Tetracycline Identified in Mannheimia haemolytica and Pasteurella multocida Isolates from Beef Feedlots in Australia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. avmajournals.avma.org [avmajournals.avma.org]
A Comparative Analysis of Tildipirosin, Tulathromycin, and Gamithromycin in the Management of Bovine Respiratory Disease
This guide provides a detailed comparison of three commercially available macrolide antibiotics—Tildipirosin, Tulathromycin, and Gamithromycin—for the treatment of bovine respiratory disease (BRD). The following sections present data from randomized controlled trials, outline experimental protocols, and visualize the therapeutic mechanisms and experimental workflows.
Quantitative Data Summary
The efficacy of this compound, Tulathromycin, and Gamithromycin has been evaluated in several randomized clinical trials. A 2024 study by Horton et al. directly compared the three macrolides and found no statistically significant differences in primary health outcomes for the first-time treatment of clinical BRD in feedlot steers.[1][2][3] The treatment success rates, defined as steers that were not retreated, removed, or did not die from BRD, were similar across all three groups, ranging from 62.7% to 64.8%.[1][2][3]
Similarly, a 2018 study comparing this compound and Tulathromycin for initial BRD treatment found no significant differences in most health outcomes.[4] However, some studies have reported varying efficacy. For instance, a trial focused on experimentally induced Mycoplasma bovis infection suggested that Tulathromycin resulted in lower lung lesion scores and mortality compared to this compound.
The following tables summarize the key quantitative outcomes from comparative studies.
Table 1: Comparison of this compound, Tulathromycin, and Gamithromycin in Feedlot Steers with BRD[1]
| Outcome | This compound | Tulathromycin | Gamithromycin | P-value |
| Treatment Success Rate | 64.8% | 62.7% | 63.5% | 0.87 |
| First BRD Retreatment | 20.2% | 22.4% | 21.2% | 0.81 |
| BRD Case Fatality | 3.7% | 4.0% | 3.7% | 0.98 |
| Overall Mortality | 4.9% | 5.5% | 4.6% | 0.96 |
Table 2: Comparison of this compound and Tulathromycin in Commercial Feedlot Heifers with BRD[5]
| Outcome | This compound | Tulathromycin | P-value |
| First Treatment Success | 59.26% | 67.17% | 0.05 |
| BRD Mortality | 10.25% | 4.95% | 0.02 |
| Overall Mortality | 11.56% | 5.94% | 0.02 |
Table 3: Comparison of Gamithromycin and Tulathromycin for BRD Control in Feedlot Calves
| Outcome | Gamithromycin | Tulathromycin |
| BRD Morbidity Rate | 31.0% | 22.9% |
| BRD Retreatment Rate | 17.7% | 9.0% |
Note: Data for Table 3 is derived from studies where direct statistical comparison (P-value) was not uniformly presented in the snippets.[3]
Experimental Protocols
The methodologies employed in the cited studies provide a framework for understanding the conditions under which these drugs were tested.
Study Design from Horton et al. (2024): A Randomized Trial Comparing Three Macrolides[1][2][3]
-
Objective: To compare the effects of this compound, Tulathromycin, and Gamithromycin as a first-time treatment for BRD on health outcomes in feedlot steers.
-
Animals: 978 crossbred beef steers with an average body weight of 297 kg (655 lbs) were enrolled across two commercial feedlots.
-
Inclusion Criteria: Steers exhibiting clinical signs of BRD from natural exposure and had not been previously treated with an antimicrobial for any reason.
-
Randomization: A randomized complete block design was used to allocate treatments.
-
Treatments:
-
This compound (Zuprevo®): Administered subcutaneously at a dose of 1.0 mL/45.4 kg (100 lb) body weight.
-
Tulathromycin (Draxxin®): Administered subcutaneously at a dose of 1.1 mL/45.4 kg (100 lb) body weight.
-
Gamithromycin (Zactran®): Administered subcutaneously at a dose of 1.8 mL/45.4 kg (100 lb) body weight.
-
-
Outcome Measures: Primary outcomes included retreatment, removal from the study, and mortality. Secondary outcomes were days-on-feed, rectal temperature, and weight at the time of these events.
-
Statistical Analysis: Linear and generalized linear mixed models were used with a significance threshold of α = 0.05.
Mechanism of Action and Experimental Workflow Visualization
The following diagrams illustrate the common mechanism of action for these macrolide antibiotics and a typical experimental workflow for a randomized controlled trial in BRD research.
Caption: Mechanism of action for macrolide antibiotics.
Caption: Experimental workflow of a randomized controlled trial.
References
- 1. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 2. A randomized trial comparing the effects of tulathromycin, this compound and gamithromycin used as first treatment for clinical bovine respiratory disease in commercial feedlot steers | The Bovine Practitioner [bovine-ojs-tamu.tdl.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Randomized trial to compare the efficacy of this compound and tulathromycin for initial treatment of bovine respiratory disease in naturally exposed commercial feedlot heifers | The Bovine Practitioner [bovine-ojs-tamu.tdl.org]
Assessing the Non-Inferiority of Tildipirosin to Other Veterinary Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of tildipirosin with other key veterinary antibiotics, supported by experimental data. The following sections detail the mechanism of action, comparative efficacy in treating respiratory diseases in cattle and swine, and the experimental protocols utilized in these assessments.
Mechanism of Action: Macrolide Antibiotics
This compound is a semi-synthetic macrolide antibiotic.[1] Like other macrolides, its primary mechanism of action is the inhibition of bacterial protein synthesis. It achieves this by binding to the 50S subunit of the bacterial ribosome, thereby preventing the elongation of the polypeptide chain.[1][2][3] This bacteriostatic or bactericidal action, depending on the pathogen, is crucial for combating respiratory tract infections in livestock.[2][3]
Comparative Efficacy of this compound
The following tables summarize the quantitative data from various studies comparing the efficacy of this compound with other veterinary antibiotics for the treatment of Bovine Respiratory Disease (BRD) and Swine Respiratory Disease (SRD).
Bovine Respiratory Disease (BRD)
Table 1: this compound vs. Tulathromycin for BRD
| Efficacy Parameter | This compound | Tulathromycin | Study Details |
| Morbidity Rate | 8.46% (95/1030) | 11.43% (128/1029) | Randomized clinical trial in Holstein heifers at high risk for BRD.[4] |
| Treatment Success Rate (Day 14) | 76% (229/300) | Not Reported (Saline control: 32%) | Multi-location field study in calves with naturally occurring BRD.[4] |
| Treatment Success Rate (Day 14) | 79% (305/386) | Not Reported (Saline control: 51%) | Multi-location field study in calves at high risk for BRD.[4] |
| BRD-Related Mortality | 0% | 7% (Saline control) | Multi-location field study in calves with naturally occurring BRD.[4] |
| Percentage of Lung with Lesions | 12% | 7% | Experimental Mycoplasma bovis infection in calves.[5] |
| Mortality Rate | 8.3% (4/48) | 0% | Experimental Mycoplasma bovis infection in calves.[5] |
| First Treatment Success | No significant difference | No significant difference | Randomized trial in commercial feedlot steers for first-time BRD treatment.[6][7] |
| Case Fatality Rate | No significant difference | No significant difference | Randomized trial in commercial feedlot steers for first-time BRD treatment.[6][7] |
Table 2: this compound vs. Cefquinome for BRD
| Efficacy Parameter | This compound | Cefquinome | Study Details |
| Cure Rate | 75.0% (27/36) | 87.5% (14/16) | Study in replacement dairy cattle with undifferentiated BRD. |
Swine Respiratory Disease (SRD)
Table 3: this compound vs. Tulathromycin for Mycoplasma hyopneumoniae Infection
| Efficacy Parameter | This compound | Tulathromycin | Study Details |
| Mean Percentage of Lung with Lesions | 10.02% | 5.24% | Experimental M. hyopneumoniae infection challenge model in pigs. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison tables.
Study 1: this compound vs. Tulathromycin for BRD in High-Risk Heifers
-
Objective: To compare the health performance of this compound and tulathromycin for the control of BRD in high-risk calf ranch cattle.
-
Animals: 2,059 Holstein heifers weighing between 165 and 240 lbs.
-
Experimental Design: Randomized clinical trial. Animals were randomly allocated to receive either this compound or tulathromycin upon leaving their hutches and before entering pens.
-
Treatments:
-
This compound group (n=1,030): Received a single subcutaneous injection of this compound.
-
Tulathromycin group (n=1,029): Received a single subcutaneous injection of tulathromycin.
-
-
Post-Metaphylactic Interval (PMI): 3 days for both groups.
-
Outcome Measures: Morbidity (number of animals breaking with BRD), respiratory and depression scores, treatment success rates, mortality, and relapse rates. Animals identified as sick with BRD after the PMI were treated with florfenicol and flunixin meglumine.[4]
Study 2: this compound vs. Cefquinome for Undifferentiated BRD
-
Objective: To compare the efficacy of this compound and cefquinome for the treatment of undifferentiated BRD in replacement dairy cattle.
-
Animals: 52 replacement dairy cattle (calves and heifers) with undifferentiated BRD.
-
Experimental Design: Randomized selection for placement in antibiotic treatment groups.
-
Treatments:
-
This compound group (n=36): Received a single subcutaneous injection of this compound at 4 mg/kg body weight.
-
Cefquinome group (n=16): Received an intramuscular injection of cefquinome at 1 mg/kg body weight once daily for three days.
-
-
Outcome Measures: Cure rates, rectal temperatures, respiratory rates, clinical attitude scoring (CAS), and rumen contraction rate, assessed on Day 1, 2, and 3 of the treatment period.
Study 3: this compound vs. Tulathromycin for Experimental M. hyopneumoniae in Swine
-
Objective: To compare the efficacy of this compound and tulathromycin in treating disease in a Mycoplasma hyopneumoniae experimental infection challenge model.
-
Animals: Seven-week-old pigs serologically negative for M. hyo.
-
Experimental Design: Animals were experimentally infected with M. hyo. Seven days after inoculation, pigs were randomly allocated to treatment groups.
-
Treatments:
-
This compound group.
-
Tulathromycin group.
-
Saline-treated control group.
-
-
Outcome Measures: Percentage of pneumonic lung lesions, quantitative PCR for M. hyo from nasal swabs and bronchoalveolar lavage (BAL) fluid, and clinical signs (cough, respiration, and attitude).
Non-Inferiority Clinical Trial Design
A non-inferiority trial aims to demonstrate that a new treatment is not unacceptably worse than an active control treatment that is already in use. This design is particularly relevant when using a placebo control is unethical. The key element of a non-inferiority trial is the pre-defined non-inferiority margin (delta, Δ), which is the maximum clinically acceptable difference between the new treatment and the active control.
References
- 1. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 2. Comparative efficacy of tulathromycin and this compound for the treatment of experimental Mycoplasma bovis infection in calves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 4. Figure 1, Flow diagram of the study selection process - WHO Guidelines on Use of Medically Important Antimicrobials in Food-Producing Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of two distinct arrival and treatment programs for bovine respiratory disease in high-risk feeder cattle entering a feedlot - PMC [pmc.ncbi.nlm.nih.gov]
- 7. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
Tildipirosin vs. Florfenicol: A Comparative Analysis for the Treatment of Bovine Respiratory Disease (BRD)
A deep dive into the efficacy, mechanisms, and experimental backing of two key antibiotics in veterinary medicine.
Bovine Respiratory Disease (BRD) remains a significant challenge to the health and economic viability of the cattle industry. The choice of antimicrobial agent is critical for effective treatment and control. This guide provides a comparative analysis of two widely used antibiotics for BRD: Tildipirosin, a 16-membered macrolide, and Florfenicol, a synthetic broad-spectrum antibiotic. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available experimental data and methodologies.
Executive Summary
This compound and Florfenicol are both effective in treating BRD, but they differ in their spectrum of activity, pharmacokinetic profiles, and approved use combinations. This compound is a long-acting macrolide antibiotic with both bacteriostatic and, in some cases, bactericidal activity against key BRD pathogens.[1][2] Florfenicol, often combined with a non-steroidal anti-inflammatory drug (NSAID) like flunixin meglumine, provides broad-spectrum bacteriostatic action and helps to mitigate inflammation associated with the disease. The decision to use one over the other may depend on the specific pathogens suspected, the clinical presentation of the disease, and the herd's treatment history.
Mechanism of Action
Both this compound and Florfenicol target bacterial protein synthesis, a crucial process for bacterial survival and replication. However, they achieve this through different interactions with the bacterial ribosome.
This compound: As a macrolide, this compound selectively binds to the 50S ribosomal subunit in bacteria. This binding action inhibits the biosynthesis of essential bacterial proteins. While generally considered bacteriostatic, it can be bactericidal against certain isolates of Mannheimia haemolytica and Pasteurella multocida.[1][2]
Florfenicol: Florfenicol also binds to the 50S ribosomal subunit, where it inhibits the peptidyl transferase enzyme.[3][4] This action effectively halts the elongation of the peptide chain, preventing the synthesis of necessary proteins and leading to the cessation of bacterial growth.[3] Its unique molecular structure, featuring a fluorine atom, makes it less susceptible to enzymatic degradation by bacteria that have developed resistance to similar antibiotics like chloramphenicol.[3]
Diagram of the mechanisms of action for this compound and Florfenicol.
Comparative Efficacy: A Look at the Data
Clinical trials have demonstrated the effectiveness of both this compound and Florfenicol in treating BRD. The following tables summarize key quantitative data from comparative studies.
Table 1: Clinical Efficacy in Field Trials
| Parameter | This compound | Florfenicol (+ Flunixin Meglumine) | Study Notes |
| First-Treatment Morbidity | Lower in some studies | Higher in some studies | One study showed heifers treated with a this compound-based protocol had fewer first treatments compared to a tulathromycin/florfenicol-flunixin protocol.[5] |
| Cure Rate | Generally high | Significantly lower than tulathromycin in one study, but effective. | A study comparing tulathromycin, florfenicol, and tilmicosin found tulathromycin to have a significantly higher cure rate.[6] |
| Reduction in Clinical Signs | Effective | Effective, with a notable reduction in rectal temperature. | A randomized clinical trial showed both drugs were effective in reducing clinical signs of pneumonia and rectal temperature. |
| Retreatment Rate | Reduced | Reduced | Both antibiotics were shown to reduce the need for pneumonia and/or otitis retreatment compared to untreated calves. |
| Mortality Rate | Lower in some comparisons | Higher in some comparisons | A study reported 50% greater mortality in a group receiving this compound metaphylaxis followed by florfenicol-flunixin treatment compared to a tulathromycin-based protocol.[5] |
Table 2: In Vitro Activity - Minimum Inhibitory Concentrations (MICs)
The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater potency.
| Pathogen | This compound MIC Range (µg/mL) | Florfenicol MIC Range (µg/mL) |
| Mannheimia haemolytica | ≤0.5 - >16 | ≤0.25 - >16 |
| Pasteurella multocida | ≤0.5 - >16 | ≤0.25 - >16 |
| Histophilus somni | ≤0.5 - >16 | ≤0.25 - >16 |
Note: MIC values can vary between studies and geographic locations. The provided ranges are indicative of reported values.
Pharmacokinetic Profiles
The way a drug is absorbed, distributed, metabolized, and excreted is crucial to its efficacy.
This compound: This macrolide is characterized by rapid absorption and extensive distribution to the lungs, the site of infection. It has a long terminal half-life of approximately 9 days, allowing for a single-dose administration.[2]
Florfenicol: Florfenicol is also rapidly absorbed and distributed throughout the body.[7] When administered intramuscularly, it reaches maximum plasma concentrations relatively quickly.[7]
Table 3: Key Pharmacokinetic Parameters
| Parameter | This compound (in cattle) | Florfenicol (in pigs, intramuscular) |
| Time to Max Plasma Concentration (Tmax) | ~23 minutes (subcutaneous) | ~1.40 hours[7] |
| Max Plasma Concentration (Cmax) | ~0.7 µg/mL (4 mg/kg) | ~8.15 µg/mL (30 mg/kg)[7] |
| Bioavailability | High absolute bioavailability (78.9%)[2] | Not specified in the provided results. |
| Terminal Half-life (t1/2) | ~9 days[2] | Not specified in the provided results. |
Experimental Protocols
To ensure the validity and reproducibility of efficacy studies, detailed and standardized experimental protocols are essential. Below is a generalized workflow for a clinical trial evaluating BRD treatments.
A generalized workflow for a BRD clinical trial.
A typical randomized clinical trial to compare these antibiotics would involve the following key steps:
-
Animal Selection and Acclimation: A cohort of cattle at high risk for BRD is selected. Upon arrival at the research facility, they are allowed a period of acclimation.
-
Randomization: Animals are randomly assigned to different treatment groups (e.g., this compound, Florfenicol with flunixin meglumine, and a control group).
-
Treatment Administration: Once an animal meets the case definition for BRD (based on clinical signs and rectal temperature), the assigned treatment is administered according to the manufacturer's instructions.
-
Clinical Monitoring: Treated animals are monitored daily for a set period. Key parameters recorded include rectal temperature, clinical illness scores (e.g., depression, respiratory effort), and any adverse events.
-
Data Collection: Outcomes such as treatment success (cure rate), relapse rate, and mortality are recorded for each group.
-
Bacteriological Sampling: In some studies, nasopharyngeal swabs or lung lavages may be collected before and after treatment to assess the bacteriological cure rate.
-
Statistical Analysis: The collected data is statistically analyzed to determine if there are significant differences in efficacy between the treatment groups.
Conclusion
Both this compound and Florfenicol are valuable tools in the management of Bovine Respiratory Disease. This compound offers the convenience of a single, long-acting dose and has demonstrated efficacy against key BRD pathogens. Florfenicol, particularly when combined with an NSAID, provides broad-spectrum activity and the added benefit of reducing inflammation.
The choice between these two antibiotics should be guided by a veterinarian and based on a comprehensive assessment of the clinical situation, including the likely causative pathogens, the severity of the disease, and the history of antimicrobial use on the farm. Further research, including detailed pharmacodynamic studies and clinical trials directly comparing the latest formulations, will continue to refine our understanding of the optimal use of these important veterinary medicines.
References
- 1. drugs.com [drugs.com]
- 2. ec.europa.eu [ec.europa.eu]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Comparison of two distinct arrival and treatment programs for bovine respiratory disease in high-risk feeder cattle entering a feedlot - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative efficacy of tulathromycin, tilmicosin, and florfenicol in the treatment of bovine respiratory disease in stocker cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of Tildipirosin: A Procedural Guide for Laboratory Professionals
The proper disposal of the veterinary antibiotic Tildipirosin is a critical component of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, adherence to regulated disposal procedures is paramount to prevent environmental contamination and the potential for antimicrobial resistance. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, its containers, and related waste materials.
This compound is classified as an environmentally hazardous substance, and its disposal is governed by federal, state, and local regulations.[1][2] Improper disposal, such as flushing down drains or discarding in regular household waste, can introduce active pharmaceutical ingredients into ecosystems, potentially harming aquatic life and contributing to the rise of antibiotic-resistant bacteria.[3][4][5]
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE). This compound may cause sensitization by skin contact.[1][6]
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A lab coat or other protective clothing is recommended to prevent skin contact.[2][7]
In case of accidental exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][6][7] Remove and launder contaminated clothing before reuse.[7]
-
Eye Contact: Flush eyes immediately with clean water.[6]
-
If Exposed or Concerned: Seek medical advice or attention.[2][7]
Summary of Disposal Regulations and Recommendations
Disposal methods for pharmaceutical waste are primarily dictated by regulatory agencies. The U.S. Environmental Protection Agency (EPA) regulates hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[8][9] The following table summarizes the key recommendations for this compound disposal.
| Waste Type | Recommended Disposal Method | Regulatory Considerations & Rationale |
| Unused/Expired this compound | Incineration at an approved/licensed waste disposal plant. [1][2][7] | This is the preferred method to ensure complete destruction of the active pharmaceutical ingredient. Disposal must comply with all applicable federal, state, and local regulations.[1] |
| Empty Containers (Vials) | Recycling or disposal at an approved waste handling site. [2] | Empty containers should be treated as unused product unless otherwise specified.[2] They must be disposed of according to federal, state, and local regulations.[1] |
| Contaminated Materials (e.g., PPE, absorbent pads) | Disposal via an approved waste disposal plant. [7] | Materials that have come into contact with this compound should be handled as pharmaceutical waste to prevent environmental release. |
| Spills | Contain, absorb with inert material, and collect for disposal. [2][7] | Spills should be prevented from entering waterways.[2] The collected waste must be disposed of as hazardous material at an approved facility. |
Step-by-Step Disposal Protocol
This protocol outlines the procedural steps for the disposal of this compound in a laboratory or research setting.
Step 1: Waste Identification and Segregation
-
Identify all waste materials containing or contaminated with this compound. This includes:
-
Expired or unused this compound solution.
-
Empty vials and packaging.
-
Contaminated sharps (needles, syringes).
-
Contaminated lab materials (e.g., gloves, absorbent pads, cleaning materials from spills).
-
-
Segregate this compound waste from general laboratory waste and other chemical waste streams.
-
Place all sharps in a designated, puncture-resistant sharps container.
Step 2: Waste Containment and Labeling
-
Liquid Waste: Keep unused or expired this compound in its original container if possible, ensuring the lid is tightly secured.[4] Place the container in a secondary, leak-proof container labeled for pharmaceutical waste.
-
Solid Waste: Place empty containers and contaminated materials into a designated, clearly labeled hazardous waste container.
-
Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste - Pharmaceutical" and include the specific chemical name (this compound).
Step 3: Storage
-
Store the sealed and labeled waste containers in a secure, designated area away from general lab traffic.
-
The storage area should be cool, dry, and well-ventilated, with no direct sunlight.[1]
-
Ensure the storage area complies with institutional and regulatory requirements for hazardous waste accumulation.
Step 4: Final Disposal
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.
-
DO NOT dispose of this compound by flushing it down a sink or toilet.[3][4] This is prohibited for hazardous pharmaceutical waste under EPA regulations (Subpart P).[8]
-
Ensure the final disposal method is high-temperature incineration at a permitted hazardous waste facility, which is the EPA-recommended method for many pharmaceuticals.[1][8]
Experimental Protocols and Regulatory Basis
The disposal procedures outlined are not based on specific laboratory experiments but are mandated by environmental regulations. Agencies like the EPA establish these guidelines based on extensive research into the environmental fate and effects of chemical compounds. The primary goal is to prevent the release of active pharmaceutical ingredients into the environment, thereby protecting ecosystems and mitigating the development of antimicrobial resistance.[5][9] The preferred method of incineration is considered the most effective technology for destroying these complex molecules.[1][8]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. northamerica.covetrus.com [northamerica.covetrus.com]
- 2. merck.com [merck.com]
- 3. Safe Disposal of Veterinary Medicines - Hook Norton Equine Vets [hooknortonequine.co.uk]
- 4. Safe Disposal of Veterinary Medicine | The Vet Collection [vetcollection.co.uk]
- 5. Working together on the safe disposal of your pets’ unused antibiotics - [putlandsvets.com]
- 6. ec.europa.eu [ec.europa.eu]
- 7. merck.com [merck.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. danielshealth.com [danielshealth.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Tildipirosin
Essential Safety and Logistical Information for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Tildipirosin, a macrolide antibiotic. Adherence to these procedures is critical to mitigate risks and ensure operational integrity.
This compound may cause an allergic skin reaction, is suspected of damaging fertility, and may cause damage to organs through prolonged or repeated exposure.[1][2] It is crucial to handle this compound with care, utilizing appropriate personal protective equipment (PPE) and following established safety protocols.
Exposure Limits and Personal Protective Equipment
The following table summarizes the known occupational exposure limits for this compound and the recommended personal protective equipment.
| Parameter | Value | Source |
| Occupational Exposure Limit (OEL) | ||
| Time-Weighted Average (TWA) | 100 µg/m³ (OEB 2) | Internal |
| Surface Limit | ||
| Wipe Limit | 100 µ g/100 cm² | Internal |
| Recommended Personal Protective Equipment (PPE) | ||
| Eye/Face Protection | Safety glasses with side shields, goggles, or a face shield if there is a potential for direct contact with dusts, mists, or aerosols. | [2][3] |
| Skin Protection | Chemical-resistant gloves and a lab coat or work uniform. For larger scale operations, an impervious suit may be necessary. | [2][3] |
| Respiratory Protection | Recommended if ventilation is inadequate or if handling dusty conditions, mists, or aerosols. A particulate filter respirator may be appropriate. | [2][3] |
Procedural Guidance for Handling this compound
A systematic approach to handling this compound is essential to minimize exposure and ensure safety. The following workflow outlines the key steps for researchers.
Operational and Disposal Plans
Handling Protocol:
-
Risk Assessment: Before handling this compound, conduct a thorough risk assessment of the planned procedures.
-
Information Review: Always review the Safety Data Sheet (SDS) prior to work.[4]
-
Engineering Controls: Ensure adequate ventilation, such as working in a chemical fume hood, especially when dealing with powders or creating aerosols.[1][5]
-
Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table above. This includes, at a minimum, safety glasses, a lab coat, and chemical-resistant gloves.[2]
-
Hygiene Practices: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound.[1][2] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1][2]
-
Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[1][2] this compound may cause skin sensitization.[6]
-
Eye Contact: Flush eyes immediately with clean water.[6]
-
Inhalation: Move to fresh air and seek medical attention.[1][4]
-
Accidental Injection: Seek medical advice immediately and show the package leaflet or label to the physician.[6][7]
-
Disposal Plan:
The disposal of this compound and its containers must be carried out in accordance with all applicable federal, state, and local regulations.[3]
-
Waste Collection: Collect all this compound waste, including contaminated PPE and cleaning materials, in a designated and properly labeled hazardous waste container.
-
Disposal: Dispose of the waste container through an approved waste disposal plant.[1][2] Incineration is the preferred method of disposal when appropriate.[3]
-
Empty Containers: Empty containers should be taken to an approved waste handling site for recycling or disposal.[4]
-
Environmental Precautions: Avoid release to the environment.[4]
By adhering to these safety protocols, researchers can confidently and safely handle this compound, fostering a secure and productive laboratory environment.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. ec.europa.eu [ec.europa.eu]
- 3. merck.com [merck.com]
- 4. merck.com [merck.com]
- 5. SOP for Disposal of Wastage and Transfer to ETP | Pharmaguideline [pharmaguideline.com]
- 6. msd-animal-health.com [msd-animal-health.com]
- 7. merck-animal-health-usa.com [merck-animal-health-usa.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
